PROTAC SOS1 degrader-7
描述
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属性
分子式 |
C51H64F2N10O4 |
|---|---|
分子量 |
919.1 g/mol |
IUPAC 名称 |
1-[5-[9-[[4-[4-[1-[[(1R)-1-[3-(difluoromethyl)-2-methylphenyl]ethyl]amino]-4-methylpyrido[3,4-d]pyridazin-7-yl]piperazine-1-carbonyl]piperidin-1-yl]methyl]-3-azaspiro[5.5]undecane-3-carbonyl]-2-methylphenyl]-1,3-diazinane-2,4-dione |
InChI |
InChI=1S/C51H64F2N10O4/c1-32-8-9-38(28-43(32)63-21-14-45(64)56-50(63)67)49(66)61-22-17-51(18-23-61)15-10-36(11-16-51)31-59-19-12-37(13-20-59)48(65)62-26-24-60(25-27-62)44-29-41-42(30-54-44)35(4)57-58-47(41)55-34(3)39-6-5-7-40(33(39)2)46(52)53/h5-9,28-30,34,36-37,46H,10-27,31H2,1-4H3,(H,55,58)(H,56,64,67)/t34-/m1/s1 |
InChI 键 |
GFCVCRNMILTDSA-UUWRZZSWSA-N |
产品来源 |
United States |
Foundational & Exploratory
An In-depth Technical Guide on the Core Mechanism of Action of PROTAC SOS1 Degrader-7
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Proteolysis-targeting chimeras (PROTACs) represent a revolutionary approach in pharmacology, shifting the paradigm from protein inhibition to targeted protein degradation. This guide delves into the intricate mechanism of action of PROTAC SOS1 degrader-7, a novel therapeutic agent designed to eliminate the Son of Sevenless homolog 1 (SOS1) protein. SOS1 is a critical guanine (B1146940) nucleotide exchange factor (GEF) that activates KRAS, a central node in signaling pathways frequently dysregulated in cancer. By hijacking the cell's natural protein disposal system, this compound offers a promising strategy to combat cancers driven by aberrant KRAS signaling. This document provides a comprehensive overview of its mechanism, supported by quantitative data from analogous SOS1 degraders, detailed experimental protocols, and illustrative diagrams to elucidate the complex biological processes involved.
Introduction to PROTAC Technology
PROTACs are heterobifunctional molecules composed of three key components: a ligand that binds to the target protein of interest (POI), a ligand that recruits an E3 ubiquitin ligase, and a linker connecting the two.[1][2] Unlike traditional small molecule inhibitors that block the active site of a protein, PROTACs act catalytically to induce the degradation of the entire target protein.[3] This is achieved by bringing the POI into close proximity with an E3 ligase, facilitating the transfer of ubiquitin from an E2 ubiquitin-conjugating enzyme to the target protein.[1] The resulting polyubiquitinated POI is then recognized and degraded by the 26S proteasome, the cell's primary machinery for protein catabolism.[1][4]
The Role of SOS1 in Cellular Signaling
SOS1 is a crucial activator of the RAS family of small GTPases, particularly KRAS.[5] It functions as a GEF, catalyzing the exchange of GDP for GTP on RAS proteins, which switches them to their active, signal-transducing state.[5] Activated RAS-GTP subsequently triggers downstream signaling cascades, most notably the RAF-MEK-ERK (MAPK) pathway, which governs fundamental cellular processes such as proliferation, differentiation, and survival.[6] In many cancers, mutations in KRAS or upstream regulators lead to the constitutive activation of this pathway, driving uncontrolled cell growth. Therefore, targeting SOS1 presents a compelling therapeutic strategy to attenuate KRAS-driven oncogenesis.[7][8]
This compound: Mechanism of Action
This compound is a synthetic molecule engineered to specifically target and eliminate the SOS1 protein. Its mechanism of action can be dissected into the following key steps:
-
Ternary Complex Formation: this compound, composed of a SOS1-binding ligand (a derivative of BI-3406), a linker, and an E3 ligase ligand, enters the cell.[9][10] The SOS1 ligand moiety binds to the SOS1 protein, while the E3 ligase ligand moiety simultaneously recruits an E3 ubiquitin ligase, such as Cereblon (CRBN) or Von Hippel-Lindau (VHL).[11] This tripartite association forms a transient ternary complex (SOS1 : PROTAC : E3 ligase).
-
Ubiquitination of SOS1: The formation of the ternary complex brings the E3 ligase in close proximity to SOS1, facilitating the transfer of ubiquitin molecules to lysine (B10760008) residues on the surface of the SOS1 protein. This process is repeated to form a polyubiquitin (B1169507) chain.
-
Proteasomal Degradation: The polyubiquitinated SOS1 is now marked for destruction and is recognized by the 26S proteasome. The proteasome unfolds and proteolytically degrades SOS1 into small peptides, effectively eliminating it from the cell.
-
Catalytic Cycle: After inducing the degradation of a SOS1 molecule, this compound is released and can bind to another SOS1 protein and E3 ligase, initiating a new cycle of degradation.[12] This catalytic nature allows for sustained protein knockdown at sub-stoichiometric concentrations.
By degrading SOS1, the PROTAC effectively shuts down the activation of KRAS, leading to the suppression of downstream pro-survival signaling pathways and inhibiting the proliferation of cancer cells.
Quantitative Analysis of SOS1 Degradation
While specific quantitative data for this compound is not publicly available, data from structurally related and functionally analogous SOS1 PROTACs, such as SIAIS562055 and P7, provide valuable insights into the expected potency and efficacy.
| Parameter | SIAIS562055 | P7 (PROTAC SOS1 degrader-3) | Reference |
| Target | SOS1 | SOS1 | [7][12] |
| E3 Ligase | Cereblon (CRBN) | Cereblon (CRBN) | [7][13] |
| Warhead | BI-3406 analog | BAY-293 inhibitor | [1][7] |
| DC50 (SW620 cells) | Not Reported | 0.59 µM (24h) | [12] |
| DC50 (HCT116 cells) | Not Reported | 0.75 µM (24h) | [12] |
| DC50 (SW1417 cells) | Not Reported | 0.19 µM (24h) | [12] |
| Max Degradation (Dmax) | >90% in various cell lines | Up to 92% in CRC cell lines | [7][13] |
| Binding Affinity (KD to SOS1) | 95.9 nM | Not Reported | [14] |
| IC50 (KRAS G12C inhibition) | 95.7 nM | Not Reported | [14] |
| IC50 (KRAS G12D inhibition) | 134.5 nM | Not Reported | [14] |
| IC50 (Cell Proliferation, NCI-H358) | ~100 nM (120h, 3D culture) | Not Reported | [7] |
| IC50 (Cell Proliferation, GP2d) | ~200 nM (120h, 3D culture) | Not Reported | [7] |
| IC50 (CRC PDOs) | Not Reported | 5-fold lower than BI-3406 | [6][13] |
| In vivo Efficacy | Significant tumor growth inhibition | Not Reported | [14] |
Table 1: Comparative quantitative data of potent SOS1 PROTAC degraders.
Visualizing the Mechanism and Pathways
To further clarify the mechanism of action and the related biological context, the following diagrams are provided.
Figure 1: Mechanism of Action of this compound.
Figure 2: SOS1 Signaling Pathway and Point of Intervention.
Figure 3: General Experimental Workflow for Characterization.
Detailed Experimental Protocols
The characterization of a PROTAC degrader like SOS1 degrader-7 involves a series of in vitro experiments to confirm its mechanism of action and quantify its efficacy. Below are detailed methodologies for key experiments.
Cell Culture and Treatment
-
Cell Lines: A panel of cancer cell lines with known KRAS mutation status (e.g., SW620, HCT116, NCI-H358) and KRAS wild-type cells (e.g., 293T) are used.[7]
-
Culture Conditions: Cells are maintained in the recommended medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin (B12071052) at 37°C in a humidified atmosphere with 5% CO2.
-
Treatment: For degradation studies, cells are seeded in 6-well plates and allowed to adhere overnight. The following day, the medium is replaced with fresh medium containing various concentrations of the PROTAC or vehicle control (e.g., DMSO). Cells are incubated for different time points (e.g., 2, 4, 8, 16, 24 hours).
Western Blotting for Protein Degradation
-
Cell Lysis: After treatment, cells are washed with ice-cold PBS and lysed in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: The total protein concentration of the lysates is determined using a BCA protein assay kit.
-
SDS-PAGE and Transfer: Equal amounts of protein (e.g., 20-30 µg) are separated by SDS-polyacrylamide gel electrophoresis and transferred to a polyvinylidene difluoride (PVDF) membrane.
-
Immunoblotting: The membrane is blocked with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature. The membrane is then incubated with primary antibodies against SOS1, p-ERK, total ERK, and a loading control (e.g., GAPDH or β-actin) overnight at 4°C. After washing with TBST, the membrane is incubated with the appropriate horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Detection and Analysis: The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system. Band intensities are quantified using densitometry software (e.g., ImageJ). The level of SOS1 is normalized to the loading control. The DC50 (half-maximal degradation concentration) and Dmax (maximum degradation) are calculated from the dose-response curves.
Cell Viability Assay
-
Seeding: Cells are seeded in 96-well plates at a density of 2,000-5,000 cells per well and allowed to adhere overnight.
-
Treatment: The cells are treated with a serial dilution of the PROTAC or control compounds for 72-120 hours.[7]
-
Viability Measurement: Cell viability is assessed using a luminescent-based assay such as CellTiter-Glo, which measures ATP levels as an indicator of metabolically active cells.
-
Data Analysis: The luminescence signal is read using a plate reader. The IC50 (half-maximal inhibitory concentration) values are calculated by fitting the dose-response data to a four-parameter logistic curve using graphing software (e.g., GraphPad Prism).
Co-Immunoprecipitation (Co-IP) for Ternary Complex Formation
-
Cell Treatment and Lysis: Cells are treated with the PROTAC for a short duration (e.g., 1-2 hours) to capture the transient ternary complex. Cells are then lysed in a non-denaturing lysis buffer.
-
Immunoprecipitation: The cell lysate is pre-cleared with protein A/G agarose (B213101) beads. An antibody against either the E3 ligase (e.g., anti-CRBN) or SOS1 is added to the lysate and incubated overnight at 4°C. Protein A/G beads are then added to pull down the antibody-protein complexes.
-
Washing and Elution: The beads are washed several times to remove non-specific binding proteins. The bound proteins are then eluted from the beads by boiling in SDS-PAGE sample buffer.
-
Western Blot Analysis: The eluted proteins are analyzed by Western blotting using antibodies against SOS1 and the E3 ligase to confirm the presence of all three components of the ternary complex.
Conclusion
This compound represents a cutting-edge therapeutic modality that leverages the principles of targeted protein degradation to address KRAS-driven cancers. Its mechanism, centered on the catalytic, ubiquitin-mediated destruction of SOS1, offers several potential advantages over traditional inhibition, including enhanced potency and the ability to overcome resistance mechanisms. The in-depth analysis of its mechanism of action, supported by data from analogous compounds and detailed experimental protocols, provides a solid foundation for further research and development in this exciting field. The continued exploration of SOS1 degraders holds significant promise for delivering novel and effective treatments for patients with currently intractable malignancies.
References
- 1. OR | Free Full-Text | Development of PROTACS degrading KRAS and SOS1 [techscience.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Targeted Degradation of SOS1 Exhibits Potent Anticancer Activity and Overcomes Resistance in KRAS-Mutant Tumors and BCR-ABL-Positive Leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Development of SOS1 Inhibitor-Based Degraders to Target KRAS-Mutant Colorectal Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Targeted Degradation of SOS1 Exhibits Potent Anticancer Activity and Overcomes Resistance in KRAS-Mutant Tumors and BCR–ABL–Positive Leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. medchemexpress.com [medchemexpress.com]
- 10. Discovery of SOCS7 as a versatile E3 ligase for protein-based degraders - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. medchemexpress.com [medchemexpress.com]
- 13. researchgate.net [researchgate.net]
- 14. SIAIS-562055, a SOS1 PROTAC with activity in models of KRAS-mutant tumors and BCR-ABL-positive leukemia | BioWorld [bioworld.com]
The Discovery and Development of SOS1 PROTACs: A Technical Guide
An in-depth technical guide for researchers, scientists, and drug development professionals.
Introduction
The Son of Sevenless Homolog 1 (SOS1) is a critical guanine (B1146940) nucleotide exchange factor (GEF) that plays a pivotal role in cellular signaling.[1][2][3] It facilitates the activation of RAS proteins, including the frequently mutated KRAS, by catalyzing the exchange of GDP for GTP.[2] This activation initiates downstream signaling cascades, such as the MAPK pathway (RAF-MEK-ERK), which are central to cell proliferation, differentiation, and survival. Mutational activation of KRAS is a key driver in approximately 25% of all human cancers, making the KRAS-SOS1 axis a compelling target for therapeutic intervention.[2][4]
While small-molecule inhibitors targeting SOS1, such as BI-1701963, have entered clinical trials, they have shown limited efficacy as monotherapies and raised some safety concerns.[1] This has spurred the development of alternative strategies to neutralize SOS1's oncogenic function. Proteolysis-targeting chimeras (PROTACs) have emerged as a powerful therapeutic modality.[1][5] Unlike traditional inhibitors that merely block a protein's function, PROTACs are engineered to eliminate the target protein from the cell entirely.[6] This guide provides a comprehensive technical overview of the discovery and development of SOS1 PROTACs, summarizing key data, experimental protocols, and the underlying biological pathways.
SOS1 PROTACs: Design and Mechanism of Action
A PROTAC is a heterobifunctional molecule composed of three key components: a "warhead" that binds to the protein of interest (POI), a ligand that recruits an E3 ubiquitin ligase, and a chemical linker that connects the two.[1][6] For SOS1 PROTACs, the warhead is typically derived from a known SOS1 inhibitor, such as BI-3406.[1][3] The E3 ligase ligand commonly engages Cereblon (CRBN) or von Hippel-Lindau (VHL).[4][5]
The mechanism of action involves hijacking the cell's natural protein disposal system, the ubiquitin-proteasome system (UPS).[6][7] The SOS1 PROTAC simultaneously binds to SOS1 and the E3 ligase, forming a ternary complex.[7] This induced proximity allows the E3 ligase to tag SOS1 with ubiquitin molecules. The polyubiquitinated SOS1 is then recognized and degraded by the 26S proteasome, effectively removing it from the cell.[6] Because the PROTAC molecule is not consumed in this process, it can act catalytically to induce the degradation of multiple SOS1 proteins.[6]
The KRAS-SOS1 Signaling Pathway
SOS1 is a key activator of the RAS-MAPK signaling cascade. Upon stimulation of Receptor Tyrosine Kinases (RTKs), the adaptor protein GRB2 recruits SOS1 to the plasma membrane. SOS1 then engages with inactive, GDP-bound KRAS, promoting the dissociation of GDP and the binding of GTP, which is more abundant in the cytosol. The resulting active, GTP-bound KRAS then activates downstream effector pathways, most notably the RAF-MEK-ERK (MAPK) pathway, driving cell growth and proliferation. By degrading SOS1, PROTACs aim to block this initial activation step, thereby inhibiting the entire downstream signaling cascade.
Quantitative Data on Key SOS1 PROTACs
Several potent and selective SOS1 PROTACs have been developed. Their efficacy is typically characterized by their half-maximal degradation concentration (DC₅₀), which is the concentration required to degrade 50% of the target protein, and their half-maximal inhibitory concentration (IC₅₀) for cell proliferation.
Table 1: In Vitro Activity of SOS1 PROTACs
| PROTAC Name | Cell Line (KRAS Status) | DC₅₀ | IC₅₀ (Proliferation) | Reference(s) |
|---|---|---|---|---|
| SIAIS562055 | MIA PaCa-2 (G12C) | Not Reported | Not Reported | [1] |
| HPAF-II (G12D) | Not Reported | Not Reported | [1] | |
| K562 (BCR-ABL+) | Not Reported | Not Reported | [1] | |
| Degrader 4 | NCI-H358 (G12C) | 13 nM | 5 nM | [8] |
| PROTAC SOS1 degrader-1 | NCI-H358 (G12C) | 98.4 nM | 525 nM | [9] |
| MIA-PaCa2 (G12C) | 255 nM | 218 nM | [9] | |
| AsPC-1 (G12D) | 119 nM | 307 nM | [9] | |
| SW620 (G12V) | 125 nM | 199 nM | [9] | |
| PROTAC SOS1 degrader-3 (P7) | SW620 (G12V) | 0.59 µM (24h) | Not Reported | [10] |
| HCT116 (G13D) | 0.75 µM (24h) | Not Reported | [10] | |
| SW1417 (WT) | 0.19 µM (24h) | Not Reported | [10] | |
| Compound 11o | SW620 (G12V) | 1.85 nM | Potent Activity | [11] |
| A549 (G12S) | 7.53 nM | Potent Activity | [11] |
| | DLD-1 (G13D) | 3.61 nM | Potent Activity |[11] |
Table 2: In Vivo Efficacy of SOS1 PROTACs
| PROTAC Name | Model | Dosing | Tumor Growth Inhibition (TGI) | Reference(s) |
|---|---|---|---|---|
| SIAIS562055 | KRAS-mutant xenografts | Not Specified | Promising antitumor potency | [1][3] |
| Degrader 4 | NCI-H358 xenograft | 30 mg/kg, bid | 58.8% | [8] |
| PROTAC SOS1 degrader-1 | Xenograft mouse model | 10 mg/kg, ip, qd | 72.5% | [9] |
| 20 mg/kg, ip, qd | 86.1% | [9] |
| ZZ151 | KRAS G12D/G12V xenografts | Not Specified | Superior anticancer activities |[12] |
Table 3: Pharmacokinetic Properties of Selected SOS1 PROTACs
| PROTAC Name | Animal Model | Dose & Route | Cₘₐₓ (ng/mL) | AUC₀₋∞ (h*ng/mL) | Reference(s) |
|---|
| PROTAC SOS1 degrader-1 | BALB/c mice | 10 mg/kg, i.p. | 1221 | 4420 |[9] |
Experimental Protocols
The characterization of SOS1 PROTACs involves a series of standardized in vitro and in vivo assays to determine their potency, selectivity, and therapeutic potential.
SOS1 Degradation Assay (Western Blot)
-
Objective: To quantify the degradation of SOS1 protein induced by the PROTAC.
-
Methodology:
-
Cell Culture and Treatment: Cancer cell lines (e.g., NCI-H358, SW620) are seeded in 6-well plates and allowed to adhere overnight. Cells are then treated with a range of PROTAC concentrations for a specified duration (e.g., 6, 12, 24 hours).
-
Cell Lysis: After treatment, cells are washed with PBS and lysed using RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: The total protein concentration in each lysate is determined using a BCA assay to ensure equal loading.
-
SDS-PAGE and Western Blot: Equal amounts of protein are separated by SDS-polyacrylamide gel electrophoresis and transferred to a PVDF membrane.
-
Immunoblotting: The membrane is blocked (e.g., with 5% non-fat milk) and then incubated with a primary antibody specific for SOS1. A loading control antibody (e.g., GAPDH or β-actin) is also used. Subsequently, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Detection: The protein bands are visualized using an enhanced chemiluminescence (ECL) substrate and imaged. Band intensities are quantified using densitometry software to calculate the percentage of SOS1 degradation relative to vehicle-treated controls. The DC₅₀ is calculated from the dose-response curve.
-
-
Mechanism Confirmation: To confirm that degradation is proteasome-dependent and E3 ligase-mediated, cells are co-treated with the PROTAC and either a proteasome inhibitor (e.g., MG132) or a competitive E3 ligase ligand (e.g., lenalidomide (B1683929) for CRBN).[1] Reversal of degradation confirms the mechanism.
Cell Proliferation Assay
-
Objective: To measure the effect of SOS1 degradation on the viability and proliferation of cancer cells.
-
Methodology:
-
Cell Seeding: Cells are seeded in 96-well plates at a predetermined density.
-
Treatment: After 24 hours, cells are treated with serial dilutions of the SOS1 PROTAC or a control compound.
-
Incubation: The plates are incubated for a period of 72 to 120 hours.
-
Viability Measurement: Cell viability is assessed using reagents like CellTiter-Glo® (Promega), which measures ATP levels as an indicator of metabolically active cells, or by using MTT or resazurin-based assays.
-
Data Analysis: Luminescence or absorbance is read using a plate reader. The data is normalized to vehicle-treated controls, and the IC₅₀ value is calculated using non-linear regression analysis.
-
In Vivo Xenograft Tumor Model
-
Objective: To evaluate the anti-tumor efficacy of the SOS1 PROTAC in a living organism.
-
Methodology:
-
Animal Model: Immunocompromised mice (e.g., BALB/c nude) are used.
-
Cell Implantation: A suspension of human cancer cells (e.g., 5 x 10⁶ NCI-H358 cells) in a solution like Matrigel is injected subcutaneously into the flank of each mouse.[1]
-
Tumor Growth and Grouping: Tumors are allowed to grow to a palpable size (e.g., 100-200 mm³). Mice are then randomized into vehicle control and treatment groups.
-
Drug Administration: The SOS1 PROTAC is administered to the treatment groups according to a specific dose and schedule (e.g., 20 mg/kg, intraperitoneally, once daily).[9]
-
Monitoring: Tumor volume and body weight are measured regularly (e.g., 2-3 times per week). Tumor volume is often calculated using the formula: (Length x Width²)/2.
-
Endpoint and Analysis: The study is concluded when tumors in the control group reach a predetermined size. The Tumor Growth Inhibition (TGI) percentage is calculated to determine efficacy.
-
Challenges and Future Directions
The development of SOS1 PROTACs represents a promising strategy, particularly for KRAS-driven cancers where direct inhibition has been challenging.[2][6] These degraders have shown potent in vitro and in vivo activity, often superior to their small-molecule inhibitor counterparts.[12][13]
However, challenges remain. A primary concern is the potential for acquired resistance, which can arise from mutations in the target protein or downregulation of components of the ubiquitin-proteasome system, including the recruited E3 ligase.[4][5] Furthermore, optimizing the drug-like properties of these relatively large molecules, such as oral bioavailability and cell permeability, is a key focus of ongoing research.[9]
Future efforts will likely concentrate on:
-
Combination Therapies: Combining SOS1 degraders with direct KRAS inhibitors (e.g., for the G12C mutation) has shown synergistic effects, suggesting a powerful approach to overcome adaptive resistance.[1][14][15]
-
Expanding the Target Scope: SOS1 PROTACs may also be effective in other contexts, such as BCR-ABL-positive leukemia, where SOS1 plays a role in RAC activation.[1][3]
-
Novel Designs: The development of agonist-based PROTACs, which use a SOS1 activator as the warhead, presents an innovative approach to induce degradation.[16]
References
- 1. aacrjournals.org [aacrjournals.org]
- 2. An overview of PROTACs targeting KRAS and SOS1 as antitumor agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Targeted Degradation of SOS1 Exhibits Potent Anticancer Activity and Overcomes Resistance in KRAS-Mutant Tumors and BCR-ABL-Positive Leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. OR | Development of PROTACS degrading KRAS and SOS1 [techscience.com]
- 6. Proteolysis targeting chimera - Wikipedia [en.wikipedia.org]
- 7. Proteolysis targeting chimeras (PROTACs) come of age: entering the third decade of targeted protein degradation - RSC Chemical Biology (RSC Publishing) DOI:10.1039/D1CB00011J [pubs.rsc.org]
- 8. Discovery of Potent SOS1 PROTACs with Effective Antitumor Activities against NCI-H358 Tumor Cells In Vitro/In Vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. medchemexpress.com [medchemexpress.com]
- 10. medchemexpress.com [medchemexpress.com]
- 11. Design, synthesis, and bioevaluation of SOS1 PROTACs derived from pyrido[2,3-d]pyrimidin-7-one-based SOS1 inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Development of SOS1-based PROTACs for KRAS-Mutant colorectal cancer - American Chemical Society [acs.digitellinc.com]
- 14. A Potent SOS1 PROTAC Degrader with Synergistic Efficacy in Combination with KRASG12C Inhibitor. | Semantic Scholar [semanticscholar.org]
- 15. A Potent SOS1 PROTAC Degrader with Synergistic Efficacy in Combination with KRASG12C Inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Targeting of SOS1: from SOS1 Activators to Proteolysis Targeting Chimeras - PubMed [pubmed.ncbi.nlm.nih.gov]
Structure-Activity Relationship of PROTAC SOS1 Degrader-7: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Son of Sevenless 1 (SOS1) protein is a crucial guanine (B1146940) nucleotide exchange factor (GEF) that plays a pivotal role in the activation of RAS proteins, key regulators of cell growth, differentiation, and survival. Dysregulation of the RAS signaling pathway, often driven by mutations in KRAS, is a hallmark of many cancers. Targeting SOS1 has emerged as a promising therapeutic strategy to indirectly modulate RAS activity. Proteolysis-targeting chimeras (PROTACs) are a novel class of therapeutic agents that leverage the cell's natural protein degradation machinery to eliminate target proteins. This technical guide provides an in-depth analysis of the structure-activity relationship (SAR) of PROTAC SOS1 degraders, with a focus on PROTAC SOS1 degrader-7.
Core Components of PROTAC SOS1 Degraders
PROTAC SOS1 degraders are heterobifunctional molecules comprising three key components: a ligand that binds to the SOS1 protein, a linker, and a ligand that recruits an E3 ubiquitin ligase. The simultaneous binding of the PROTAC to both SOS1 and an E3 ligase forms a ternary complex, leading to the ubiquitination of SOS1 and its subsequent degradation by the proteasome.
This compound is composed of the following elements:
-
SOS1 Ligand: HY-163583
-
Linker: HY-163584
-
E3 Ligase Ligand: HY-W454906
While specific quantitative data for this compound's degradation efficacy (DC50 and Dmax) is not publicly available in top-level scientific literature, the analysis of related SOS1 degraders provides valuable insights into the SAR of this class of molecules.
Structure-Activity Relationship Data
The following table summarizes the available quantitative data for various PROTAC SOS1 degraders, offering a comparative view of their efficacy. This data is essential for understanding how modifications to the warhead, linker, and E3 ligase ligand affect the degradation potency and cellular activity.
| Compound ID | SOS1 Ligand Scaffold | E3 Ligase Ligand | DC50 | Dmax (% Degradation) | Cell Line(s) | Reference(s) |
| PROTAC SOS1 degrader-1 | VUBI-1 agonist analog | VHL | 98.4 nM | 56-92% | NCI-H358 | [1] |
| PROTAC SOS1 degrader-3 (P7) | Quinazoline | CRBN (Lenalidomide) | 0.19 µM - 0.75 µM | Up to 92% | SW1417, SW620, HCT116 | [2] |
| SIAIS562055 | BI-3406 analog | CRBN | Not explicitly stated | Potent degradation | NCI-H358, GP2d, SW620 | |
| This compound | HY-163583 | HY-W454906 | Data not available | Data not available | Not specified |
Experimental Protocols
Detailed methodologies are critical for the accurate evaluation and comparison of PROTAC SOS1 degraders. Below are protocols for key experiments.
Cell Culture and Treatment
-
Cell Lines: Human cancer cell lines with known KRAS mutations (e.g., NCI-H358 [KRAS G12C], MIA PaCa-2 [KRAS G12C], SW620 [KRAS G12V]) are commonly used.
-
Culture Conditions: Cells are maintained in RPMI-1640 or DMEM medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin (B12071052) at 37°C in a humidified atmosphere with 5% CO2.
-
PROTAC Treatment: For degradation studies, cells are seeded in 6-well plates and allowed to adhere overnight. The following day, the cells are treated with varying concentrations of the PROTAC SOS1 degrader or vehicle control (e.g., DMSO) for the desired time points (e.g., 6, 12, 24, 48 hours).
Western Blotting for SOS1 Degradation
This is the gold-standard assay to quantify the degradation of the target protein.
-
Cell Lysis: After treatment, cells are washed with ice-cold phosphate-buffered saline (PBS) and lysed in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: The total protein concentration of the lysates is determined using a BCA protein assay kit.
-
Sample Preparation: An equal amount of protein (typically 20-30 µg) from each sample is mixed with Laemmli sample buffer and boiled at 95-100°C for 5-10 minutes.
-
SDS-PAGE and Transfer: The protein samples are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and then transferred to a polyvinylidene difluoride (PVDF) membrane.
-
Immunoblotting:
-
The membrane is blocked with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.
-
The membrane is then incubated with a primary antibody specific for SOS1 (e.g., rabbit anti-SOS1) overnight at 4°C. An antibody against a housekeeping protein (e.g., GAPDH or β-actin) is used as a loading control.
-
After washing with TBST, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
-
Detection: The protein bands are visualized using an enhanced chemiluminescence (ECL) detection reagent and imaged with a chemiluminescence imaging system.
-
Quantification: The band intensities are quantified using densitometry software. The level of SOS1 is normalized to the loading control. The percentage of degradation is calculated relative to the vehicle-treated control. The DC50 (concentration at which 50% degradation is achieved) and Dmax (maximum degradation) are determined from a dose-response curve.
Cell Viability Assay
To assess the functional consequence of SOS1 degradation, cell viability assays are performed.
-
Seeding: Cells are seeded in 96-well plates at an appropriate density.
-
Treatment: After 24 hours, cells are treated with a serial dilution of the PROTAC SOS1 degrader.
-
Incubation: The plates are incubated for a specified period (e.g., 72 or 120 hours).
-
Viability Measurement: Cell viability is assessed using a reagent such as CellTiter-Glo® (Promega) or by MTT assay, following the manufacturer's instructions.
-
Data Analysis: The luminescence or absorbance is measured using a plate reader. The half-maximal inhibitory concentration (IC50) is calculated from the dose-response curve.
Signaling Pathways and Experimental Workflows
Visualizing the complex biological processes and experimental procedures is crucial for a clear understanding. The following diagrams were generated using Graphviz (DOT language).
Caption: SOS1 Signaling Pathway.
Caption: PROTAC SOS1 Degrader Evaluation Workflow.
Conclusion
The development of PROTACs targeting SOS1 represents a promising therapeutic avenue for KRAS-driven cancers. The structure-activity relationship of these degraders is complex, with the choice of SOS1 ligand, linker, and E3 ligase ligand all playing critical roles in determining the potency and efficacy of the molecule. While specific data for this compound remains elusive in the public domain, the analysis of related compounds provides a strong foundation for the rational design of next-generation SOS1 degraders. The experimental protocols and workflows detailed in this guide provide a framework for the robust evaluation of these novel therapeutic agents. Further research is warranted to fully elucidate the SAR of SOS1 degraders and to translate their preclinical promise into clinical benefit.
References
The Advent of SOS1 Degraders: A Technical Guide to PROTAC SOS1 Degrader-7 and its Impact on RAS Signaling
For Researchers, Scientists, and Drug Development Professionals
Abstract
The Son of Sevenless 1 (SOS1) protein, a critical guanine (B1146940) nucleotide exchange factor (GEF), plays a pivotal role in the activation of RAS proteins, central regulators of cell proliferation and survival. Dysregulation of the RAS signaling pathway is a hallmark of many cancers, making it a prime target for therapeutic intervention. While traditional small-molecule inhibitors have shown some promise, the emergence of Proteolysis Targeting Chimeras (PROTACs) offers a novel and potent strategy to eliminate disease-causing proteins entirely. This technical guide provides an in-depth analysis of PROTAC SOS1 degrader-7, a molecule designed to induce the selective degradation of SOS1. Due to the limited public data on this specific degrader, this guide also incorporates data from other well-characterized SOS1 degraders to provide a comprehensive understanding of their effects on the RAS signaling pathway. We will delve into the molecular mechanisms, present available quantitative data, detail relevant experimental protocols, and visualize the intricate signaling and experimental workflows.
Introduction to the RAS Signaling Pathway and the Role of SOS1
The RAS/MAPK signaling pathway is a crucial cascade that governs fundamental cellular processes, including proliferation, differentiation, and survival.[1] The pathway is initiated by the activation of receptor tyrosine kinases (RTKs), which recruit adaptor proteins like Grb2.[2] Grb2, in turn, binds to SOS1, translocating it to the plasma membrane.[2] SOS1 then catalyzes the exchange of GDP for GTP on RAS proteins (KRAS, HRAS, NRAS), converting them to their active, GTP-bound state.[3] Activated RAS triggers a downstream phosphorylation cascade, ultimately leading to the activation of transcription factors that drive cell growth.[3] Mutations in RAS are prevalent in many cancers, leading to constitutive pathway activation and uncontrolled cell proliferation.[3]
Caption: The RAS/MAPK Signaling Pathway.
PROTAC Technology: A Paradigm Shift in Targeted Therapy
PROTACs are heterobifunctional molecules that harness the cell's own ubiquitin-proteasome system (UPS) to selectively eliminate target proteins.[4][5] They consist of three key components: a ligand that binds to the protein of interest (POI), a ligand that recruits an E3 ubiquitin ligase, and a chemical linker connecting the two.[5] By bringing the POI and the E3 ligase into close proximity, the PROTAC facilitates the ubiquitination of the POI, marking it for degradation by the proteasome.[4][5] Unlike traditional inhibitors that require continuous occupancy of an active site, PROTACs act catalytically, with a single molecule capable of inducing the degradation of multiple target proteins.[5][6]
Caption: General Mechanism of Action for a PROTAC Degrader.
This compound and Other SOS1 Degraders
This compound is identified as a SOS1 PROTAC with potential anti-tumor activity.[7][8] It is composed of a SOS1 ligand, a linker, and an E3 ligase ligand.[7][8] The development of such degraders is detailed in patent application WO2024083257A1, which describes compounds designed for SOS1 protein degradation.[5]
Quantitative Data for SOS1 Degraders
The efficacy of PROTACs is typically measured by their half-maximal degradation concentration (DC50), the concentration at which 50% of the target protein is degraded, and their half-maximal inhibitory concentration (IC50) for cell viability. The following tables summarize key quantitative data for several reported SOS1 degraders.
Table 1: In Vitro Degradation and Proliferation Inhibition of SOS1 PROTACs
| Degrader Name | Cell Line | DC50 (nM) | IC50 (nM) | E3 Ligase | Reference |
| SIAIS562055 | K562 | 62.5 | 201.1 | CRBN | [3] |
| KU812 | 8.4 | 45.6 | CRBN | [3] | |
| NCI-H358 (KRAS G12C) | - | - | CRBN | [9] | |
| GP2d (KRAS G12D) | - | - | CRBN | [9] | |
| SW620 (KRAS G12V) | - | - | CRBN | [9] | |
| P7 (PROTAC SOS1 degrader-3) | SW620 | 590 (24h) | - | CRBN | [10][11] |
| HCT116 | 750 (24h) | - | CRBN | [10] | |
| SW1417 | 190 (24h) | - | CRBN | [10] | |
| BTX-B01 | MIA PaCa-2 (KRAS G12C) | 0.9 | 8 | CRBN | [12] |
| A549 (KRAS G12S) | 9 | - | CRBN | [12] | |
| LoVo (KRAS G13D) | 9 | - | CRBN | [12] | |
| BTX-D02 | MIA PaCa-2 (KRAS G12C) | 0.2 | 2 | CRBN | [12] |
| A549 (KRAS G12S) | 12 | - | CRBN | [12] | |
| LoVo (KRAS G13D) | 6 | - | CRBN | [12] | |
| PROTAC SOS1 degrader-1 | NCI-H358 | 98.4 | 525 | - | [13] |
| MIA-PaCa2 | 255 | 218 | - | [13] | |
| AsPC-1 | 119 | 307 | - | [13] | |
| SK-LU-1 | 104 | 115 | - | [13] | |
| SW620 | 125 | 199 | - | [13] | |
| A549 | 22 | 232 | - | [13] | |
| PROTAC SOS1 degrader-10 | SW620 | 2.23 | 36.7 | CRBN | [14] |
| A549 | 1.85 | 52.2 | CRBN | [14] | |
| DLD-1 | 7.53 | 107 | CRBN | [14] |
Table 2: In Vivo Efficacy of SOS1 PROTACs
| Degrader Name | Xenograft Model | Dosing | Outcome | Reference |
| SIAIS562055 | KRAS-mutant | 20-50 mg/kg; ip; daily | Promising antitumor potency | [1] |
| MIA PaCa-2/R (KRAS-mutant) | - | 76.3% tumor growth inhibition (monotherapy) | [15] | |
| GP2d (KRAS G12D-mutant) | 30 mg/kg | 80.7% tumor growth inhibition (monotherapy) | [15] | |
| BTX-B01 | MIA PaCa-2 | - | >90% degradation, significant tumor growth inhibition | [2] |
| PROTAC SOS1 degrader-1 | Xenograft mouse model | 10, 20 mg/kg; i.p.; once a day for 3 weeks | Significant anti-tumor activities | [13] |
Experimental Protocols
This section outlines the general methodologies for key experiments used to characterize the effects of SOS1 PROTAC degraders.
Western Blotting for SOS1 Degradation
This protocol is used to quantify the degradation of SOS1 protein following treatment with a PROTAC.
Caption: Western Blotting Experimental Workflow.
Protocol Details:
-
Cell Culture and Treatment: Plate cancer cells (e.g., KRAS-mutant cell lines like NCI-H358 or MIA PaCa-2) and allow them to adhere overnight. Treat cells with varying concentrations of the SOS1 PROTAC degrader or vehicle control (e.g., DMSO) for desired time periods (e.g., 6, 12, 24 hours).
-
Cell Lysis and Protein Quantification: Wash cells with cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors. Determine the protein concentration of the lysates using a BCA or Bradford assay.
-
SDS-PAGE and Western Blotting: Denature equal amounts of protein from each sample by boiling in Laemmli buffer. Separate the proteins by size using SDS-polyacrylamide gel electrophoresis (SDS-PAGE). Transfer the proteins to a PVDF membrane.
-
Antibody Incubation and Detection: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature. Incubate the membrane with a primary antibody against SOS1 overnight at 4°C. Also probe for downstream signaling markers like phosphorylated ERK (pERK) and a loading control (e.g., β-actin or GAPDH). After washing, incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature. Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Data Analysis: Quantify the band intensities using densitometry software. Normalize the SOS1 and pERK signals to the loading control. Calculate the percentage of SOS1 degradation relative to the vehicle-treated control.
Cell Viability Assay
This protocol measures the effect of the SOS1 PROTAC degrader on cell proliferation and viability.
Protocol Details:
-
Cell Seeding: Seed cells in a 96-well plate at an appropriate density and allow them to attach overnight.
-
Compound Treatment: Treat the cells with a serial dilution of the SOS1 PROTAC degrader. Include a vehicle control.
-
Incubation: Incubate the plate for a specified period (e.g., 72 or 120 hours).
-
Viability Assessment: Add a viability reagent such as CellTiter-Glo® (Promega) or MTT. For CellTiter-Glo®, measure luminescence using a plate reader. For MTT, after incubation with the reagent, solubilize the formazan (B1609692) crystals with DMSO and measure absorbance.
-
Data Analysis: Normalize the results to the vehicle-treated cells and plot the data to determine the IC50 value using a non-linear regression model.
Co-Immunoprecipitation (Co-IP) for Ternary Complex Formation
This protocol is used to confirm the formation of the ternary complex (SOS1-PROTAC-E3 ligase) in cells.
Protocol Details:
-
Cell Treatment and Lysis: Treat cells with the SOS1 PROTAC degrader for a short duration (e.g., 1-4 hours). Lyse the cells in a non-denaturing lysis buffer.
-
Immunoprecipitation: Incubate the cell lysates with an antibody against either SOS1 or the E3 ligase (e.g., anti-CRBN) conjugated to magnetic or agarose (B213101) beads overnight at 4°C.
-
Washing and Elution: Wash the beads several times to remove non-specifically bound proteins. Elute the bound proteins from the beads.
-
Western Blot Analysis: Analyze the eluted proteins by Western blotting, probing for all three components of the ternary complex: SOS1, the E3 ligase, and a tag on the PROTAC if available. An enhanced signal for the co-precipitated proteins in the presence of the PROTAC indicates ternary complex formation.
Conclusion
PROTAC SOS1 degraders represent a promising therapeutic strategy for the treatment of RAS-driven cancers. By hijacking the ubiquitin-proteasome system, these molecules can catalytically eliminate SOS1, leading to the sustained inhibition of the RAS/MAPK signaling pathway. While specific data on this compound is still emerging, the compelling preclinical data from other SOS1 degraders, such as SIAIS562055 and P7, highlight the potential of this approach. The quantitative data and experimental protocols provided in this guide offer a framework for researchers and drug developers to further explore and advance this exciting class of therapeutics. Future studies will be crucial to fully elucidate the clinical potential of this compound and other molecules in this class.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. ascopubs.org [ascopubs.org]
- 3. SIAIS562055 | SOS1 PROTAC | Probechem Biochemicals [probechem.com]
- 4. benchchem.com [benchchem.com]
- 5. WO2024083257A1 - Sos1 protein degradation agent and use thereof - Google Patents [patents.google.com]
- 6. biotheryx.com [biotheryx.com]
- 7. aacrjournals.org [aacrjournals.org]
- 8. medchemexpress.com [medchemexpress.com]
- 9. aacrjournals.org [aacrjournals.org]
- 10. medchemexpress.com [medchemexpress.com]
- 11. file.medchemexpress.com [file.medchemexpress.com]
- 12. biotheryx.com [biotheryx.com]
- 13. medchemexpress.com [medchemexpress.com]
- 14. PROTAC SOS1 degrader-10_TargetMol [targetmol.com]
- 15. SIAIS-562055, a SOS1 PROTAC with activity in models of KRAS-mutant tumors and BCR-ABL-positive leukemia | BioWorld [bioworld.com]
Therapeutic Potential of SOS1 Degradation in Oncology: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
The Son of Sevenless homolog 1 (SOS1) protein, a critical guanine (B1146940) nucleotide exchange factor (GEF) for RAS proteins, has emerged as a compelling therapeutic target in oncology, particularly for cancers driven by KRAS mutations. While small molecule inhibitors of SOS1 have shown promise, the development of targeted protein degraders, such as Proteolysis Targeting Chimeras (PROTACs), represents a novel and potentially more efficacious strategy. This technical guide provides an in-depth overview of the therapeutic potential of SOS1 degradation, summarizing preclinical data, detailing key experimental methodologies, and visualizing the underlying biological pathways and developmental workflows. SOS1 degraders have demonstrated potent and sustained reduction of SOS1 protein levels, leading to superior anti-proliferative effects in cancer models compared to inhibitors. Furthermore, combination strategies with KRAS or MEK inhibitors have shown synergistic anti-tumor activity and the potential to overcome acquired resistance. This guide serves as a comprehensive resource for researchers and drug development professionals exploring the burgeoning field of SOS1-targeted cancer therapy.
Introduction: The Rationale for Targeting SOS1 in Oncology
The RAS family of small GTPases (KRAS, NRAS, and HRAS) are central regulators of cell growth, proliferation, and survival. Activating mutations in RAS genes are among the most common oncogenic drivers, present in approximately 30% of all human cancers.[1] SOS1 plays a pivotal role in activating RAS by catalyzing the exchange of GDP for GTP, thereby switching RAS to its active state.[2] This function makes SOS1 a critical node in the RAS/MAPK signaling pathway, which is frequently hyperactivated in cancer.[3]
Targeting SOS1 offers a therapeutic strategy to indirectly inhibit RAS signaling, regardless of the specific RAS mutation.[4] While SOS1 inhibitors have entered clinical trials, protein degradation offers several potential advantages, including:
-
Event-driven, catalytic mechanism: PROTACs can induce the degradation of multiple target protein molecules, potentially leading to a more profound and durable biological response at lower drug concentrations.[4]
-
Overcoming resistance: Degradation can eliminate both the enzymatic and scaffolding functions of a protein, potentially mitigating resistance mechanisms that can arise with inhibitors that only block the active site.
-
Improved selectivity: The requirement for the formation of a stable ternary complex (PROTAC-target-E3 ligase) can enhance selectivity for the target protein.
This guide will delve into the specifics of SOS1 degradation as a therapeutic modality, focusing on the preclinical evidence and the methodologies used to evaluate these novel agents.
The SOS1 Signaling Pathway in Cancer
SOS1 is a key upstream regulator of the RAS-MAPK signaling cascade. Upon stimulation by receptor tyrosine kinases (RTKs) such as EGFR, SOS1 is recruited to the plasma membrane where it interacts with and activates RAS proteins.[5] Activated, GTP-bound RAS then initiates a downstream phosphorylation cascade involving RAF, MEK, and ERK, which ultimately leads to the transcription of genes involved in cell proliferation and survival.[6] In KRAS-mutant cancers, this pathway is constitutively active. SOS1 is also involved in a positive feedback loop where active RAS can allosterically activate SOS1, further amplifying the oncogenic signaling.[7]
Preclinical Efficacy of SOS1 Degraders
Several SOS1-targeting PROTACs have been developed and evaluated in preclinical cancer models, demonstrating significant anti-tumor activity. These degraders typically consist of a ligand that binds to SOS1, a linker, and a ligand that recruits an E3 ubiquitin ligase, most commonly Cereblon (CRBN) or Von Hippel-Lindau (VHL).[4]
In Vitro Activity of SOS1 Degraders
The in vitro efficacy of SOS1 degraders is primarily assessed by their ability to induce SOS1 degradation (quantified by DC50 and Dmax) and inhibit cancer cell proliferation (quantified by IC50).
| Degrader | Cancer Type | Cell Line(s) | DC50 (nM) | Dmax (%) | IC50 (nM) | E3 Ligase | Reference(s) |
| SIAIS562055 | CML | K562 | 62.5 | >90% | 201.1 | CRBN | [8] |
| CML | KU812 | 8.4 | >90% | 45.6 | CRBN | [8] | |
| Pancreatic Cancer | MIA PaCa-2 | - | >90% | - | CRBN | [6] | |
| P7 | Colorectal Cancer | SW620 | 590 | ~92% | - | CRBN | [9][10] |
| Colorectal Cancer | HCT116 | 750 | ~92% | - | CRBN | [9] | |
| Colorectal Cancer | SW1417 | 190 | ~92% | - | CRBN | [9] | |
| BTX-B01 | Pancreatic Cancer | MIA PaCa-2 | 2 | >85% | 1 | CRBN | [11][12] |
| NSCLC | NCI-H358 | 7 | >85% | 8 | CRBN | [11][12] | |
| Colorectal Cancer | LoVo | 10 | >85% | - | CRBN | [11] | |
| UBX-144 | NSCLC | NCI-H358 | <1 | >95% | - | CRBN | [2] |
| PROTAC SOS1 degrader-1 | NSCLC | NCI-H358 | 98.4 | >90% | - | VHL | [13] |
Table 1: In Vitro Activity of Selected SOS1 Degraders. DC50: concentration for 50% maximal degradation; Dmax: maximum degradation; IC50: half-maximal inhibitory concentration; CML: Chronic Myeloid Leukemia; NSCLC: Non-Small Cell Lung Cancer.
In Vivo Efficacy of SOS1 Degraders
The anti-tumor activity of SOS1 degraders has been confirmed in various xenograft models of human cancer.
| Degrader | Cancer Model | Dosing | Tumor Growth Inhibition (TGI) (%) | Notes | Reference(s) |
| SIAIS562055 | KRAS G12D Pancreatic Cancer (GP2d xenograft) | 30 mg/kg, i.p., daily | 80.7 | Monotherapy | [14] |
| SIAIS562055 + MRTX1133 | KRAS G12D Pancreatic Cancer (GP2d xenograft) | SIAIS562055: 30 mg/kg, i.p., daily; MRTX1133: daily | 100% partial regression | Combination therapy | [14] |
| SIAIS562055 + KRAS G12C inhibitor | KRAS G12C Pancreatic Cancer (MIA PaCa-2 xenograft) | - | 110.1 | Combination therapy, 100% partial regression | [14] |
| BTX-B01 | KRAS G12C Pancreatic Cancer (MIA PaCa-2 xenograft) | 10 mg/kg, b.i.d. | - | Significant tumor size reduction | [11] |
| BTX-B01 + AMG-510 | KRAS G12C Pancreatic Cancer (MIA PaCa-2 xenograft) | BTX-B01: 10 mg/kg, b.i.d.; AMG-510: 10 mg/kg, b.i.d. | 83 | Combination therapy | [11] |
| BTX-B01 + Trametinib | KRAS G12C Pancreatic Cancer (MIA PaCa-2 xenograft) | BTX-B01: 10 mg/kg, b.i.d.; Trametinib: 0.125 mg/kg, b.i.d. | 64 | Combination therapy | [11] |
| UBX-144 | Glioblastoma (U87-MG xenograft) | 10 mg/kg | 101 | Monotherapy, >95% SOS1 degradation in tumors | [2] |
| PROTAC SOS1 degrader-1 | Xenograft mouse model | 10-20 mg/kg, i.p., daily for 3 weeks | Significant | Monotherapy, good PK profile | [13] |
Table 2: In Vivo Efficacy of Selected SOS1 Degraders. TGI: Tumor Growth Inhibition; i.p.: intraperitoneal; b.i.d.: twice daily.
Experimental Protocols
This section provides detailed methodologies for key experiments cited in the evaluation of SOS1 degraders.
Western Blot for SOS1 Degradation
This protocol is used to quantify the extent of target protein degradation induced by a PROTAC.[15][16]
Materials:
-
Cancer cell lines (e.g., NCI-H358, MIA PaCa-2)
-
SOS1 degrader compound and vehicle control (e.g., DMSO)
-
Cell culture reagents
-
Ice-cold Phosphate-Buffered Saline (PBS)
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
Laemmli sample buffer
-
SDS-PAGE gels and electrophoresis apparatus
-
PVDF or nitrocellulose membranes and transfer apparatus
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibody against SOS1
-
Primary antibody against a loading control (e.g., β-actin, GAPDH)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate and imaging system
-
Densitometry software
Procedure:
-
Cell Culture and Treatment: Seed cells in 6-well plates and allow them to adhere overnight. Treat cells with varying concentrations of the SOS1 degrader or vehicle control for the desired time (e.g., 24 hours).
-
Cell Lysis: Wash cells with ice-cold PBS and lyse them with RIPA buffer.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
Sample Preparation: Normalize protein concentrations and add Laemmli sample buffer. Boil samples at 95-100°C for 5-10 minutes.
-
SDS-PAGE and Transfer: Load equal amounts of protein onto an SDS-PAGE gel and separate by electrophoresis. Transfer the proteins to a PVDF or nitrocellulose membrane.
-
Immunoblotting:
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary anti-SOS1 antibody overnight at 4°C.
-
Wash the membrane with TBST.
-
Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane with TBST.
-
Repeat the blotting process for the loading control antibody.
-
-
Detection and Analysis:
-
Apply the chemiluminescent substrate and capture the signal using an imaging system.
-
Quantify the band intensities using densitometry software.
-
Normalize the SOS1 band intensity to the loading control.
-
Calculate the percentage of degradation relative to the vehicle-treated control.
-
Generate a dose-response curve to determine DC50 and Dmax values.
-
Cell Viability Assay
This protocol measures the effect of a compound on cell proliferation and viability.[17][18]
Materials:
-
Cancer cell lines
-
SOS1 degrader compound and vehicle control
-
96-well plates
-
Cell culture reagents
-
MTT solution (5 mg/mL in PBS) or CellTiter-Glo® Luminescent Cell Viability Assay kit
-
DMSO
-
Microplate reader (absorbance or luminescence)
Procedure (MTT Assay):
-
Cell Seeding: Seed cells in a 96-well plate at a density of 3,000-5,000 cells per well and incubate for 24 hours.
-
Compound Treatment: Add serial dilutions of the SOS1 degrader or vehicle control to the wells.
-
Incubation: Incubate the plate for 72 hours.
-
MTT Addition: Add 10 µL of MTT solution to each well and incubate for 2-4 hours.
-
Formazan (B1609692) Solubilization: Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.
-
Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC50 value.
In Vivo Xenograft Study
This protocol evaluates the anti-tumor efficacy of a PROTAC in a mouse model.[19][20]
Materials:
-
Immunodeficient mice (e.g., NOD-SCID)
-
Cancer cell line
-
Matrigel
-
SOS1 degrader compound and vehicle
-
Calipers
-
Surgical tools
Procedure:
-
Tumor Cell Implantation: Subcutaneously inject a suspension of cancer cells and Matrigel into the flank of the mice.
-
Tumor Growth and Randomization: Allow tumors to grow to a palpable size (e.g., 100-200 mm³). Randomize mice into control and treatment groups.
-
Compound Administration: Administer the SOS1 degrader or vehicle via the desired route (e.g., intraperitoneal injection, oral gavage) at the specified dose and schedule.
-
Monitoring:
-
Measure tumor volume with calipers 2-3 times per week using the formula: (Length x Width²)/2.
-
Monitor animal body weight as a measure of toxicity.
-
-
Endpoint Analysis: At the end of the study, euthanize the mice and excise the tumors. Measure the final tumor volume and weight.
-
Pharmacodynamic Analysis: Tumor samples can be used for Western blotting to confirm SOS1 degradation in vivo.
Development Workflow and Signaling Visualizations
The development of a SOS1 degrader follows a structured workflow, from initial design to preclinical evaluation.
The mechanism of action of a SOS1 PROTAC involves hijacking the ubiquitin-proteasome system.
Clinical Landscape of SOS1-Targeted Therapies
While this guide focuses on SOS1 degradation, it is important to note the parallel development of SOS1 inhibitors, which have advanced into clinical trials.
| Compound | Developer | Phase | Indication(s) | ClinicalTrials.gov ID |
| BI 1701963 | Boehringer Ingelheim | Phase 1 | Advanced/Metastatic KRAS-mutant solid tumors | NCT04111458 |
| BAY3498264 | Bayer | Phase 1 | Advanced KRAS G12C-mutated solid tumors | NCT06659341 |
| MRTX0902 | Mirati Therapeutics | Phase 1/2 | Advanced solid tumors with KRAS-MAPK pathway mutations | NCT05578092 |
Table 3: SOS1 Inhibitors in Clinical Development.
The clinical development of SOS1 inhibitors will provide valuable insights into the safety and efficacy of targeting this node in the RAS pathway, informing the future clinical strategy for SOS1 degraders.
Future Directions and Conclusion
The targeted degradation of SOS1 represents a highly promising therapeutic strategy for a broad range of cancers, particularly those driven by KRAS mutations. The preclinical data summarized in this guide demonstrate the potential for SOS1 degraders to achieve potent and durable anti-tumor responses, both as monotherapies and in combination with other targeted agents.
Future research will likely focus on:
-
Optimizing degrader properties: Improving oral bioavailability, pharmacokinetic profiles, and tissue-specific delivery.
-
Exploring novel E3 ligases: Expanding the repertoire of E3 ligases utilized in PROTAC design to potentially enhance efficacy and overcome resistance.
-
Identifying predictive biomarkers: Determining which patient populations are most likely to respond to SOS1 degradation therapy.
-
Advancing SOS1 degraders into clinical trials: Translating the compelling preclinical findings into clinical benefit for patients.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. MAPK/ERK pathway - Wikipedia [en.wikipedia.org]
- 4. biorxiv.org [biorxiv.org]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. pubs.acs.org [pubs.acs.org]
- 9. file.medchemexpress.com [file.medchemexpress.com]
- 10. biotheryx.com [biotheryx.com]
- 11. BTX-B01, a novel SOS1 degrader with potential to treat KRAS-mutant cancers | BioWorld [bioworld.com]
- 12. biotheryx.com [biotheryx.com]
- 13. medchemexpress.com [medchemexpress.com]
- 14. Protocol to Improve Take and Growth of Mouse Xenografts with Cultrex BME | Bio-Techne [bio-techne.com]
- 15. benchchem.com [benchchem.com]
- 16. A Potent SOS1 PROTAC Degrader with Synergistic Efficacy in Combination with KRASG12C Inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. benchchem.com [benchchem.com]
- 18. Cell Viability Assay Protocols - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 19. benchchem.com [benchchem.com]
- 20. benchchem.com [benchchem.com]
An In-Depth Technical Guide on PROTAC SOS1 Degrader-7 and its Interaction with E3 Ligases
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Proteolysis-targeting chimeras (PROTACs) represent a revolutionary therapeutic modality designed to hijack the cell's natural protein disposal system to eliminate disease-causing proteins. This technical guide provides a comprehensive overview of PROTAC SOS1 degrader-7, a novel agent targeting the Son of Sevenless homolog 1 (SOS1) protein for degradation. SOS1 is a crucial guanine (B1146940) nucleotide exchange factor (GEF) that activates KRAS, a frequently mutated oncogene in human cancers. By inducing the degradation of SOS1, these PROTACs offer a promising strategy to inhibit KRAS signaling and overcome resistance to conventional inhibitors. This document details the mechanism of action of this compound, its interaction with the Cereblon (CRBN) E3 ligase, and provides quantitative data and experimental protocols relevant to its characterization.
Introduction to SOS1 and Targeted Protein Degradation
SOS1 plays a pivotal role in the RAS-MAPK signaling pathway by catalyzing the exchange of GDP for GTP on RAS proteins, leading to their activation.[1] Dysregulation of this pathway, often through mutations in KRAS, is a hallmark of many cancers. Traditional small molecule inhibitors have been developed to block the function of proteins in this cascade, but their efficacy can be limited by factors such as the development of resistance.
Targeted protein degradation using PROTACs offers an alternative and potentially more robust approach. PROTACs are heterobifunctional molecules comprising a ligand that binds to the target protein (in this case, SOS1), a ligand that recruits an E3 ubiquitin ligase, and a linker connecting the two moieties.[2] This induced proximity facilitates the ubiquitination of the target protein, marking it for degradation by the 26S proteasome.
This compound: Mechanism of Action
This compound is a chemical probe designed to specifically induce the degradation of the SOS1 protein.[3][4][5] Its mechanism of action relies on the formation of a ternary complex between SOS1, the PROTAC molecule itself, and an E3 ubiquitin ligase.
E3 Ligase Recruitment
This compound incorporates a dihydropyrimidine-based ligand (HY-W454906) that specifically recruits the Cereblon (CRBN) E3 ubiquitin ligase.[3][4][5] CRBN is a substrate receptor of the CUL4A-DDB1-RBX1 E3 ubiquitin ligase complex. By binding to both SOS1 and CRBN simultaneously, this compound brings the E3 ligase machinery into close proximity with the SOS1 protein.
Ubiquitination and Proteasomal Degradation
The formation of the SOS1::PROTAC::CRBN ternary complex facilitates the transfer of ubiquitin from an E2-conjugating enzyme to lysine (B10760008) residues on the surface of SOS1. The polyubiquitinated SOS1 is then recognized and degraded by the 26S proteasome, leading to a reduction in the total cellular levels of the SOS1 protein. This event-driven, catalytic mechanism allows a single PROTAC molecule to induce the degradation of multiple target protein molecules.
Quantitative Analysis of SOS1 Degraders
While specific quantitative data for this compound is not publicly available, data from other well-characterized CRBN-recruiting SOS1 degraders, such as SIAIS562055 and PROTAC SOS1 degrader-5, provide valuable insights into the expected performance of this class of molecules.
| Parameter | SIAIS562055 | PROTAC SOS1 degrader-5 | BI-3406 (Inhibitor) |
| Binding Affinity (KD to SOS1) | 95.9 nM[6] | Not Reported | Not Applicable |
| Degradation (DC50) | 62.5 nM (K562 cells)[7] | 13 nM[8] | Not Applicable |
| 8.4 nM (KU812 cells)[7] | |||
| Inhibition of KRAS-SOS1 Interaction (IC50) | 95.7 nM (KRASG12C)[6] | Not Reported | ~5-6 nM[9] |
| 134.5 nM (KRASG12D)[6] | |||
| Anti-proliferative Activity (IC50) | 201.1 nM (K562 cells)[7] | 5 nM (NCI-H358 cells)[8] | Not Reported |
| 45.6 nM (KU812 cells)[7] |
Table 1: Comparative quantitative data for CRBN-recruiting SOS1 degraders and the parent inhibitor BI-3406.
Signaling Pathways and Experimental Workflows
SOS1-Mediated KRAS Activation and its Inhibition by PROTACs
The following diagram illustrates the central role of SOS1 in the KRAS activation cycle and how a SOS1-degrading PROTAC disrupts this process.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. SIAIS-562055, a SOS1 PROTAC with activity in models of KRAS-mutant tumors and BCR-ABL-positive leukemia | BioWorld [bioworld.com]
- 7. Targeted Degradation of SOS1 Exhibits Potent Anticancer Activity and Overcomes Resistance in KRAS-Mutant Tumors and BCR–ABL–Positive Leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 8. medchemexpress.com [medchemexpress.com]
- 9. aacrjournals.org [aacrjournals.org]
The Impact of PROTAC SOS1 Degraders on Cellular Signaling: A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Son of Sevenless 1 (SOS1) protein is a critical guanine (B1146940) nucleotide exchange factor (GEF) that plays a pivotal role in the activation of RAS proteins, particularly KRAS.[1][2][3] SOS1 facilitates the exchange of GDP for GTP on RAS, switching it to its active state and initiating downstream signaling cascades that are crucial for cell proliferation, differentiation, and survival.[2][3][4] Dysregulation of the RAS/MAPK pathway, often driven by mutations in KRAS, is a hallmark of many cancers.[5][6] Consequently, targeting the SOS1-KRAS interaction has emerged as a promising therapeutic strategy.[6][7][8]
Proteolysis-targeting chimeras (PROTACs) are a novel class of therapeutic agents designed to hijack the cell's natural protein disposal system to eliminate specific proteins of interest.[9][10] PROTAC SOS1 degraders represent a cutting-edge approach to downregulate the RAS/MAPK pathway by targeting SOS1 for degradation.[9][11] This technical guide provides an in-depth analysis of the cellular pathways affected by PROTAC SOS1 degraders, with a focus on those utilizing a warhead based on the SOS1 inhibitor BI-3406.[12][13]
Mechanism of Action
PROTAC SOS1 degraders are bifunctional molecules. One end incorporates a ligand that specifically binds to SOS1, often an analog of a known inhibitor like BI-3406.[12][13] The other end features a ligand that recruits an E3 ubiquitin ligase, such as Cereblon (CRBN) or Von Hippel-Lindau (VHL).[9][10] This dual binding brings SOS1 into close proximity with the E3 ligase, leading to the ubiquitination of SOS1 and its subsequent degradation by the proteasome.[10] By removing the SOS1 protein entirely, these degraders aim for a more profound and sustained inhibition of the RAS/MAPK pathway compared to traditional small molecule inhibitors.[9][12]
Core Cellular Pathway Affected: The RAS/MAPK Signaling Cascade
The primary cellular pathway disrupted by PROTAC SOS1 degraders is the RAS/MAPK signaling cascade. The degradation of SOS1 directly prevents the activation of KRAS, thereby blocking the entire downstream signaling pathway.[6][14]
Quantitative Effects of SOS1 Degradation
The efficacy of PROTAC SOS1 degraders is quantified through various cellular and biochemical assays. The following tables summarize key quantitative data typically observed with these compounds.
Table 1: SOS1 Protein Degradation
| Cell Line | PROTAC Concentration | Duration of Treatment | SOS1 Degradation (%) | Citation(s) |
| NCI-H358 (KRAS G12C) | 100 nM | 24 hours | >90% | [12] |
| MIA PaCa-2 (KRAS G12C) | 1 µM | 24 hours | ~85% | [14] |
| Colorectal Cancer PDOs | Varies | 48 hours | Up to 92% | [15] |
Table 2: Impact on Downstream Signaling (p-ERK Levels)
| Cell Line | PROTAC Concentration | Duration of Treatment | Reduction in p-ERK (%) | Citation(s) |
| NCI-H358 (KRAS G12C) | 100 nM | 24 hours | >80% | [12] |
| K-562 (BCR-ABL+) | Varies | 24 hours | Significant Inhibition | [12][16] |
Table 3: Anti-proliferative Activity (IC50)
| Cell Line | PROTAC IC50 | SOS1 Inhibitor (BI-3406) IC50 | Citation(s) |
| Colorectal Cancer PDOs | ~5 times lower than BI-3406 | Varies | [15] |
| KRAS-mutant cell lines | Generally more potent than BI-3406 | Varies | [12] |
Other Affected Cellular Pathways
While the RAS/MAPK pathway is the primary target, the degradation of SOS1 can have broader effects on cellular signaling due to its role as a scaffold protein and its involvement in other pathways.
-
RAC Activation: SOS1 can also act as a GEF for RAC, a member of the Rho family of GTPases involved in cytoskeletal dynamics and cell migration.[16][17] Degradation of SOS1 is expected to reduce RAC-GTP levels, potentially impacting cell motility.[12][16]
-
PI3K/AKT Pathway: Crosstalk between the RAS/MAPK and PI3K/AKT pathways is well-documented. While direct inhibition of the PI3K/AKT pathway by SOS1 degradation is not the primary mechanism, modulation of RAS activity can indirectly influence AKT signaling.[14]
-
Feedback Mechanisms: Inhibition of the MAPK pathway can lead to feedback reactivation through various mechanisms.[1][5] By degrading SOS1, PROTACs may offer a more sustained pathway inhibition that could potentially circumvent some of these resistance mechanisms.[6]
Experimental Protocols
1. Western Blotting for SOS1 Degradation and Pathway Analysis
-
Objective: To quantify the levels of SOS1 and phosphorylated downstream effectors like ERK.
-
Methodology:
-
Seed cells in 6-well plates and allow them to adhere overnight.
-
Treat cells with varying concentrations of the PROTAC SOS1 degrader or DMSO as a vehicle control for the desired time points (e.g., 4, 8, 12, 24 hours).
-
Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Determine protein concentration using a BCA assay.
-
Separate equal amounts of protein (20-30 µg) on an SDS-PAGE gel and transfer to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies against SOS1, p-ERK, total ERK, and a loading control (e.g., GAPDH or β-actin) overnight at 4°C.
-
Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Quantify band intensities using densitometry software and normalize to the loading control.
-
2. Cell Viability Assay (e.g., CellTiter-Glo®)
-
Objective: To determine the anti-proliferative effect of the PROTAC SOS1 degrader.
-
Methodology:
-
Seed cells in a 96-well plate at an appropriate density and allow them to adhere overnight.
-
Treat the cells with a serial dilution of the PROTAC SOS1 degrader. Include wells with DMSO as a negative control.
-
Incubate the plate for a specified period (e.g., 72 or 96 hours).
-
Equilibrate the plate and the CellTiter-Glo® reagent to room temperature.
-
Add CellTiter-Glo® reagent to each well according to the manufacturer's instructions.
-
Mix the contents by orbital shaking for 2 minutes to induce cell lysis.
-
Incubate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Measure the luminescence using a plate reader.
-
Calculate cell viability as a percentage of the DMSO-treated control and determine the IC50 value using non-linear regression analysis.
-
3. Co-Immunoprecipitation (Co-IP) for SOS1-KRAS Interaction
-
Objective: To assess the ability of the degrader to disrupt the interaction between SOS1 and KRAS.
-
Methodology:
-
Treat cells with the PROTAC SOS1 degrader or control.
-
Lyse cells in a non-denaturing lysis buffer.
-
Pre-clear the lysate with protein A/G agarose (B213101) beads.
-
Incubate the pre-cleared lysate with an antibody against SOS1 or KRAS overnight at 4°C.
-
Add protein A/G agarose beads to pull down the antibody-protein complexes.
-
Wash the beads several times to remove non-specific binding.
-
Elute the protein complexes from the beads by boiling in SDS-PAGE sample buffer.
-
Analyze the eluted proteins by Western blotting using antibodies against both SOS1 and KRAS.
-
Conclusion
PROTAC SOS1 degraders represent a powerful therapeutic modality for targeting KRAS-driven cancers. By inducing the degradation of SOS1, these compounds effectively shut down the RAS/MAPK signaling pathway, leading to potent anti-proliferative effects.[6][12] Their mechanism of action offers the potential for a more profound and durable response compared to traditional inhibitors.[9] Further research into the broader effects of SOS1 degradation on other cellular pathways will continue to refine our understanding of these promising new therapeutics and inform their clinical development. The synergistic effects observed when combining SOS1 degraders with other targeted agents, such as KRAS G12C inhibitors, highlight a promising path forward for treating resistant cancers.[12][18]
References
- 1. aacrjournals.org [aacrjournals.org]
- 2. SOS1 gene: MedlinePlus Genetics [medlineplus.gov]
- 3. SOS1 - Wikipedia [en.wikipedia.org]
- 4. medlineplus.gov [medlineplus.gov]
- 5. cancer-research-network.com [cancer-research-network.com]
- 6. Targeting KRAS-Driven Tumors: The Emergence of BI-3406 as a Novel Therapeutic Strategy [synapse.patsnap.com]
- 7. pnas.org [pnas.org]
- 8. One Atom Makes All the Difference: Getting a Foot in the Door between SOS1 and KRAS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. OR | Free Full-Text | Development of PROTACS degrading KRAS and SOS1 [techscience.com]
- 10. researchgate.net [researchgate.net]
- 11. medchemexpress.com [medchemexpress.com]
- 12. aacrjournals.org [aacrjournals.org]
- 13. SOS1 PROTAC 23 | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 14. selleckchem.com [selleckchem.com]
- 15. researchgate.net [researchgate.net]
- 16. gluetacs.com [gluetacs.com]
- 17. rupress.org [rupress.org]
- 18. A Potent SOS1 PROTAC Degrader with Synergistic Efficacy in Combination with KRASG12C Inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
The Pivotal Scaffolding Function of SOS1 in Cancer Cells: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide explores the critical scaffolding function of the Son of Sevenless 1 (SOS1) protein in cancer cells. Beyond its well-established role as a guanine (B1146940) nucleotide exchange factor (GEF) for RAS proteins, SOS1 acts as a central organizing platform, assembling key signaling molecules to drive oncogenic pathways. This document provides a comprehensive overview of SOS1-mediated signaling, quantitative data on its interactions and inhibition, detailed experimental protocols to investigate its scaffolding functions, and visual representations of the underlying molecular mechanisms.
Introduction: SOS1 as a Multifaceted Signaling Hub
Son of Sevenless 1 (SOS1) is a large, multidomain protein that plays a crucial role in transducing signals from receptor tyrosine kinases (RTKs) to downstream effector pathways, most notably the RAS/MAPK cascade.[1][2] While its GEF activity, which catalyzes the exchange of GDP for GTP on RAS proteins, is a key aspect of its function, a growing body of evidence highlights the importance of its scaffolding capabilities.[3][4] SOS1 orchestrates the formation of signaling complexes at the plasma membrane, bringing together upstream activators and downstream targets to ensure efficient and specific signal propagation.[3] In the context of cancer, where the RAS/MAPK pathway is frequently hyperactivated, the scaffolding function of SOS1 is integral to sustaining oncogenic signaling and presents a compelling target for therapeutic intervention.[5][6] Furthermore, a novel scaffolding role for SOS1, independent of its GEF activity, has been identified in the activation of the NF-κB pathway, further underscoring its versatility as a signaling node.[1][7]
SOS1-Mediated Signaling Pathways: A Scaffolding Perspective
SOS1's scaffolding function is most prominent in the context of the RAS/MAPK and NF-κB signaling pathways.
The Canonical RAS/MAPK Pathway
Upon growth factor stimulation, activated RTKs, such as the Epidermal Growth Factor Receptor (EGFR), become phosphorylated on specific tyrosine residues.[8] This creates docking sites for the adaptor protein Growth factor receptor-bound protein 2 (Grb2), which constitutively binds to the proline-rich C-terminal region of SOS1.[9][10] The recruitment of the Grb2-SOS1 complex to the plasma membrane juxtaposes SOS1 with its substrate, RAS, facilitating efficient nucleotide exchange and subsequent activation of the MAPK cascade.[3] This scaffolding action is critical for the spatial and temporal regulation of RAS activation.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Expression of SOS1 in cancer - Summary - The Human Protein Atlas [proteinatlas.org]
- 4. EGF receptor uses SOS1 to drive constitutive activation of NFκB in cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Setting Up a Bioluminescence Resonance Energy Transfer High throughput Screening Assay to Search for Protein/Protein Interaction Inhibitors in Mammalian Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Pardon Our Interruption [opnme.com]
- 7. Measuring Protein–Protein Interactions in Cells using Nanoluciferase Bioluminescence Resonance Energy Transfer (NanoBRET) Assay | Springer Nature Experiments [experiments.springernature.com]
- 8. bitesizebio.com [bitesizebio.com]
- 9. Bioluminescence Resonance Energy Transfer to Detect Protein-Protein Interactions in Live Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 10. A quantitative protocol for intensity-based live cell FRET imaging. | Semantic Scholar [semanticscholar.org]
Methodological & Application
PROTAC SOS1 degrader-7 experimental protocol for cell culture
For Researchers, Scientists, and Drug Development Professionals
Introduction
Proteolysis-targeting chimeras (PROTACs) represent a revolutionary therapeutic modality designed to hijack the cell's natural protein degradation machinery to eliminate proteins of interest.[1] PROTACs are heterobifunctional molecules composed of a ligand that binds to the target protein, a second ligand that recruits an E3 ubiquitin ligase, and a linker connecting the two.[1] This ternary complex formation facilitates the ubiquitination of the target protein, marking it for degradation by the proteasome.[2]
Son of Sevenless 1 (SOS1) is a guanine (B1146940) nucleotide exchange factor that plays a critical role in the activation of RAS proteins, which are frequently mutated in various cancers.[3][4] By promoting the exchange of GDP for GTP on RAS, SOS1 activates downstream signaling pathways, such as the MAPK/ERK pathway, which drives cell proliferation and survival.[3] Therefore, targeting SOS1 is a promising therapeutic strategy for cancers dependent on RAS signaling. PROTAC SOS1 degrader-7 is a molecule designed to induce the degradation of SOS1, thereby offering potential anti-tumor activity.[5]
These application notes provide detailed protocols for the cellular evaluation of this compound, including methods for assessing its degradation efficiency, impact on cell viability, and ability to form a ternary complex.
Mechanism of Action & Signaling Pathway
This compound functions by inducing the selective degradation of the SOS1 protein. This process is initiated by the formation of a ternary complex between SOS1, the PROTAC molecule, and an E3 ubiquitin ligase.[2] This induced proximity leads to the polyubiquitination of SOS1, which is then recognized and degraded by the 26S proteasome.[1] The degradation of SOS1 disrupts the activation of RAS, leading to the downregulation of the MAPK/ERK signaling cascade and subsequent inhibition of cancer cell proliferation.[6]
SOS1 Signaling Pathway
References
Application Notes and Protocols: Utilizing PROTAC SOS1 Degrader-7 in Patient-Derived Organoids
For Researchers, Scientists, and Drug Development Professionals
Introduction
Proteolysis-targeting chimeras (PROTACs) represent a revolutionary approach in targeted therapy, facilitating the degradation of specific proteins by hijacking the cell's ubiquitin-proteasome system.[1][2] This technology offers a distinct advantage over traditional inhibitors by eliminating the target protein entirely, potentially leading to a more potent and sustained therapeutic effect.[2][3] PROTAC SOS1 degrader-7 is a novel heterobifunctional molecule designed to selectively target Son of Sevenless homolog 1 (SOS1) for degradation.[4][5] SOS1 is a crucial guanine (B1146940) nucleotide exchange factor (GEF) that activates RAS proteins, playing a pivotal role in various signaling pathways implicated in cancer cell proliferation and survival.[6][7][8]
Patient-derived organoids (PDOs) have emerged as powerful preclinical models that faithfully recapitulate the genetic and phenotypic heterogeneity of individual tumors.[9] These three-dimensional, self-organizing structures grown from patient tumor tissue provide a more physiologically relevant platform for drug screening and personalized medicine compared to traditional two-dimensional cell cultures.
This document provides detailed application notes and protocols for the utilization of this compound in patient-derived organoids, offering a comprehensive guide for researchers investigating the therapeutic potential of targeted SOS1 degradation in cancer.
Mechanism of Action and Signaling Pathway
This compound functions by simultaneously binding to SOS1 and an E3 ubiquitin ligase, forming a ternary complex.[10][11] This proximity induces the ubiquitination of SOS1, marking it for degradation by the 26S proteasome.[1][3] The degradation of SOS1 disrupts downstream signaling cascades, primarily the RAS-RAF-MEK-ERK pathway, which is frequently hyperactivated in various cancers.[8][12]
Experimental Protocols
Patient-Derived Organoid (PDO) Culture
This protocol outlines the general steps for establishing and maintaining PDO cultures. Specific media formulations and growth conditions may vary depending on the tissue of origin.[13][14][15]
Materials:
-
Fresh patient tumor tissue
-
Basal culture medium (e.g., Advanced DMEM/F12)
-
Growth factor-reduced Matrigel or other suitable extracellular matrix (ECM)[15]
-
Organoid culture medium supplements (specific to tissue type)
-
Collagenase/Dispase or other tissue dissociation enzymes[15]
-
Accutase[15]
-
ROCK inhibitor (e.g., Y-27632)[15]
-
Sterile PBS, conical tubes, cell strainers, and standard cell culture equipment
Protocol:
-
Tissue Processing:
-
Wash the fresh tumor tissue with cold PBS.
-
Mince the tissue into small fragments (~1-2 mm³) using sterile scalpels.[16]
-
Digest the tissue fragments with a dissociation enzyme solution (e.g., Collagenase/Dispase) at 37°C for 30-60 minutes with gentle agitation.[15]
-
Neutralize the enzyme activity with basal culture medium.
-
Filter the cell suspension through a cell strainer (e.g., 70-100 µm) to remove large debris.
-
Centrifuge the cell suspension to pellet the cells and wash with cold PBS.
-
-
Organoid Seeding:
-
Resuspend the cell pellet in cold liquid ECM (e.g., Matrigel) at the desired cell density.
-
Dispense droplets of the cell-ECM mixture into a pre-warmed culture plate.
-
Incubate at 37°C for 15-30 minutes to allow the ECM to solidify.
-
Gently add pre-warmed organoid culture medium supplemented with ROCK inhibitor (for the first 48-72 hours).
-
-
Organoid Maintenance:
-
Culture the organoids in a humidified incubator at 37°C and 5% CO₂.
-
Change the culture medium every 2-3 days.[13]
-
Monitor organoid growth and morphology using a microscope.
-
Passage the organoids every 7-14 days by mechanically or enzymatically disrupting the organoids and re-seeding them in fresh ECM.[15]
-
This compound Treatment of PDOs
Materials:
-
Established PDO cultures
-
This compound (reconstituted in a suitable solvent, e.g., DMSO)
-
Organoid culture medium
-
Multi-well culture plates
Protocol:
-
Preparation:
-
Prepare a stock solution of this compound in DMSO. Store at -20°C.
-
On the day of the experiment, prepare serial dilutions of the degrader in organoid culture medium to achieve the desired final concentrations. Include a vehicle control (DMSO) at the same concentration as the highest degrader concentration.
-
-
Treatment:
-
Plate the PDOs in a multi-well format suitable for the planned downstream assays.
-
Allow the organoids to acclimate for 24 hours.
-
Carefully remove the existing culture medium.
-
Add the culture medium containing the different concentrations of this compound or the vehicle control to the respective wells.
-
Incubate the treated organoids for the desired time points (e.g., 24, 48, 72 hours).
-
Organoid Viability and Cytotoxicity Assays
Multiple methods can be used to assess the effect of this compound on PDO viability.[17]
a) ATP-Based Luminescence Assay (e.g., CellTiter-Glo® 3D) [17]
This assay quantifies the amount of ATP, which is an indicator of metabolically active cells.[17]
Protocol:
-
After the treatment period, equilibrate the plate and its contents to room temperature for 30 minutes.
-
Add the CellTiter-Glo® 3D reagent to each well according to the manufacturer's instructions.
-
Lyse the organoids by mixing on an orbital shaker for 5 minutes.
-
Incubate at room temperature for an additional 25 minutes to stabilize the luminescent signal.
-
Measure the luminescence using a plate reader.
-
Normalize the results to the vehicle control to determine the percentage of viable cells.
b) Live/Dead Fluorescence Staining [18]
This method uses fluorescent dyes to distinguish between live and dead cells within the organoids.
Protocol:
-
Prepare a staining solution containing a live-cell stain (e.g., Calcein-AM) and a dead-cell stain (e.g., Propidium Iodide or Ethidium Homodimer-1) in PBS.
-
Wash the organoids with PBS.
-
Incubate the organoids with the staining solution at 37°C for 30-60 minutes, protected from light.
-
Wash the organoids again with PBS.
-
Image the organoids using a fluorescence microscope or a high-content imaging system.
-
Quantify the green (live) and red (dead) fluorescence intensity to determine the ratio of live to dead cells.
Western Blotting for SOS1 Degradation
Western blotting is used to directly assess the degradation of the SOS1 protein.[19][20][21]
Materials:
-
Treated PDOs
-
Organoid harvesting solution (optional, for ECM depolymerization)[22]
-
RIPA buffer or other suitable lysis buffer supplemented with protease and phosphatase inhibitors[23]
-
Protein quantification assay (e.g., BCA assay)
-
SDS-PAGE gels, transfer apparatus, and blotting membranes
-
Primary antibodies (anti-SOS1, anti-GAPDH or β-actin as a loading control)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
Protocol:
-
Protein Extraction:
-
Harvest the treated organoids. If embedded in a dense ECM, use an organoid harvesting solution to depolymerize the matrix.[22]
-
Wash the organoids with cold PBS and pellet by centrifugation.
-
Lyse the organoid pellet in RIPA buffer on ice.[20]
-
Clarify the lysate by centrifugation and collect the supernatant.
-
Determine the protein concentration of each sample.
-
-
Western Blotting:
-
Denature equal amounts of protein from each sample by boiling in Laemmli buffer.
-
Separate the proteins by SDS-PAGE.
-
Transfer the proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or BSA in TBST).
-
Incubate the membrane with the primary anti-SOS1 antibody overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody.
-
Wash the membrane again and detect the protein bands using a chemiluminescent substrate and an imaging system.
-
Strip and re-probe the membrane with an antibody against a loading control to ensure equal protein loading.
-
Immunofluorescence Staining
Immunofluorescence can be used to visualize the expression and localization of SOS1 and downstream signaling proteins within the organoids.[24][25]
Materials:
-
Treated PDOs
-
Paraformaldehyde (PFA) for fixation
-
Permeabilization buffer (e.g., PBS with Triton X-100)
-
Blocking buffer (e.g., PBS with BSA and/or normal goat serum)
-
Primary antibodies (e.g., anti-SOS1, anti-phospho-ERK)
-
Fluorophore-conjugated secondary antibodies
-
Nuclear counterstain (e.g., DAPI)
-
Antifade mounting medium
Protocol:
-
Fixation and Permeabilization:
-
Fix the organoids in 4% PFA for 30-60 minutes at room temperature.
-
Wash the fixed organoids with PBS.
-
Permeabilize the organoids with permeabilization buffer for 15-30 minutes.
-
-
Staining:
-
Block non-specific antibody binding with blocking buffer for 1-2 hours.
-
Incubate the organoids with the primary antibody diluted in blocking buffer overnight at 4°C.
-
Wash the organoids with PBS.
-
Incubate with the fluorophore-conjugated secondary antibody for 1-2 hours at room temperature, protected from light.[26]
-
Wash the organoids with PBS.
-
Counterstain the nuclei with DAPI.[26]
-
-
Imaging:
-
Mount the stained organoids on a slide with antifade mounting medium.
-
Image the organoids using a confocal microscope.
-
Data Presentation
Summarize all quantitative data in clearly structured tables for easy comparison.
Table 1: Effect of this compound on PDO Viability (ATP Assay)
| Treatment Group | Concentration (µM) | Luminescence (RLU) | % Viability (Normalized to Vehicle) |
| Vehicle (DMSO) | - | Value | 100% |
| Degrader-7 | 0.01 | Value | Value |
| Degrader-7 | 0.1 | Value | Value |
| Degrader-7 | 1 | Value | Value |
| Degrader-7 | 10 | Value | Value |
Table 2: Quantification of SOS1 Protein Levels by Western Blot
| Treatment Group | Concentration (µM) | SOS1 Band Intensity | Loading Control Band Intensity | Normalized SOS1 Level | % SOS1 Degradation |
| Vehicle (DMSO) | - | Value | Value | 1.00 | 0% |
| Degrader-7 | 0.1 | Value | Value | Value | Value |
| Degrader-7 | 1 | Value | Value | Value | Value |
| Degrader-7 | 10 | Value | Value | Value | Value |
Conclusion
This document provides a comprehensive framework for utilizing this compound in patient-derived organoids. The detailed protocols for PDO culture, drug treatment, and various analytical assays will enable researchers to effectively evaluate the efficacy and mechanism of action of this novel therapeutic agent. The use of PDOs as a preclinical model system offers a unique opportunity to investigate the potential of SOS1 degradation in a patient-relevant context, paving the way for the development of more effective and personalized cancer therapies.
References
- 1. Proteolysis targeting chimera - Wikipedia [en.wikipedia.org]
- 2. portlandpress.com [portlandpress.com]
- 3. revvity.com [revvity.com]
- 4. This compound - Immunomart [immunomart.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. pnas.org [pnas.org]
- 7. SOS signaling in RAS-mutated cancers | Frederick National Laboratory [frederick.cancer.gov]
- 8. aacrjournals.org [aacrjournals.org]
- 9. Establishment of patient-derived cancer organoids for drug-screening applications | Springer Nature Experiments [experiments.springernature.com]
- 10. researchgate.net [researchgate.net]
- 11. PROTAC - BiopharmaDirect [biopharmadirect.com]
- 12. researchgate.net [researchgate.net]
- 13. dkfz.de [dkfz.de]
- 14. Protocol for derivation of organoids and patient-derived orthotopic xenografts from glioma patient tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 15. ccr.cancer.gov [ccr.cancer.gov]
- 16. researchgate.net [researchgate.net]
- 17. gdr-organoides.cnrs.fr [gdr-organoides.cnrs.fr]
- 18. A Quick Organoid Viability Using Cyto3D® Live-Dead Assay Kit [thewellbio.com]
- 19. Protein Extraction and Western Blot of Human Lung Organoids [protocols.io]
- 20. researchgate.net [researchgate.net]
- 21. research.stowers.org [research.stowers.org]
- 22. Harvesting Organoids for Biochemical Analysis Protocol | Bio-Techne [bio-techne.com]
- 23. researchgate.net [researchgate.net]
- 24. Immunofluorescence of Organoids in 8-chamber slides [bio-protocol.org]
- 25. tuvesonlab.labsites.cshl.edu [tuvesonlab.labsites.cshl.edu]
- 26. stainsfile.com [stainsfile.com]
Measuring SOS1 Degradation: Application Notes and Protocols for Cell-Based Assays
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for quantifying the degradation of the Son of sevenless homolog 1 (SOS1) protein in cell-based assays. These methodologies are essential for researchers studying SOS1 biology and for professionals in drug development, particularly those developing novel therapeutics targeting SOS1 for degradation, such as Proteolysis Targeting Chimeras (PROTACs).
Introduction
SOS1 is a crucial guanine (B1146940) nucleotide exchange factor (GEF) that activates RAS proteins, playing a pivotal role in cellular signaling pathways that control cell growth and differentiation.[1][2] Dysregulation of the SOS1-RAS axis is implicated in various cancers, making SOS1 an attractive therapeutic target.[3][4] Targeted protein degradation has emerged as a powerful strategy to eliminate pathogenic proteins like SOS1. This approach utilizes the cell's own ubiquitin-proteasome system to specifically degrade the target protein.[1][3]
Accurate measurement of SOS1 degradation is critical for evaluating the efficacy of potential therapeutic agents. This guide details key cell-based assays for this purpose, including Western Blotting, Cycloheximide Chase Assays, and Ubiquitination Assays.
Signaling Pathway for PROTAC-Induced SOS1 Degradation
PROTACs are bifunctional molecules that induce the degradation of a target protein by bringing it into proximity with an E3 ubiquitin ligase.[1][3] In the case of many reported SOS1 degraders, the Cereblon (CRBN) E3 ligase is hijacked to ubiquitinate SOS1, marking it for degradation by the 26S proteasome.[1][3]
Experimental Workflow for Assessing SOS1 Degradation
A typical workflow for investigating a potential SOS1 degrader involves a series of cell-based assays to confirm target engagement, degradation, and the underlying mechanism.
Quantitative Data Summary
The following tables summarize quantitative data from studies on PROTAC-mediated SOS1 degradation.
Table 1: In Vitro Degradation of SOS1 by PROTACs
| PROTAC | Cell Line | DC50 (µM) | Max Degradation (%) | Time (h) | Reference |
| PROTAC SOS1 degrader-3 | SW620 | 0.59 | >90 | 24 | [5] |
| PROTAC SOS1 degrader-3 | HCT116 | 0.75 | >90 | 24 | [5] |
| PROTAC SOS1 degrader-3 | SW1417 | 0.19 | >90 | 24 | [5] |
| SIAIS562055 | NCI-H358 | Not specified | >90 | 24 | [6][7] |
| SIAIS562055 | GP2d | Not specified | >90 | 24 | [6][7] |
| SIAIS562055 | SW620 | Not specified | >90 | 24 | [6][7] |
| BTX-6654 | MIA PaCa-2 | <0.01 | >90 | 24 | [8] |
| BTX-7312 | LoVo | <0.1 | >90 | 24 | [8] |
Table 2: Antiproliferative Activity of SOS1 Degraders
| PROTAC | Cell Line | IC50 (µM) | Time (h) | Reference |
| SIAIS562055 | NCI-H358 (3D culture) | ~0.1 | 120 | [6][7] |
| SIAIS562055 | GP2d (3D culture) | ~0.1 | 120 | [6][7] |
| BTX-6654 | MIA PaCa-2 | Not specified | Not specified | [8] |
| BTX-7312 | LoVo | Not specified | Not specified | [8] |
Experimental Protocols
Western Blot Analysis of SOS1 Degradation
This protocol is for the semi-quantitative analysis of SOS1 protein levels following treatment with a potential degrader.
Materials:
-
Cell culture reagents
-
SOS1 degrader compound
-
DMSO (vehicle control)
-
Proteasome inhibitor (e.g., MG132) (optional)
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE gels and running buffer
-
Transfer buffer and nitrocellulose or PVDF membranes
-
Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)
-
Primary antibody: Rabbit anti-SOS1 antibody (e.g., 1:1000 dilution)[9][10]
-
Primary antibody for loading control: Mouse anti-alpha-tubulin or anti-GAPDH (e.g., 1:10000 dilution)
-
HRP-conjugated secondary antibodies (anti-rabbit and anti-mouse)
-
Enhanced chemiluminescence (ECL) substrate
-
Chemiluminescence imaging system
Procedure:
-
Cell Seeding and Treatment: Seed cells in 6-well plates and allow them to adhere overnight. Treat cells with varying concentrations of the SOS1 degrader or vehicle control (DMSO) for the desired time points (e.g., 6, 12, 24 hours). For proteasome inhibition experiments, pre-treat cells with a proteasome inhibitor like MG132 (e.g., 10 µM) for 1-2 hours before adding the degrader.[6][7]
-
Cell Lysis: Wash cells with ice-cold PBS and lyse them in lysis buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
Sample Preparation: Normalize protein concentrations for all samples. Add Laemmli sample buffer and boil at 95-100°C for 5-10 minutes.
-
SDS-PAGE and Transfer: Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-PAGE gel. After electrophoresis, transfer the proteins to a nitrocellulose or PVDF membrane.
-
Blocking and Antibody Incubation: Block the membrane with blocking buffer for 1 hour at room temperature. Incubate the membrane with the primary anti-SOS1 antibody and a loading control antibody overnight at 4°C.
-
Washing and Secondary Antibody Incubation: Wash the membrane three times with TBST. Incubate with the appropriate HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Detection: Wash the membrane again three times with TBST. Apply ECL substrate and visualize the protein bands using a chemiluminescence imaging system.
-
Quantification: Densitometry analysis of the Western blot bands can be performed using software like ImageJ to quantify the relative SOS1 protein levels, normalized to the loading control.
Cycloheximide (CHX) Chase Assay for SOS1 Half-Life
This assay measures the stability of the SOS1 protein by inhibiting new protein synthesis and observing its degradation over time.[11][12]
Materials:
-
Same as for Western Blot Analysis
-
Cycloheximide (CHX) stock solution (e.g., 10 mg/mL in DMSO)
Procedure:
-
Cell Seeding and Treatment: Seed cells in multiple wells of a 6-well plate to have a separate well for each time point. Treat the cells with either the SOS1 degrader or vehicle control for a predetermined time to induce degradation.
-
CHX Treatment: After the initial treatment, add CHX to the media of all wells to a final concentration that effectively inhibits protein synthesis in your cell line (e.g., 50-100 µg/mL). The "0 hour" time point should be harvested immediately after adding CHX.[13]
-
Time-Course Collection: Harvest the cells at various time points after CHX addition (e.g., 0, 2, 4, 6, 8 hours). The optimal time points may need to be determined empirically based on the expected half-life of SOS1.[11]
-
Analysis: Lyse the cells at each time point and analyze the SOS1 protein levels by Western blotting as described in Protocol 1.
-
Half-Life Calculation: Quantify the SOS1 band intensities at each time point, normalize to the loading control, and then express them as a percentage of the intensity at the 0-hour time point. Plot the percentage of remaining SOS1 protein against time on a semi-logarithmic scale. The time at which 50% of the protein remains is the half-life.
Immunoprecipitation (IP) of Ubiquitinated SOS1
This protocol is used to confirm that SOS1 degradation is mediated by the ubiquitin-proteasome system by detecting ubiquitinated SOS1.
Materials:
-
Same as for Western Blot Analysis
-
IP Lysis Buffer (stringent, e.g., containing 1% NP-40 and 1% sodium deoxycholate)
-
Anti-SOS1 antibody for IP (e.g., 2-5 µg per mg of lysate)[14]
-
Anti-ubiquitin antibody for Western blotting
-
Protein A/G agarose (B213101) beads
-
Deubiquitinase (DUB) inhibitor (e.g., N-ethylmaleimide - NEM)
Procedure:
-
Cell Treatment and Lysis: Treat cells with the SOS1 degrader and a proteasome inhibitor (e.g., MG132) to allow for the accumulation of ubiquitinated proteins. Lyse the cells in IP lysis buffer containing protease inhibitors and a DUB inhibitor like NEM.
-
Pre-clearing Lysates: Incubate the cell lysates with protein A/G agarose beads for 30-60 minutes at 4°C to reduce non-specific binding.
-
Immunoprecipitation: Centrifuge to pellet the beads and transfer the supernatant to a new tube. Add the anti-SOS1 antibody and incubate overnight at 4°C with rotation.
-
Capture of Immune Complexes: Add fresh protein A/G agarose beads and incubate for 2-4 hours at 4°C.
-
Washing: Pellet the beads by centrifugation and wash them several times with IP lysis buffer to remove non-specifically bound proteins.
-
Elution and Analysis: Elute the immunoprecipitated proteins by boiling the beads in Laemmli sample buffer. Analyze the eluates by Western blotting using an anti-ubiquitin antibody to detect the polyubiquitin (B1169507) chains on SOS1. The membrane can then be stripped and re-probed with an anti-SOS1 antibody to confirm the immunoprecipitation of SOS1.[15]
By following these detailed protocols, researchers can robustly and quantitatively assess the degradation of SOS1 in response to various stimuli or therapeutic agents, providing critical insights into SOS1 regulation and aiding in the development of novel cancer therapies.
References
- 1. aacrjournals.org [aacrjournals.org]
- 2. Targeted Degradation of SOS1 Exhibits Potent Anticancer Activity and Overcomes Resistance in KRAS-Mutant Tumors and BCR-ABL-Positive Leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Development of PROTACS degrading KRAS and SOS1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. file.medchemexpress.com [file.medchemexpress.com]
- 6. Targeted Degradation of SOS1 Exhibits Potent Anticancer Activity and Overcomes Resistance in KRAS-Mutant Tumors and BCR–ABL–Positive Leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. aacrjournals.org [aacrjournals.org]
- 9. SOS1 antibody (55041-1-AP) | Proteintech [ptglab.com]
- 10. static.abclonal.com [static.abclonal.com]
- 11. Cycloheximide chase - Wikipedia [en.wikipedia.org]
- 12. Cycloheximide (CHX) Chase Assay to Examine Protein Half-life - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. SOS1 Antibody (NBP1-05955): Novus Biologicals [novusbio.com]
- 15. Detection of Protein Ubiquitination - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes: Immunoblotting Protocol for PROTAC-mediated SOS1 Degradation
For Researchers, Scientists, and Drug Development Professionals
Introduction
Proteolysis-targeting chimeras (PROTACs) represent a revolutionary approach in targeted therapy, inducing the degradation of specific proteins rather than merely inhibiting their function. PROTAC SOS1 degraders are bifunctional molecules designed to selectively eliminate the Son of sevenless homolog 1 (SOS1) protein, a key guanine (B1146940) nucleotide exchange factor for RAS proteins. SOS1 plays a critical role in the activation of the RAS/MAPK signaling pathway, which is frequently dysregulated in various cancers. By recruiting an E3 ubiquitin ligase to SOS1, these degraders trigger its ubiquitination and subsequent degradation by the proteasome. This application note provides a detailed protocol for assessing the degradation of SOS1 in response to a PROTAC SOS1 degrader, using immunoblotting as the primary detection method.
Signaling Pathway of SOS1-Mediated RAS Activation
SOS1 is a crucial activator of RAS proteins, which are central to cell signaling pathways that control cell growth, proliferation, and differentiation.[1] In response to upstream signals, such as from receptor tyrosine kinases (RTKs), SOS1 is recruited to the plasma membrane where it facilitates the exchange of GDP for GTP on RAS, leading to its activation.[2] Activated RAS (RAS-GTP) then initiates a downstream signaling cascade, most notably the MAPK/ERK pathway. The degradation of SOS1 by a PROTAC is intended to disrupt this cascade, thereby inhibiting cancer cell proliferation.
References
Application Note and Protocol: Determination of the DC50 Value of PROTAC SOS1 Degrader-7
Audience: Researchers, scientists, and drug development professionals.
Introduction:
Proteolysis-targeting chimeras (PROTACs) are a novel class of therapeutic agents that induce the degradation of specific target proteins through the ubiquitin-proteasome system. PROTAC SOS1 degrader-7 is a heterobifunctional molecule designed to target Son of Sevenless 1 (SOS1), a guanine (B1146940) nucleotide exchange factor that plays a critical role in the RAS/MAPK signaling pathway.[1] Dysregulation of this pathway is implicated in various cancers. This document provides a comprehensive protocol for determining the half-maximal degradation concentration (DC50) of this compound, a key parameter for assessing its potency.
Mechanism of Action:
This compound functions by simultaneously binding to SOS1 and an E3 ubiquitin ligase. This proximity induces the formation of a ternary complex, leading to the polyubiquitination of SOS1. The ubiquitinated SOS1 is then recognized and degraded by the 26S proteasome. This catalytic process allows a single PROTAC molecule to induce the degradation of multiple target protein molecules.
Quantitative Data Summary
The following table summarizes representative quantitative data for this compound and other SOS1 degraders. Note that the DC50 value for this compound is presented here as a hypothetical value for illustrative purposes, as the specific value is not publicly available.
| Compound | Cell Line | DC50 (nM) | Dmax (%) | Treatment Time (h) | Reference |
| This compound | SW620 | 5.5 | >90 | 24 | Hypothetical |
| PROTAC SOS1 degrader-1 | NCI-H358 | 98.4 | >90 | 24 | [2][3][4] |
| PROTAC SOS1 degrader-10 | SW620 | 2.23 | >90 | 24 | [5] |
| PROTAC SOS1 degrader-10 | A549 | 1.85 | >90 | 24 | [5] |
| PROTAC SOS1 degrader-10 | DLD-1 | 7.53 | >90 | 24 | [5] |
| PROTAC SOS1 degrader P7 | CRC cells | N/A | ~92 | N/A | [6][7][8] |
N/A: Not Available
Experimental Protocols
Cell Culture and Seeding
-
Materials:
-
Human colorectal carcinoma cell line (e.g., SW620)
-
Appropriate cell culture medium (e.g., DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin
-
6-well cell culture plates
-
Phosphate-buffered saline (PBS)
-
Trypsin-EDTA
-
-
Protocol:
-
Culture SW620 cells in a T-75 flask at 37°C in a humidified atmosphere with 5% CO2.
-
When cells reach 70-80% confluency, wash them with PBS and detach using trypsin-EDTA.
-
Resuspend the cells in fresh culture medium and perform a cell count.
-
Seed the cells into 6-well plates at a density of 2 x 10^5 cells per well.
-
Incubate the plates overnight to allow for cell attachment.
-
PROTAC Treatment
-
Materials:
-
This compound (stock solution in DMSO)
-
Cell culture medium
-
-
Protocol:
-
Prepare a series of dilutions of this compound in cell culture medium. A typical concentration range would be from 0.1 nM to 1000 nM.
-
Include a vehicle control (DMSO) at the same final concentration as the highest PROTAC concentration.
-
Remove the medium from the seeded cells and replace it with the medium containing the different concentrations of the PROTAC or the vehicle control.
-
Incubate the cells for 24 hours at 37°C and 5% CO2.
-
Cell Lysis and Protein Quantification
-
Materials:
-
RIPA lysis buffer supplemented with protease and phosphatase inhibitors
-
BCA protein assay kit
-
-
Protocol:
-
After the 24-hour incubation, place the 6-well plates on ice and wash the cells twice with ice-cold PBS.
-
Add 100 µL of RIPA buffer to each well and incubate on ice for 15 minutes.
-
Scrape the cells and transfer the lysate to a microcentrifuge tube.
-
Centrifuge the lysate at 14,000 rpm for 15 minutes at 4°C.
-
Collect the supernatant and determine the protein concentration using a BCA protein assay according to the manufacturer's instructions.
-
Western Blotting
-
Materials:
-
SDS-PAGE gels
-
Running and transfer buffers
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk in TBST)
-
Primary antibodies (anti-SOS1 and anti-GAPDH or anti-β-actin)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
-
Protocol:
-
Normalize the protein concentration of all samples with lysis buffer.
-
Denature the protein samples by boiling with Laemmli sample buffer.
-
Load equal amounts of protein onto an SDS-PAGE gel and perform electrophoresis.
-
Transfer the separated proteins to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary anti-SOS1 antibody overnight at 4°C.
-
Wash the membrane with TBST and then incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and detect the protein bands using a chemiluminescent substrate and an imaging system.
-
Strip the membrane and re-probe with a loading control antibody (e.g., anti-GAPDH) to ensure equal protein loading.
-
Data Analysis and DC50 Determination
-
Quantify the band intensities from the Western blot images using densitometry software.
-
Normalize the SOS1 band intensity to the corresponding loading control band intensity for each sample.
-
Calculate the percentage of SOS1 protein remaining for each PROTAC concentration relative to the vehicle control (set to 100%).
-
Plot the percentage of remaining SOS1 protein against the logarithm of the PROTAC concentration.
-
Fit the data to a four-parameter logistic regression curve to determine the DC50 value, which is the concentration of the PROTAC that results in 50% degradation of the target protein.
Visualizations
SOS1 Signaling Pathway and PROTAC Mechanism
Caption: SOS1 signaling pathway and the mechanism of PROTAC-mediated degradation.
Experimental Workflow for DC50 Determination
Caption: Workflow for the determination of the DC50 value of a PROTAC.
References
- 1. SOS1 gene: MedlinePlus Genetics [medlineplus.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. PROTAC SOS1 degrader-1 (TFA) | Benchchem [benchchem.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. researchgate.net [researchgate.net]
- 7. Development of SOS1 Inhibitor-Based Degraders to Target KRAS-Mutant Colorectal Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. library.ncifrederick.cancer.gov [library.ncifrederick.cancer.gov]
Application Notes and Protocols for In Vivo Studies of PROTAC SOS1 Degrader-7
For research use only. Not for use in diagnostic procedures.
Introduction
Proteolysis-targeting chimeras (PROTACs) are a novel therapeutic modality that induces the degradation of target proteins through the ubiquitin-proteasome system.[1] PROTAC SOS1 Degrader-7 is a heterobifunctional molecule designed to target Son of Sevenless 1 (SOS1), a guanine (B1146940) nucleotide exchange factor that plays a critical role in the activation of KRAS.[2][3] By recruiting an E3 ligase to SOS1, this PROTAC induces its ubiquitination and subsequent degradation, offering a promising therapeutic strategy for KRAS-driven cancers.[2][4] These application notes provide a comprehensive guide for the in vivo experimental design and execution of studies involving this compound.
Signaling Pathway and Mechanism of Action
SOS1 is a key activator of RAS proteins, including KRAS, by facilitating the exchange of GDP for GTP.[5] In KRAS-mutant cancers, SOS1 can contribute to the sustained activation of downstream signaling pathways, such as the MAPK/ERK and PI3K/AKT pathways, which drive tumor cell proliferation and survival.[5][6] this compound functions by forming a ternary complex between SOS1 and an E3 ubiquitin ligase.[1] This proximity leads to the polyubiquitination of SOS1, marking it for degradation by the 26S proteasome.[4] The degradation of SOS1 is expected to reduce the levels of active GTP-bound KRAS, thereby inhibiting downstream oncogenic signaling.[7]
In Vivo Experimental Workflow
A typical in vivo study to evaluate the efficacy of this compound involves several key stages, from animal model selection and compound formulation to efficacy assessment and pharmacodynamic analysis.
Detailed Experimental Protocols
Animal Model Selection and Tumor Implantation
Rationale: The choice of an appropriate animal model is critical for the successful evaluation of an anti-cancer therapeutic. For a SOS1 degrader, a xenograft model using a human cancer cell line with a KRAS mutation is recommended. The NCI-H358 non-small cell lung cancer cell line is a suitable model.[8]
Protocol:
-
Culture NCI-H358 cells in appropriate media until they reach 80-90% confluency.
-
Harvest the cells and resuspend them in a 1:1 mixture of serum-free media and Matrigel at a concentration of 1 x 107 cells/mL.[4]
-
Subcutaneously inject 100 µL of the cell suspension into the right flank of 6-8 week old female BALB/c nude mice.
-
Monitor tumor growth 2-3 times per week using calipers. Tumor volume can be calculated using the formula: Volume = (Length x Width²) / 2.[9]
-
Once tumors reach an average volume of 100-200 mm³, randomize the mice into treatment and control groups.[9]
Formulation and Dosing Administration
Rationale: Proper formulation is essential for achieving adequate drug exposure in vivo. The route of administration should be determined based on the physicochemical properties of the PROTAC. Intraperitoneal (i.p.) injection is a common route for preclinical studies.[7]
Protocol:
-
Prepare the this compound formulation. A common vehicle for i.p. injection is a solution of 5% DMSO, 40% PEG300, 5% Tween 80, and 50% saline.
-
Prepare the vehicle control using the same components without the PROTAC.
-
Administer the PROTAC or vehicle control to the respective groups of mice via i.p. injection once or twice daily at the desired dose (e.g., 10-30 mg/kg).[8][10]
-
Monitor the animals daily for any signs of toxicity, including changes in body weight, behavior, and overall health.
Efficacy Evaluation
Rationale: The primary endpoint for an in vivo efficacy study is typically tumor growth inhibition.
Protocol:
-
Measure tumor volume and body weight 2-3 times per week.
-
Continue treatment for a predetermined period (e.g., 21 days) or until tumors in the control group reach a specified size.[10]
-
At the end of the study, euthanize the animals and excise the tumors.
-
Measure the final tumor weight.
-
Calculate the tumor growth inhibition (TGI) for each treatment group relative to the vehicle control group.
Pharmacokinetic (PK) Analysis
Rationale: PK studies are essential to understand the absorption, distribution, metabolism, and excretion (ADME) of the PROTAC, which helps in correlating drug exposure with its pharmacodynamic effects.[][12]
Protocol:
-
Administer a single dose of this compound to a cohort of non-tumor-bearing mice.
-
Collect blood samples at various time points post-dosing (e.g., 0.25, 0.5, 1, 2, 4, 8, and 24 hours).
-
Process the blood to obtain plasma and store at -80°C until analysis.
-
Analyze the plasma samples using LC-MS/MS to determine the concentration of the PROTAC.
-
Calculate key PK parameters such as Cmax, Tmax, AUC, and half-life (t1/2).[]
Pharmacodynamic (PD) Analysis
Rationale: PD studies are crucial to confirm that the PROTAC is degrading the target protein (SOS1) in the tumor tissue and modulating downstream signaling pathways.[12][13]
Protocol:
-
At the end of the efficacy study, or in a separate satellite group of tumor-bearing mice, collect tumor tissues and other relevant organs at specified time points after the final dose.
-
Flash-freeze a portion of the tumor tissue for Western blot analysis and fix another portion in formalin for immunohistochemistry (IHC).[9]
-
Western Blot:
-
Homogenize the frozen tumor tissue in RIPA buffer with protease and phosphatase inhibitors.[9]
-
Determine the protein concentration using a BCA assay.
-
Separate protein lysates by SDS-PAGE and transfer to a PVDF membrane.
-
Probe the membrane with primary antibodies against SOS1, p-ERK, and a loading control (e.g., β-actin or GAPDH).[9]
-
Incubate with a secondary antibody and visualize the bands.
-
Quantify the band intensities to determine the percentage of SOS1 degradation and the change in p-ERK levels relative to the vehicle-treated group.[13]
-
-
Immunohistochemistry (IHC):
-
Embed the formalin-fixed tumor tissues in paraffin (B1166041) and section them.
-
Perform antigen retrieval and incubate the sections with a primary antibody against SOS1.
-
Apply a secondary antibody and a detection reagent.
-
Counterstain with hematoxylin (B73222) and analyze the slides to assess SOS1 protein expression and localization within the tumor tissue.[9]
-
Toxicity Assessment
Rationale: Evaluating the safety profile of the PROTAC is a critical component of preclinical studies.
Protocol:
-
Monitor animal body weight throughout the study. Significant weight loss can be an indicator of toxicity.[]
-
At the end of the study, collect major organs (e.g., liver, kidney, spleen, lung, heart) for histopathological analysis.
-
Collect blood for complete blood count (CBC) and serum chemistry analysis to assess for any hematological or organ-specific toxicities.
Data Presentation
Table 1: Representative In Vivo Efficacy Data for a PROTAC SOS1 Degrader
| Treatment Group | Dose (mg/kg) | Dosing Schedule | Mean Tumor Volume (mm³) at Day 21 | Tumor Growth Inhibition (TGI) (%) | Mean Body Weight Change (%) |
| Vehicle Control | - | BID, i.p. | 1500 ± 250 | - | +5.2 |
| This compound | 10 | BID, i.p. | 850 ± 150 | 43.3 | +3.1 |
| This compound | 30 | BID, i.p. | 400 ± 90 | 73.3 | +1.5 |
Data are presented as mean ± SEM and are hypothetical examples.
Table 2: Representative Pharmacokinetic Parameters of a PROTAC SOS1 Degrader in Mice
| Parameter | Value |
| Dose (mg/kg, i.p.) | 10 |
| Cmax (ng/mL) | 1200 |
| Tmax (h) | 0.5 |
| AUC (0-t) (ng*h/mL) | 4500 |
| t1/2 (h) | 2.5 |
Data are hypothetical examples.
Table 3: Representative Pharmacodynamic Data from Tumor Tissues
| Treatment Group | Dose (mg/kg) | SOS1 Protein Degradation (%) | p-ERK Inhibition (%) |
| Vehicle Control | - | 0 | 0 |
| This compound | 30 | 85 | 75 |
Data are based on Western blot analysis at 24 hours post-last dose and are hypothetical examples.
Conclusion
This document provides a detailed framework for the in vivo evaluation of this compound. A well-designed study incorporating efficacy, pharmacokinetic, pharmacodynamic, and toxicity assessments is essential to fully characterize the therapeutic potential of this novel agent. Adherence to these protocols will enable researchers to generate robust and reproducible data to support the continued development of PROTAC SOS1 degraders for the treatment of KRAS-driven cancers.
References
- 1. drugdiscoverytrends.com [drugdiscoverytrends.com]
- 2. An overview of PROTACs targeting KRAS and SOS1 as antitumor agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. aacrjournals.org [aacrjournals.org]
- 5. researchgate.net [researchgate.net]
- 6. SOS signaling in RAS-mutated cancers | Frederick National Laboratory [frederick.cancer.gov]
- 7. medchemexpress.com [medchemexpress.com]
- 8. Discovery of Potent SOS1 PROTACs with Effective Antitumor Activities against NCI-H358 Tumor Cells In Vitro/In Vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. medchemexpress.com [medchemexpress.com]
- 12. Developing Pharmacokinetic/Pharmacodynamic Relationships With PROTACs | Protein Degradation with New Chemical Modalities | Books Gateway | Royal Society of Chemistry [books.rsc.org]
- 13. benchchem.com [benchchem.com]
Application Notes and Protocols for Lentiviral shRNA Knockdown of SOS1
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for the targeted knockdown of Son of Sevenless 1 (SOS1) using lentiviral-mediated short hairpin RNA (shRNA). This document includes an overview of the role of SOS1 in cellular signaling, expected quantitative outcomes of its knockdown, detailed experimental protocols, and visual representations of key pathways and workflows.
Introduction
Son of Sevenless 1 (SOS1) is a crucial guanine (B1146940) nucleotide exchange factor (GEF) that plays a pivotal role in intracellular signaling pathways, most notably the RAS-MAPK cascade.[1][2] By catalyzing the exchange of GDP for GTP on RAS proteins, SOS1 activates these small GTPases, leading to the downstream activation of effector proteins like RAF, MEK, and ERK.[3][4] This signaling axis is fundamental in regulating a wide array of cellular processes, including proliferation, differentiation, survival, and migration.[5][6][7]
Dysregulation of SOS1 activity is implicated in various human diseases, particularly in cancer, where it can contribute to uncontrolled cell growth and tumor progression.[3][8] Consequently, SOS1 has emerged as a promising therapeutic target for the development of novel anti-cancer agents.[9][10]
Lentiviral-mediated shRNA knockdown offers a robust and specific method for investigating the functional consequences of reduced SOS1 expression in various cell types.[11][12][13] This technology allows for stable, long-term silencing of the target gene, enabling in-depth comparative studies of cellular phenotypes and signaling pathway modulation. These notes provide the necessary protocols and expected outcomes to facilitate such research.
Data Presentation
The following tables summarize quantitative data from representative studies involving SOS1 knockdown or inhibition, providing an expected range of outcomes for comparative analysis.
Table 1: Efficacy of SOS1 Knockdown
| Method | Cell Line/Model | Knockdown Efficiency (mRNA) | Knockdown Efficiency (Protein) | Citation(s) |
| shRNA | Human Cancer Cell Lines | 60-80% | 50-75% | [14][15] |
| siRNA | Mouse Embryonic Fibroblasts | ~70% | ~70% | [6] |
| CRISPR/Cas9 | KRASG12D Lung Tumor Cells | >90% | >90% | [16] |
Table 2: Effects of SOS1 Knockdown on Cell Proliferation
| Cell Line/Model | Assay | Reduction in Proliferation | Citation(s) |
| KRASG12D Lung Tumors (in vivo) | Ki67 Staining | ~40% reduction in Ki67-positive cells | [16][17] |
| Mouse Embryonic Fibroblasts | Cell Counting | Significant impairment | [6] |
| Various Cancer Cell Lines | CCK-8/MTT | 30-60% inhibition | [18] |
Table 3: Effects of SOS1 Knockdown on Apoptosis
| Cell Line/Model | Assay | Change in Apoptosis | Citation(s) |
| KRASG12D Lung Tumors (in vivo) | Cleaved Caspase-3 | No significant change | [16] |
| CML cells (with inhibitor) | Flow Cytometry | Increased apoptosis in combination with other inhibitors | [9] |
Table 4: Effects of SOS1 Knockdown on Cell Migration
| Cell Line/Model | Assay | Reduction in Migration | Citation(s) |
| Mouse Embryonic Fibroblasts | Transwell Assay | Significant impairment | [6][7] |
| Breast Cancer Cells | Transwell/Scratch Assay | 40-70% inhibition | [18] |
Table 5: Effects of SOS1 Knockdown on MAPK/ERK Signaling
| Cell Line/Model | Assay | Reduction in pERK Levels | Citation(s) |
| KRASG12D Lung Tumors (in vivo) | IHC/Western Blot | ~50-70% reduction | [16][17] |
| Various Cancer Cell Lines | Western Blot | 40-80% reduction | [3][9] |
Experimental Protocols
shRNA Design for Human SOS1
Successful gene silencing is critically dependent on the design of the shRNA sequence. The following guidelines, based on established principles, should be followed.[19][20]
-
Target Selection:
-
Obtain the NCBI Reference Sequence (RefSeq) for human SOS1 mRNA (e.g., NM_005633).[21]
-
Identify potential 19-25 nucleotide target sequences.
-
Avoid the first 50-100 nucleotides from the start codon and the last 100 nucleotides before the stop codon.[20]
-
Select target sequences with a GC content between 30% and 60%.
-
Perform a BLAST search against the human genome to ensure the selected sequence is specific to SOS1 and has minimal off-target effects.
-
-
shRNA Structure:
-
The shRNA consists of a 19-25 nucleotide sense strand, a loop sequence (e.g., 5'-TTCAAGAGA-3'), and the 19-25 nucleotide antisense strand, followed by a transcription termination signal (e.g., 5'-TTTTT-3').
-
The sense and antisense strands are complementary to the target mRNA.
-
-
Controls:
Lentivirus Production
This protocol describes the production of lentiviral particles in HEK293T cells using a second-generation packaging system.[22][23][24]
-
Materials:
-
HEK293T cells (low passage, <15)
-
DMEM with 10% FBS (no antibiotics)
-
Opti-MEM I Reduced Serum Medium
-
Lentiviral transfer plasmid (containing SOS1 shRNA)
-
Packaging plasmid (e.g., psPAX2)
-
Envelope plasmid (e.g., pMD2.G)
-
Transfection reagent (e.g., Lipofectamine 3000 or PEI)
-
10 cm tissue culture dishes
-
0.45 µm syringe filters
-
-
Procedure:
-
Day 1: Seed 5 x 10^6 HEK293T cells in a 10 cm dish in 10 mL of DMEM with 10% FBS. Incubate overnight at 37°C, 5% CO2. Cells should be 70-80% confluent on the day of transfection.
-
Day 2:
-
In a sterile tube, mix the plasmids: 10 µg of the shRNA transfer plasmid, 7.5 µg of psPAX2, and 2.5 µg of pMD2.G in 500 µL of Opti-MEM.
-
In a separate sterile tube, dilute the transfection reagent in 500 µL of Opti-MEM according to the manufacturer's instructions.
-
Combine the DNA and transfection reagent mixtures, mix gently, and incubate at room temperature for 15-20 minutes.
-
Carefully add the transfection complex dropwise to the HEK293T cells. Gently swirl the plate to distribute.
-
Incubate at 37°C, 5% CO2.
-
-
Day 3: After 12-18 hours, carefully aspirate the media and replace it with 10 mL of fresh DMEM with 10% FBS.
-
Day 4 (48h post-transfection): Harvest the virus-containing supernatant into a sterile conical tube. Add 10 mL of fresh media to the cells.
-
Day 5 (72h post-transfection): Harvest the supernatant again and pool it with the 48h collection.
-
Centrifuge the pooled supernatant at 3,000 x g for 10 minutes at 4°C to pellet cell debris.
-
Filter the supernatant through a 0.45 µm syringe filter.
-
The viral particles can be used immediately or aliquoted and stored at -80°C. Avoid repeated freeze-thaw cycles.
-
Lentiviral Transduction of Target Cells
This protocol outlines the infection of target cells with the produced lentivirus.[25][26]
-
Materials:
-
Target cells
-
Complete growth medium for target cells
-
Lentiviral particles (SOS1 shRNA and scrambled control)
-
Polybrene (8 mg/mL stock)
-
Puromycin (B1679871) (for selection, if applicable)
-
-
Procedure:
-
Day 1: Seed target cells in a 6-well plate at a density that will result in 50-60% confluency the next day.
-
Day 2:
-
Thaw the lentiviral aliquots on ice.
-
Prepare transduction media by adding Polybrene to the complete growth medium to a final concentration of 4-8 µg/mL. Polybrene enhances transduction efficiency.
-
Aspirate the media from the target cells and replace it with the transduction media.
-
Add the desired amount of lentiviral supernatant to the cells. It is recommended to perform a titration to determine the optimal multiplicity of infection (MOI).
-
Incubate at 37°C, 5% CO2 for 24 hours.
-
-
Day 3: Remove the virus-containing media and replace it with fresh complete growth medium.
-
Day 4 onwards (Selection): If the lentiviral vector contains a selection marker (e.g., puromycin resistance), add the appropriate antibiotic to the media 48-72 hours post-transduction. The optimal concentration of the antibiotic should be predetermined with a kill curve.
-
Culture the cells for several days, replacing the selection media every 2-3 days, until non-transduced cells are eliminated.
-
Expand the stable cell line for subsequent experiments.
-
Western Blotting for SOS1 Protein Knockdown Verification
-
Procedure:
-
Lyse the transduced and control cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Determine protein concentration using a BCA assay.
-
Separate 20-40 µg of protein per lane on an SDS-PAGE gel.
-
Transfer the proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody against SOS1 (e.g., Santa Cruz Biotechnology, sc-256) and a loading control (e.g., β-actin or GAPDH) overnight at 4°C.[27][28]
-
Wash the membrane three times with TBST.
-
Incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
Visualize the protein bands using an ECL detection system.
-
Quantify band intensities using densitometry software (e.g., ImageJ) and normalize SOS1 levels to the loading control.[29]
-
qRT-PCR for SOS1 mRNA Knockdown Verification
-
Procedure:
-
Isolate total RNA from transduced and control cells using a commercial kit (e.g., RNeasy Kit, Qiagen).
-
Synthesize cDNA from 1 µg of total RNA using a reverse transcription kit.
-
Perform quantitative real-time PCR (qRT-PCR) using SYBR Green or TaqMan probes with primers specific for SOS1 and a housekeeping gene (e.g., GAPDH, ACTB).
-
Calculate the relative expression of SOS1 mRNA using the ΔΔCt method.
-
Cell Proliferation Assay (CCK-8)
-
Procedure:
-
Seed 2,000-5,000 transduced and control cells per well in a 96-well plate.
-
At desired time points (e.g., 24, 48, 72, 96 hours), add 10 µL of CCK-8 solution to each well.
-
Incubate the plate for 1-4 hours at 37°C.
-
Measure the absorbance at 450 nm using a microplate reader.
-
Plot the absorbance values against time to generate a growth curve.
-
Apoptosis Assay (Annexin V-FITC/PI Staining)
-
Procedure:
-
Harvest transduced and control cells by trypsinization.
-
Wash the cells with cold PBS.
-
Resuspend the cells in 1X Annexin V binding buffer.
-
Add Annexin V-FITC and Propidium Iodide (PI) according to the manufacturer's protocol.
-
Incubate in the dark for 15 minutes at room temperature.
-
Analyze the cells by flow cytometry within 1 hour.
-
Quantify the percentage of cells in early apoptosis (Annexin V+/PI-), late apoptosis (Annexin V+/PI+), and necrosis (Annexin V-/PI+).
-
Cell Migration Assay (Transwell)
-
Procedure:
-
Place Transwell inserts (8 µm pore size) into a 24-well plate.
-
Add complete medium with 10% FBS to the lower chamber.
-
Resuspend 5 x 10^4 transduced and control cells in serum-free medium and add them to the upper chamber of the insert.
-
Incubate for 12-24 hours at 37°C.
-
Remove the non-migrated cells from the upper surface of the insert with a cotton swab.
-
Fix the migrated cells on the lower surface with methanol (B129727) and stain with crystal violet.
-
Count the number of migrated cells in several random fields under a microscope.
-
Mandatory Visualization
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Negative feedback regulation of the ERK1/2 MAPK pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Differential Role of the RasGEFs Sos1 and Sos2 in Mouse Skin Homeostasis and Carcinogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Sos1 disruption impairs cellular proliferation and viability through an increase in mitochondrial oxidative stress in primary MEFs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Sos1 Modulates Extracellular Matrix Synthesis, Proliferation, and Migration in Fibroblasts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. aacrjournals.org [aacrjournals.org]
- 9. aacrjournals.org [aacrjournals.org]
- 10. Targeted Degradation of SOS1 Exhibits Potent Anticancer Activity and Overcomes Resistance in KRAS-Mutant Tumors and BCR-ABL-Positive Leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. addgene.org [addgene.org]
- 12. Using Lentiviral shRNA Delivery to Knock Down Proteins in Cultured Neurons and In Vivo | Springer Nature Experiments [experiments.springernature.com]
- 13. Applications of Lentiviral Vectors for shRNA Delivery and Transgenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 14. scbt.com [scbt.com]
- 15. scbt.com [scbt.com]
- 16. Critical requirement of SOS1 for tumor development and microenvironment modulation in KRASG12D-driven lung adenocarcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. researchgate.net [researchgate.net]
- 19. shRNA Target Design Tool | VectorBuilder [en.vectorbuilder.com]
- 20. invivogen.com [invivogen.com]
- 21. origene.com [origene.com]
- 22. addgene.org [addgene.org]
- 23. bitesizebio.com [bitesizebio.com]
- 24. Lentivirus production and transduction [bio-protocol.org]
- 25. Protocol 3 - Lentivirus Transduction into Target Cell Lines | MUSC Hollings Cancer Center [hollingscancercenter.musc.edu]
- 26. manuals.cellecta.com [manuals.cellecta.com]
- 27. SOS1 inhibition enhances the efficacy of and delays resistance to G12C inhibitors in lung adenocarcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 28. aacrjournals.org [aacrjournals.org]
- 29. researchgate.net [researchgate.net]
Application of PROTAC SOS1 Degrader-7 in Lung Adenocarcinoma Models: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Son of Sevenless 1 (SOS1) is a guanine (B1146940) nucleotide exchange factor (GEF) that plays a critical role in the activation of KRAS, a frequently mutated oncogene in lung adenocarcinoma.[1][2][3] The targeted degradation of SOS1 using Proteolysis Targeting Chimeras (PROTACs) represents a promising therapeutic strategy for KRAS-driven cancers.[4][5][6][7][8][9][10][11][12][13][14] PROTAC SOS1 degrader-7 is a novel molecule designed to induce the ubiquitination and subsequent proteasomal degradation of the SOS1 protein.[5][15] This document provides detailed application notes and experimental protocols for the evaluation of this compound and similar SOS1-targeting PROTACs in lung adenocarcinoma models.
While specific public data on "this compound" is limited, this document leverages methodologies from studies on analogous, well-characterized PROTAC SOS1 degraders such as SIAIS562055 and compound 23.[1][2][4][6][8][9][10][15]
Mechanism of Action
This compound is a heterobifunctional molecule that consists of a ligand that binds to SOS1, a linker, and a ligand that recruits an E3 ubiquitin ligase, such as Cereblon (CRBN) or Von Hippel-Lindau (VHL).[9][13][16] By bringing SOS1 into proximity with the E3 ligase, the PROTAC facilitates the transfer of ubiquitin to SOS1, marking it for degradation by the proteasome. This event-driven pharmacology allows for substoichiometric catalysis, leading to sustained target protein knockdown.[13]
References
- 1. A Potent SOS1 PROTAC Degrader with Synergistic Efficacy in Combination with KRASG12C Inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. A Potent SOS1 PROTAC Degrader with Synergistic Efficacy in Combination with KRASG12C Inhibitor. | Semantic Scholar [semanticscholar.org]
- 3. aacrjournals.org [aacrjournals.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. medchemexpress.com [medchemexpress.com]
- 6. Targeted Degradation of SOS1 Exhibits Potent Anticancer Activity and Overcomes Resistance in KRAS-Mutant Tumors and BCR-ABL-Positive Leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. SOS1 inhibition enhances efficacy of KRAS G12C inhibitors in lung adenocarcinoma models | BioWorld [bioworld.com]
- 8. aacrjournals.org [aacrjournals.org]
- 9. researchgate.net [researchgate.net]
- 10. gluetacs.com [gluetacs.com]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. idus.us.es [idus.us.es]
- 14. BI-3406, a Potent and Selective SOS1-KRAS Interaction Inhibitor, Is Effective in KRAS-Driven Cancers through Combined MEK Inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Targeted Degradation of SOS1 Exhibits Potent Anticancer Activity and Overcomes Resistance in KRAS-Mutant Tumors and BCR–ABL–Positive Leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 16. medchemexpress.com [medchemexpress.com]
Application Notes and Protocols: Utilizing PROTAC SOS1 Degraders in Pancreatic Cancer Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
Pancreatic ductal adenocarcinoma (PDAC) is a devastating disease with a dismal prognosis, largely driven by mutations in the KRAS oncogene in over 90% of cases.[1][2][3][4] Constitutively active KRAS drives downstream signaling pathways, such as the RAF-MEK-ERK MAPK cascade, promoting uncontrolled cell proliferation and tumor growth.[4] Son of Sevenless 1 (SOS1) is a guanine (B1146940) nucleotide exchange factor (GEF) that plays a critical role in activating KRAS by catalyzing the exchange of GDP for GTP.[5][6][7] This positions SOS1 as a key therapeutic target for inhibiting KRAS-driven cancers, including pancreatic cancer.[1][8][9]
Proteolysis-targeting chimeras (PROTACs) are a novel therapeutic modality that induce the degradation of target proteins through the ubiquitin-proteasome system.[6][10][11][12] A PROTAC molecule consists of a ligand that binds to the target protein, a ligand for an E3 ubiquitin ligase, and a linker connecting the two.[12] This heterobifunctional molecule brings the target protein into proximity with the E3 ligase, leading to its ubiquitination and subsequent degradation by the proteasome.[12]
This document provides detailed application notes and protocols for the utilization of a PROTAC SOS1 degrader, exemplified by compounds like SIAIS562055, in pancreatic cancer research.[13][14] These SOS1 PROTACs are designed by linking a SOS1 inhibitor, such as an analog of BI-3406, to an E3 ligase ligand, like a CRBN ligand.[13][14] By degrading SOS1, these PROTACs aim to suppress KRAS activation and inhibit the growth of KRAS-mutant pancreatic cancer cells.[13][14] Furthermore, combining SOS1 degradation with direct KRAS inhibitors may offer a synergistic therapeutic strategy to overcome acquired resistance.[13][14][15]
Data Presentation
Table 1: In Vitro Activity of a Representative SOS1 PROTAC (SIAIS562055) in KRAS-Mutant Cancer Cell Lines
| Cell Line | Cancer Type | KRAS Mutation | SOS1 Degradation DC50 (nM) | Antiproliferative IC50 (nM) |
| MIA PaCa-2 | Pancreatic | G12C | Not explicitly stated, but degradation shown at 1 µmol/L | Not explicitly stated, but proliferation inhibited |
| GP2d | Pancreatic | G12D | Not explicitly stated, but degradation shown | Strong synergistic antiproliferative effect with MRTX1133 |
| NCI-H358 | NSCLC | G12C | Degradation shown to be concentration-dependent | Synergistic cytotoxicity with AMG510 |
Note: Specific DC50 and IC50 values for SIAIS562055 in pancreatic cancer cell lines were not fully detailed in the provided search results. The table reflects the qualitative findings of synergistic effects and demonstrated degradation. Further experimental validation is required to establish precise quantitative values.
Table 2: In Vivo Antitumor Efficacy of a Representative SOS1 PROTAC (SIAIS562055)
| Xenograft Model | Treatment | Dosage | Tumor Growth Inhibition (%) |
| MIA PaCa-2 (Pancreatic Cancer) | SIAIS562055 | 20 mg/kg (daily) | 45.9 |
| MIA PaCa-2 (Pancreatic Cancer) | SIAIS562055 | 40 mg/kg (daily) | 81.3 |
Data extracted from a study on the SOS1 PROTAC SIAIS562055 in a KRAS G12C-mutant pancreatic cancer cell xenograft model.[13]
Mandatory Visualizations
Caption: SOS1 Signaling Pathway in Pancreatic Cancer.
Caption: Mechanism of Action for a PROTAC SOS1 Degrader.
Caption: Experimental Workflow for Evaluating a PROTAC SOS1 Degrader.
Experimental Protocols
Cell Culture
Objective: To maintain and propagate pancreatic cancer cell lines for subsequent experiments.
Materials:
-
Pancreatic cancer cell lines (e.g., MIA PaCa-2, AsPC-1, PANC-1).
-
Complete growth medium (e.g., DMEM or RPMI-1640 supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin).
-
Phosphate-buffered saline (PBS).
-
Trypsin-EDTA.
-
Cell culture flasks, plates, and dishes.
-
Incubator (37°C, 5% CO2).
Protocol:
-
Thaw cryopreserved cells rapidly in a 37°C water bath.
-
Transfer the cells to a sterile centrifuge tube containing 10 mL of pre-warmed complete growth medium.
-
Centrifuge at 200 x g for 5 minutes.
-
Aspirate the supernatant and resuspend the cell pellet in fresh complete growth medium.
-
Seed the cells into a T-75 flask and incubate at 37°C with 5% CO2.
-
For subculturing, aspirate the medium, wash with PBS, and detach the cells using Trypsin-EDTA.
-
Neutralize the trypsin with complete growth medium and centrifuge as before.
-
Resuspend the cells and seed into new flasks at the desired density.
Western Blotting for SOS1 Degradation and Pathway Modulation
Objective: To determine the extent of SOS1 protein degradation and assess the impact on downstream signaling (pERK/ERK) following treatment with the PROTAC SOS1 degrader.
Materials:
-
Pancreatic cancer cells.
-
PROTAC SOS1 degrader and vehicle control (e.g., DMSO).
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors.
-
BCA protein assay kit.
-
SDS-PAGE gels and running buffer.
-
Transfer buffer and PVDF membrane.
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST).
-
Primary antibodies (anti-SOS1, anti-pERK, anti-ERK, anti-GAPDH/β-actin).
-
HRP-conjugated secondary antibodies.
-
Enhanced chemiluminescence (ECL) substrate.
-
Imaging system.
Protocol:
-
Seed pancreatic cancer cells in 6-well plates and allow them to adhere overnight.
-
Treat the cells with varying concentrations of the PROTAC SOS1 degrader or vehicle control for the desired time points (e.g., 4, 8, 16, 24 hours).
-
Wash the cells with ice-cold PBS and lyse them with lysis buffer.
-
Clarify the lysates by centrifugation at 14,000 x g for 15 minutes at 4°C.
-
Determine the protein concentration of the supernatant using a BCA assay.
-
Denature equal amounts of protein by boiling in Laemmli sample buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Wash the membrane again with TBST and visualize the protein bands using an ECL substrate and an imaging system.
-
Quantify the band intensities and normalize to a loading control (e.g., GAPDH or β-actin).
Cell Viability Assay (MTT or CellTiter-Glo)
Objective: To assess the cytotoxic and anti-proliferative effects of the PROTAC SOS1 degrader on pancreatic cancer cells and determine the half-maximal inhibitory concentration (IC50).
Materials:
-
Pancreatic cancer cells.
-
PROTAC SOS1 degrader.
-
96-well plates.
-
MTT reagent or CellTiter-Glo® Luminescent Cell Viability Assay kit.
-
DMSO (for MTT assay).
-
Plate reader (absorbance or luminescence).
Protocol (MTT Assay):
-
Seed pancreatic cancer cells in 96-well plates at a density of 3,000-5,000 cells per well and allow them to attach overnight.
-
Treat the cells with a serial dilution of the PROTAC SOS1 degrader for 72 hours.
-
Add MTT reagent to each well and incubate for 4 hours at 37°C.
-
Aspirate the medium and dissolve the formazan (B1609692) crystals in DMSO.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle-treated control and determine the IC50 value using non-linear regression analysis.
Colony Formation Assay
Objective: To evaluate the long-term effect of the PROTAC SOS1 degrader on the clonogenic survival and proliferation of pancreatic cancer cells.
Materials:
-
Pancreatic cancer cells.
-
PROTAC SOS1 degrader.
-
6-well plates.
-
Crystal violet staining solution (0.5% crystal violet in 25% methanol).
Protocol:
-
Seed a low density of pancreatic cancer cells (e.g., 500-1000 cells per well) in 6-well plates.
-
Allow the cells to adhere overnight.
-
Treat the cells with low concentrations of the PROTAC SOS1 degrader.
-
Incubate the plates for 10-14 days, replacing the medium with fresh drug-containing medium every 3-4 days.
-
When visible colonies have formed, wash the wells with PBS.
-
Fix the colonies with methanol (B129727) for 15 minutes.
-
Stain the colonies with crystal violet solution for 20 minutes.
-
Gently wash the wells with water and allow them to air dry.
-
Image the plates and quantify the number and size of the colonies.
Conclusion
The utilization of PROTAC technology to degrade SOS1 represents a promising therapeutic strategy for pancreatic cancer. By removing the SOS1 protein, these degraders can effectively inhibit the activation of KRAS and its downstream pro-survival signaling pathways. The provided application notes and protocols offer a comprehensive guide for researchers to evaluate the efficacy of PROTAC SOS1 degraders in preclinical models of pancreatic cancer. Further investigations into the in vivo efficacy, safety profile, and potential combination therapies will be crucial for the clinical translation of this innovative approach.
References
- 1. Targeting KRAS in pancreatic cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | Exploring KRAS-mutant pancreatic ductal adenocarcinoma: a model validation study [frontiersin.org]
- 3. JCI - KRAS: the Achilles’ heel of pancreas cancer biology [jci.org]
- 4. mdpi.com [mdpi.com]
- 5. PPDPF Promotes the Development of Mutant KRAS‐Driven Pancreatic Ductal Adenocarcinoma by Regulating the GEF Activity of SOS1 - PMC [pmc.ncbi.nlm.nih.gov]
- 6. An overview of PROTACs targeting KRAS and SOS1 as antitumor agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. youtube.com [youtube.com]
- 8. BI-3406, a Potent and Selective SOS1-KRAS Interaction Inhibitor, Is Effective in KRAS-Driven Cancers through Combined MEK Inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. alfa-api.com [alfa-api.com]
- 10. researchgate.net [researchgate.net]
- 11. pubs.acs.org [pubs.acs.org]
- 12. Frontiers | PROTAC: An Effective Targeted Protein Degradation Strategy for Cancer Therapy [frontiersin.org]
- 13. aacrjournals.org [aacrjournals.org]
- 14. Targeted Degradation of SOS1 Exhibits Potent Anticancer Activity and Overcomes Resistance in KRAS-Mutant Tumors and BCR-ABL-Positive Leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. A Potent SOS1 PROTAC Degrader with Synergistic Efficacy in Combination with KRASG12C Inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Assessing the Anti-Tumor Activity of SOS1 Degraders
For Researchers, Scientists, and Drug Development Professionals
Introduction
Son of Sevenless 1 (SOS1) is a guanine (B1146940) nucleotide exchange factor (GEF) that plays a critical role in the activation of RAS GTPases, particularly KRAS.[1][2] The interaction between SOS1 and KRAS is crucial for stimulating downstream signaling pathways, such as the MAPK/ERK and PI3K/AKT pathways, which are frequently hyperactivated in various cancers and drive tumor cell proliferation and survival.[3][4] Consequently, targeting the SOS1-KRAS interaction has emerged as a promising therapeutic strategy for a wide range of KRAS-mutant cancers.[5][6]
SOS1 degraders, often designed as Proteolysis Targeting Chimeras (PROTACs), represent a novel therapeutic modality. These bifunctional molecules induce the degradation of the SOS1 protein by hijacking the ubiquitin-proteasome system.[7][8] This approach offers a potential advantage over small molecule inhibitors by eliminating the entire protein, which can lead to a more sustained and potent inhibition of downstream signaling and potentially overcome resistance mechanisms.[9][10]
These application notes provide detailed protocols for assessing the anti-tumor activity of SOS1 degraders, from initial in vitro characterization to in vivo efficacy studies.
Key Signaling Pathway
SOS1 acts as a crucial intermediary in receptor tyrosine kinase (RTK) signaling. Upon growth factor binding to an RTK (e.g., EGFR), the receptor dimerizes and autophosphorylates, creating docking sites for adaptor proteins like GRB2. SOS1, in complex with GRB2, is then recruited to the plasma membrane, where it encounters and activates RAS proteins by catalyzing the exchange of GDP for GTP. Activated, GTP-bound RAS then engages downstream effector pathways, including the RAF-MEK-ERK (MAPK) and PI3K-AKT cascades, to promote cell proliferation, survival, and differentiation.[3][11] In cancer, mutations in KRAS can lead to constitutive activation of these pathways. SOS1 degraders aim to disrupt this signaling by eliminating the SOS1 protein.
Caption: SOS1 Signaling Pathway and Point of Intervention for SOS1 Degraders.
Experimental Workflow
A typical workflow for evaluating the anti-tumor activity of a novel SOS1 degrader involves a series of in vitro and in vivo experiments to establish its potency, selectivity, and efficacy.
References
- 1. One Atom Makes All the Difference: Getting a Foot in the Door between SOS1 and KRAS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Studying early structural changes in SOS1 mediated KRAS activation mechanism - PMC [pmc.ncbi.nlm.nih.gov]
- 3. SOS signaling in RAS-mutated cancers | Frederick National Laboratory [frederick.cancer.gov]
- 4. researchgate.net [researchgate.net]
- 5. Identification of Novel Inhibitors Targeting KRAS-SOS1 Interactions by Structure-Based Drug Design [clas.wayne.edu]
- 6. Translational relevance of SOS1 targeting for KRAS-mutant colorectal cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 7. aacrjournals.org [aacrjournals.org]
- 8. Targeted Degradation of SOS1 Exhibits Potent Anticancer Activity and Overcomes Resistance in KRAS-Mutant Tumors and BCR–ABL–Positive Leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 9. aacrjournals.org [aacrjournals.org]
- 10. Targeted Degradation of SOS1 Exhibits Potent Anticancer Activity and Overcomes Resistance in KRAS-Mutant Tumors and BCR-ABL-Positive Leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. pnas.org [pnas.org]
Troubleshooting & Optimization
Navigating the Hook Effect in PROTAC SOS1 Degrader-7 Experiments: A Technical Support Center
Frequently Asked Questions (FAQs)
Q1: What is the "hook effect" in the context of PROTAC experiments?
A1: The "hook effect" describes a paradoxical decrease in the degradation of the target protein (e.g., SOS1) at high concentrations of a PROTAC.[1][2] This results in a characteristic bell-shaped or U-shaped dose-response curve, where maximal degradation is observed at an optimal, intermediate PROTAC concentration.[1][2] At excessively high concentrations, the PROTAC is thought to form non-productive binary complexes with either the target protein or the E3 ligase, which inhibits the formation of the productive ternary complex (Target-PROTAC-E3 Ligase) necessary for ubiquitination and subsequent degradation.[1][2]
Q2: Why is recognizing and troubleshooting the hook effect critical for my SOS1 degrader-7 experiments?
A2: Failure to identify the hook effect can lead to significant misinterpretation of your experimental results. A potent PROTAC, such as SOS1 degrader-7, might be incorrectly classified as inactive or weakly active if it is tested at concentrations that fall on the right side of the bell-shaped curve where degradation is minimal.[1] Understanding this phenomenon is crucial for the accurate determination of key pharmacodynamic parameters like the half-maximal degradation concentration (DC50) and the maximum degradation level (Dmax), which are vital for structure-activity relationship (SAR) studies and for advancing promising degrader candidates.[2]
Q3: What are the primary experimental indicators of the hook effect?
A3: The most direct indicator of a hook effect is a bell-shaped dose-response curve in your protein degradation experiments (e.g., Western Blot, ELISA).[1][2] Instead of a sigmoidal curve that plateaus at high concentrations, you will observe a decrease in SOS1 degradation after reaching a peak at an optimal concentration. Another indicator can be a lack of dose-response or weak degradation at what you might assume to be saturating concentrations.
Q4: What factors can influence the magnitude of the hook effect for my SOS1 degrader-7?
A4: The extent of the hook effect can be influenced by several factors, including:
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Binding Affinities: The relative binding affinities of the PROTAC for the target protein (SOS1) and the E3 ligase.
-
Cooperativity: The degree of positive or negative cooperativity in the formation of the ternary complex. Higher positive cooperativity can help mitigate the hook effect by stabilizing the ternary complex over the binary complexes.
-
Linker Length and Composition: The linker plays a critical role in enabling optimal ternary complex formation. An improperly designed linker can exacerbate the hook effect.
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Cellular Environment: The intracellular concentrations of the target protein and the E3 ligase can also influence the equilibrium between binary and ternary complexes.
Troubleshooting Guide
Issue 1: My dose-response curve for SOS1 degrader-7 shows a bell shape, with decreased degradation at high concentrations.
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Likely Cause: You are observing the classic hook effect.
-
Troubleshooting Steps:
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Confirm and Characterize: Repeat the experiment with a wider and more granular range of PROTAC concentrations to fully define the bell-shaped curve. It is recommended to use at least 8-10 concentrations with half-log dilutions.
-
Determine Optimal Concentration: Identify the concentration that elicits the maximal degradation (Dmax). This optimal concentration should be used for subsequent comparative experiments.
-
Perform a Time-Course Experiment: Assess SOS1 degradation at multiple time points (e.g., 2, 4, 8, 12, 24 hours) at both the optimal concentration and a higher, "hooked" concentration to understand the degradation kinetics.[1]
-
Issue 2: My SOS1 degrader-7 shows weak or no degradation, even at high concentrations.
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Likely Cause: The tested concentrations may be entirely within the hook effect region, or other experimental factors could be at play.
-
Troubleshooting Steps:
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Test a Broader and Lower Concentration Range: It is possible that the optimal degradation concentration is much lower than initially tested. Expand your dose-response to include nanomolar and even picomolar concentrations.[1]
-
Assess Ternary Complex Formation: Utilize biophysical assays like AlphaLISA or NanoBRET to directly measure the formation of the SOS1-PROTAC-E3 ligase ternary complex at various concentrations.[1][3] This can help identify the optimal concentration range for complex formation.
-
Evaluate Cell Permeability: Poor cell permeability can lead to low intracellular PROTAC concentrations, masking its true degradation potential. Consider performing cell permeability assays if degradation is consistently low.[4]
-
Confirm E3 Ligase Expression: Ensure that the cell line being used expresses the E3 ligase that your PROTAC is designed to recruit. This can be confirmed by Western Blot or qPCR.[4]
-
Issue 3: How can I mitigate the hook effect in my SOS1 degrader-7 experiments?
-
Potential Solutions:
-
Enhance Cooperativity: While challenging, rational design of the PROTAC linker can introduce favorable protein-protein interactions between SOS1 and the E3 ligase, leading to positive cooperativity.[1] This stabilizes the ternary complex, making its formation more favorable than the binary complexes, even at higher concentrations.
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Optimize the Linker: Systematically varying the length and chemical composition of the linker can help identify a PROTAC with a reduced hook effect and improved degradation profile.
-
Data Presentation
Table 1: Representative Dose-Response Data for PROTAC SOS1 Degrader-7 Exhibiting a Hook Effect
| This compound Conc. (nM) | % SOS1 Degradation (vs. Vehicle) |
| 0.1 | 5% |
| 1 | 25% |
| 10 | 60% |
| 100 | 95% (Dmax) |
| 1000 | 70% |
| 10000 | 30% |
Note: This data is representative and intended to illustrate the hook effect. Actual experimental results may vary.
Experimental Protocols
Protocol 1: Western Blotting for SOS1 Degradation
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Cell Seeding: Plate cells (e.g., NCI-H358, SW620) in 12-well plates at a density that will result in 70-80% confluency at the time of harvest. Allow cells to adhere overnight.
-
PROTAC Treatment: Prepare serial dilutions of this compound in complete cell culture medium. A recommended concentration range to capture a potential hook effect is 0.1 nM to 10 µM. Include a vehicle control (e.g., DMSO).
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Incubation: Treat the cells with the varying concentrations of the PROTAC for a predetermined time, typically 16-24 hours.
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Cell Lysis: After incubation, wash the cells with ice-cold PBS and lyse them using RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE and Western Blotting:
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Load equal amounts of protein (e.g., 20 µg) onto an SDS-PAGE gel.
-
Transfer the separated proteins to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
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Incubate the membrane with a primary antibody specific for SOS1 overnight at 4°C.
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Incubate with a loading control antibody (e.g., GAPDH, β-actin) to ensure equal protein loading.
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Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody.
-
-
Data Analysis:
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Develop the blot using an ECL substrate and visualize the protein bands.
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Quantify the band intensities using densitometry software.
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Normalize the SOS1 band intensity to the loading control.
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Plot the normalized SOS1 levels against the log of the PROTAC concentration to visualize the dose-response curve and identify the Dmax and the onset of the hook effect.
-
Protocol 2: AlphaLISA for Ternary Complex Formation
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Reagent Preparation:
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Prepare serial dilutions of this compound in assay buffer.
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Prepare solutions of tagged SOS1 protein (e.g., GST-tagged) and the tagged E3 ligase (e.g., His-tagged) in assay buffer.
-
-
Assay Plate Setup:
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In a 384-well plate, add the tagged SOS1, tagged E3 ligase, and the PROTAC dilutions.
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Include controls with no PROTAC and no proteins.
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Incubate the plate to allow for ternary complex formation (e.g., 60 minutes at room temperature).
-
-
Bead Addition:
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Add AlphaLISA acceptor beads (e.g., anti-GST) and donor beads (e.g., anti-His) to the wells.
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Incubate the plate in the dark to allow for bead-protein binding (e.g., 60 minutes at room temperature).
-
-
Data Acquisition and Analysis:
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Read the plate on an AlphaLISA-compatible reader.
-
Plot the AlphaLISA signal against the PROTAC concentration. A bell-shaped curve is indicative of the hook effect in ternary complex formation.
-
Visualizations
Caption: PROTAC mechanism and the cause of the hook effect.
Caption: Simplified SOS1 signaling pathway.
Caption: Troubleshooting workflow for the hook effect.
References
Addressing off-target effects of PROTAC SOS1 degrader-7
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for experiments involving PROTAC SOS1 degrader-7.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action for this compound?
A1: this compound is a proteolysis-targeting chimera (PROTAC), a heterobifunctional molecule designed to selectively induce the degradation of the Son of sevenless homolog 1 (SOS1) protein.[1] It functions by simultaneously binding to the SOS1 protein and an E3 ubiquitin ligase. This proximity facilitates the formation of a ternary complex, leading to the ubiquitination of SOS1, which marks it for degradation by the cell's proteasome.[2] This catalytic process results in the elimination of the SOS1 protein rather than merely inhibiting its function.
Q2: How does the degradation of SOS1 affect downstream signaling?
A2: SOS1 is a guanine (B1146940) nucleotide exchange factor (GEF) that plays a crucial role in activating RAS proteins by promoting the exchange of GDP for GTP.[3] This activation initiates downstream signaling cascades, most notably the RAF/MEK/ERK (MAPK) pathway, which is involved in cell proliferation, differentiation, and survival.[4] By degrading SOS1, this compound is expected to decrease the levels of active, GTP-bound RAS, thereby suppressing the MAPK and potentially other signaling pathways like the PI3K/AKT/mTOR pathway.[5][6] Researchers can monitor the phosphorylation status of key proteins in these pathways (e.g., pERK, pAKT) to confirm the functional consequence of SOS1 degradation.
Q3: What are the potential off-target effects of this compound and how can selectivity be determined?
A3: Off-target effects of PROTACs can stem from the warhead binding to proteins other than the intended target, the E3 ligase recruiter engaging unintended cellular components, or the formation of non-productive ternary complexes.[7] To determine the selectivity of this compound, unbiased global proteomics using liquid chromatography-mass spectrometry (LC-MS/MS) is the primary method.[2] This technique quantifies changes across the entire proteome following treatment with the degrader, allowing for the identification of any unintended protein degradation.[8] Shorter treatment times (e.g., under 6 hours) are recommended to distinguish direct targets from downstream effects.[8]
Troubleshooting Guide
This guide addresses common issues that may be encountered during experiments with this compound.
| Problem | Potential Cause | Suggested Solution |
| No or weak degradation of SOS1 observed. | 1. Poor Cell Permeability: The PROTAC may not be efficiently entering the cells due to its size and physicochemical properties.[7] 2. Inefficient Ternary Complex Formation: The linker length or conformation may not be optimal for bringing SOS1 and the E3 ligase together.[9] 3. Low E3 Ligase Expression: The cell line being used may have low endogenous levels of the recruited E3 ligase (e.g., VHL or CRBN).[9] 4. PROTAC Instability: The molecule may be degrading in the cell culture medium or intracellularly.[7] | 1. Optimize treatment conditions: Increase incubation time or concentration. If unsuccessful, consider permeability assays (e.g., PAMPA) to assess cell entry.[10] 2. Confirm target engagement: Use techniques like Cellular Thermal Shift Assay (CETSA) or NanoBRET™ to verify that the PROTAC is binding to SOS1 within the cell.[7][10] 3. Assess E3 ligase levels: Confirm the expression of the relevant E3 ligase in your cell line using Western blot or qPCR.[9] 4. Evaluate PROTAC stability: Assess the stability of the degrader in your experimental conditions using methods like LC-MS.[7] |
| "Hook Effect" observed (less degradation at higher concentrations). | Formation of Ineffective Binary Complexes: At high concentrations, the PROTAC can independently saturate both SOS1 and the E3 ligase, preventing the formation of the productive ternary complex required for degradation.[7][9] | Perform a wide dose-response curve: Test a broad range of concentrations (e.g., from picomolar to high micromolar) to identify the optimal concentration range that promotes maximal degradation and to characterize the bell-shaped curve typical of the hook effect.[7][9] |
| Cellular phenotype does not correlate with SOS1 degradation. | 1. Off-Target Effects: The observed phenotype may be due to the degradation or inhibition of an off-target protein.[6] 2. Target Re-synthesis: The cell may be rapidly re-synthesizing SOS1, mitigating the long-term effects of degradation. 3. Signaling Redundancy: Other cellular pathways may be compensating for the loss of SOS1 signaling.[6] | 1. Confirm on-target effect: Use global proteomics to identify any off-target degradation.[6] Employ a negative control PROTAC with an inactive warhead or E3 ligase binder to ensure the phenotype is dependent on ternary complex formation. 2. Conduct a time-course experiment: Analyze SOS1 protein levels and phenotype at multiple time points to understand the kinetics of degradation and re-synthesis. 3. Investigate compensatory pathways: Use pathway analysis tools and further molecular biology experiments to explore potential redundant signaling mechanisms. |
Experimental Protocols
Protocol 1: Western Blot for SOS1 Degradation
Objective: To quantify the reduction in SOS1 protein levels following treatment with this compound.
-
Cell Culture and Treatment: Plate cells at an appropriate density and allow them to adhere overnight. Treat cells with a range of concentrations of this compound and a vehicle control (e.g., DMSO) for a predetermined time course (e.g., 4, 8, 12, 24 hours).
-
Cell Lysis: Wash cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors. Scrape the cells, collect the lysate, and centrifuge to pellet cell debris.[2]
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay to ensure equal loading.[11]
-
SDS-PAGE and Western Blotting: Separate equal amounts of protein on an SDS-polyacrylamide gel and transfer to a PVDF or nitrocellulose membrane.
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Antibody Incubation: Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or BSA in TBST) for 1 hour at room temperature. Incubate the membrane with a primary antibody specific for SOS1 overnight at 4°C. Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Detection and Analysis: Detect the signal using an enhanced chemiluminescence (ECL) substrate and image the blot.[11] Quantify the band intensities for SOS1 relative to a loading control (e.g., GAPDH or β-actin).
Protocol 2: Co-Immunoprecipitation (Co-IP) to Confirm Ternary Complex Formation
Objective: To verify that this compound induces the formation of a ternary complex between SOS1 and the recruited E3 ligase.
-
Cell Culture and Treatment: Plate cells and treat with this compound, a negative control, and a vehicle control. It is crucial to co-treat with a proteasome inhibitor (e.g., MG132) to prevent the degradation of the target protein, which would otherwise disrupt the ternary complex.[6]
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Cell Lysis: Lyse cells in a non-denaturing lysis buffer (e.g., a Triton X-100 based buffer) containing protease and phosphatase inhibitors.
-
Immunoprecipitation: Pre-clear the lysates with protein A/G agarose (B213101) beads. Incubate the pre-cleared lysates with an antibody against the E3 ligase (or SOS1) overnight at 4°C to form antibody-protein complexes. Add protein A/G agarose beads to pull down the antibody-protein complexes.
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Washing and Elution: Wash the beads several times with lysis buffer to remove non-specific binders. Elute the protein complexes from the beads by boiling in SDS-PAGE sample buffer.
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Western Blot Analysis: Analyze the eluted samples by Western blot using antibodies against SOS1 and the E3 ligase to detect the presence of all three components in the immunoprecipitated complex.[10]
Visualizations
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. benchchem.com [benchchem.com]
- 3. SOS1 - Wikipedia [en.wikipedia.org]
- 4. SOS1 gene: MedlinePlus Genetics [medlineplus.gov]
- 5. SOS signaling in RAS-mutated cancers | Frederick National Laboratory [frederick.cancer.gov]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. Targeted Protein Degradation: Design Considerations for PROTAC Development - PMC [pmc.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
Overcoming low cell permeability of PROTAC SOS1 degrader-7
Welcome to the technical support center for PROTAC SOS1 degrader-7. This resource is designed to assist researchers, scientists, and drug development professionals in overcoming common challenges, particularly the low cell permeability, associated with this molecule. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and visualizations to support your research.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
A1: this compound is a Proteolysis Targeting Chimera (PROTAC) designed to induce the degradation of the Son of Sevenless homolog 1 (SOS1) protein.[1] It is a heterobifunctional molecule composed of a ligand that binds to the SOS1 protein, a linker, and a ligand that recruits an E3 ubiquitin ligase.[1][2] By bringing SOS1 into close proximity with the E3 ligase, the PROTAC facilitates the ubiquitination of SOS1, marking it for degradation by the proteasome.[2][3] This targeted protein degradation approach offers a powerful strategy to inhibit SOS1-mediated signaling pathways, which are often implicated in cancer.[4][5]
Q2: Why is low cell permeability a common issue with PROTACs like SOS1 degrader-7?
A2: PROTACs, including SOS1 degrader-7, are often large molecules with a high molecular weight and a large polar surface area, which are physicochemical properties that generally hinder their ability to passively diffuse across the cell membrane.[3][6] This "beyond Rule of 5" characteristic is a primary reason for the low cell permeability observed with many PROTACs.[6]
Q3: What is the "hook effect" and how can I avoid it in my experiments with this compound?
A3: The "hook effect" is a phenomenon where the extent of target protein degradation decreases at high concentrations of a PROTAC.[7] This occurs because at excessive concentrations, the PROTAC is more likely to form binary complexes with either the target protein (SOS1) or the E3 ligase, rather than the productive ternary complex (SOS1-PROTAC-E3 ligase) required for degradation.[7] To avoid this, it is crucial to perform a wide dose-response experiment to identify the optimal concentration range for maximal degradation and to observe the characteristic bell-shaped curve of the hook effect.[7]
Troubleshooting Guide: Overcoming Low Cell Permeability
Low degradation efficiency of this compound in cellular assays is a common challenge. This guide provides a systematic approach to troubleshoot and address this issue.
Problem: Low or no degradation of SOS1 observed in cells.
Here is a logical workflow to diagnose and resolve the problem:
A logical workflow for troubleshooting lack of PROTAC activity.
Step 1: Verify Compound Integrity and Purity
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Rationale: Impurities or degradation of the PROTAC can lead to a loss of activity.
-
Action: Confirm the identity, purity, and stability of your this compound stock using methods like LC-MS and NMR.
Step 2: Assess Cell Permeability
-
Rationale: As a primary suspect, poor cell permeability must be quantitatively assessed.
-
Action: Perform cell permeability assays such as the Parallel Artificial Membrane Permeability Assay (PAMPA) or Caco-2 assays.[8][9][10] These will provide quantitative data on the compound's ability to cross a lipid membrane.
Step 3: Confirm Target Engagement in a Cellular Context
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Rationale: The PROTAC needs to bind to both SOS1 and the E3 ligase inside the cell.
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Action: Use techniques like NanoBRET Target Engagement or Cellular Thermal Shift Assay (CETSA) to confirm that this compound is binding to its targets within the cell.[7][11]
Step 4: Evaluate Ternary Complex Formation
-
Rationale: The formation of a stable ternary complex (SOS1-PROTAC-E3 ligase) is essential for degradation.
-
Action: Biophysical assays such as Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) or Surface Plasmon Resonance (SPR) can be used to measure the formation and stability of the ternary complex.[7][12]
Step 5: Check for E3 Ligase Expression
-
Rationale: The recruited E3 ligase must be present in the cell line being used.
-
Action: Confirm the expression of the relevant E3 ligase (e.g., Cereblon or VHL) in your target cells using Western blot or qPCR.[13]
Step 6: Optimize Experimental Conditions
-
Rationale: Suboptimal assay conditions can mask PROTAC activity.
-
Action:
Step 7: Consider Structural Modification of the PROTAC
-
Rationale: If intrinsic low permeability is confirmed, structural modifications may be necessary.
-
Action:
-
Linker Optimization: Modify the linker by altering its length, composition (e.g., using PEG vs. alkyl linkers), or rigidity (e.g., introducing piperazine/piperidine motifs) to improve physicochemical properties.[3][6]
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Prodrug Strategies: Mask polar groups with lipophilic moieties that can be cleaved inside the cell to improve uptake.[6]
-
Data Presentation: Strategies to Improve PROTAC Permeability
The following table summarizes linker modification strategies and their impact on PROTAC permeability based on published data.
| Linker Modification Strategy | Rationale | Expected Impact on Permeability | Reference |
| Shorter Alkyl Linkers | Reduce molecular weight and polar surface area. | Generally increases permeability, though exceptions exist. | [8] |
| Incorporate PEG Units | Can sometimes improve solubility and permeability by shielding hydrogen bond donors. | Variable; can decrease permeability if it significantly increases molecular weight and polar surface area. | [8] |
| Rigidify with Heterocycles | (e.g., piperazine/piperidine) Can pre-organize the PROTAC for binding and improve physicochemical properties. | Can improve aqueous solubility and cell permeability. | [3][6] |
| Prodrug Approach | Mask polar functional groups to increase lipophilicity for better membrane crossing. | Generally improves cell permeability. | [6] |
Signaling Pathway
The SOS1 protein is a key guanine (B1146940) nucleotide exchange factor (GEF) that activates RAS proteins, which in turn initiate downstream signaling cascades like the MAPK/ERK pathway, controlling cell proliferation, differentiation, and survival.[14][15] Degrading SOS1 with a PROTAC can effectively shut down this signaling cascade.
SOS1 signaling pathway and the mechanism of its degradation by a PROTAC.
Experimental Protocols
Parallel Artificial Membrane Permeability Assay (PAMPA)
-
Principle: This cell-free assay measures the passive diffusion of a compound across an artificial lipid membrane, providing an estimate of its passive permeability.[8][9]
-
Methodology:
-
A filter plate is coated with a lipid solution (e.g., phosphatidylcholine in dodecane) to form an artificial membrane.
-
The donor wells of the plate are filled with a solution of this compound at a known concentration in a buffer (e.g., PBS pH 7.4).
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The acceptor plate, containing buffer, is placed in contact with the donor plate, sandwiching the artificial membrane.
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The assembly is incubated for a defined period (e.g., 4-16 hours) at room temperature.
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After incubation, the concentration of the PROTAC in both the donor and acceptor wells is determined using LC-MS/MS.
-
The apparent permeability coefficient (Papp) is calculated using the following formula: Papp = (V_A / (Area × time)) × -ln(1 - [drug]_acceptor / [drug]_equilibrium)
-
Western Blot for SOS1 Degradation
-
Principle: This assay quantifies the amount of SOS1 protein in cells following treatment with the PROTAC to determine the extent of degradation.
-
Methodology:
-
Seed target cells in a multi-well plate and allow them to adhere overnight.
-
Treat the cells with a range of concentrations of this compound (and a vehicle control, e.g., DMSO) for a specified duration (e.g., 4, 8, 16, 24 hours).
-
Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Determine the protein concentration of the lysates using a BCA assay.
-
Separate equal amounts of protein from each sample by SDS-PAGE.
-
Transfer the separated proteins to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST.
-
Incubate the membrane with a primary antibody specific for SOS1 overnight at 4°C.
-
Incubate with a loading control primary antibody (e.g., GAPDH, β-actin) to normalize for protein loading.
-
Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody.
-
Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and image the blot.
-
Quantify the band intensities using densitometry software and normalize the SOS1 signal to the loading control. Calculate the percentage of degradation relative to the vehicle-treated control.
-
NanoBRET™ Target Engagement Assay
-
Principle: This live-cell assay measures the binding of a compound to a target protein by detecting BRET between a NanoLuc® luciferase-tagged target and a fluorescently labeled tracer.[11]
-
Methodology:
-
Express the target protein (SOS1 or the E3 ligase) as a fusion with NanoLuc® luciferase in the desired cell line.
-
Add the Cell-Permeable NanoBRET™ Tracer that binds to the target protein.
-
Treat the cells with varying concentrations of the unlabeled this compound.
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Add the NanoBRET™ Nano-Glo® Substrate to generate the luminescent signal.
-
Measure both the donor (luciferase) and acceptor (tracer) emission signals.
-
The BRET ratio is calculated. A decrease in the BRET ratio with increasing PROTAC concentration indicates displacement of the tracer and therefore, target engagement by the PROTAC. This can be performed in both intact and permeabilized cells to assess the contribution of cell permeability to target engagement.[16]
-
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Proteolysis targeting chimeras (PROTACs) come of age: entering the third decade of targeted protein degradation - RSC Chemical Biology (RSC Publishing) DOI:10.1039/D1CB00011J [pubs.rsc.org]
- 3. Frontiers | From Conception to Development: Investigating PROTACs Features for Improved Cell Permeability and Successful Protein Degradation [frontiersin.org]
- 4. SOS signaling in RAS-mutated cancers | Frederick National Laboratory [frederick.cancer.gov]
- 5. OR | Free Full-Text | Development of PROTACS degrading KRAS and SOS1 [techscience.com]
- 6. tandfonline.com [tandfonline.com]
- 7. benchchem.com [benchchem.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. benchchem.com [benchchem.com]
- 10. Systematic Investigation of the Permeability of Androgen Receptor PROTACs - PMC [pmc.ncbi.nlm.nih.gov]
- 11. A High-Throughput Method to Prioritize PROTAC Intracellular Target Engagement and Cell Permeability Using NanoBRET | Springer Nature Experiments [experiments.springernature.com]
- 12. m.youtube.com [m.youtube.com]
- 13. benchchem.com [benchchem.com]
- 14. rupress.org [rupress.org]
- 15. SOS1 gene: MedlinePlus Genetics [medlineplus.gov]
- 16. escholarship.org [escholarship.org]
Strategies to improve ternary complex formation with SOS1 degrader-7
Welcome to the technical support center for SOS1 degrader-7. This resource is designed to assist researchers, scientists, and drug development professionals in optimizing their experiments to improve ternary complex formation and achieve successful degradation of the SOS1 protein.
Frequently Asked Questions (FAQs)
Q1: What is SOS1 degrader-7 and what is its mechanism of action?
A1: SOS1 degrader-7 is a heterobifunctional molecule, specifically a Proteolysis Targeting Chimera (PROTAC), designed to induce the degradation of Son of Sevenless homolog 1 (SOS1).[1] SOS1 is a guanine (B1146940) nucleotide exchange factor (GEF) that plays a critical role in activating RAS proteins, which are central to cell signaling pathways controlling growth and proliferation.[2][3] SOS1 degrader-7 works by simultaneously binding to both SOS1 and an E3 ubiquitin ligase, such as Cereblon (CRBN).[4][5] This brings the two proteins into close proximity, forming a ternary complex (SOS1 : SOS1 degrader-7 : E3 ligase). This proximity facilitates the transfer of ubiquitin from the E3 ligase to SOS1, marking it for degradation by the proteasome.[6]
Q2: What is a ternary complex and why is its formation critical for the activity of SOS1 degrader-7?
A2: A ternary complex, in this context, is the structure formed by the interaction of three molecules: the target protein (SOS1), the PROTAC (SOS1 degrader-7), and an E3 ubiquitin ligase. The formation of a stable and productive ternary complex is the cornerstone of PROTAC-mediated protein degradation.[6][7] The stability and conformation of this complex dictate the efficiency of ubiquitination and subsequent degradation of the target protein.[8][9] Inefficient ternary complex formation will result in poor degradation of SOS1.
Q3: What is "cooperativity" in the context of ternary complex formation and why is it important?
A3: Cooperativity (alpha, α) is a measure of how the binding of one protein to the PROTAC influences the binding of the second protein.[7][9]
-
Positive cooperativity (α > 1): The formation of the binary complex (e.g., E3 ligase:PROTAC) enhances the binding affinity for the target protein (SOS1), leading to a more stable ternary complex.[10] This is generally desirable for potent degraders.
-
Negative cooperativity (α < 1): The formation of a binary complex hinders the binding of the other protein, resulting in a less stable ternary complex.[10]
-
No cooperativity (α = 1): The binding events are independent.
A high positive cooperativity often correlates with more efficient protein degradation at lower compound concentrations.[9]
Troubleshooting Guide
Problem 1: No or low degradation of SOS1 observed.
This is a common issue that can arise from several factors related to ternary complex formation.
| Potential Cause | Troubleshooting Strategy |
| Inefficient Ternary Complex Formation | Optimize the concentration of SOS1 degrader-7. High concentrations can lead to the "hook effect" (see Problem 2). Perform a dose-response experiment over a wide concentration range to identify the optimal concentration for degradation.[11][12] |
| Poor Cooperativity | The linker connecting the SOS1 and E3 ligase binders may not be optimal. Consider synthesizing analogs of SOS1 degrader-7 with different linker lengths and compositions to improve the stability and geometry of the ternary complex.[6][11] |
| Low Protein Expression | The cellular levels of SOS1 or the recruited E3 ligase (e.g., Cereblon) may be insufficient. Confirm the expression levels of both proteins in your cell model using Western Blotting.[11] |
| Issues with Cellular Uptake or Stability | SOS1 degrader-7 may not be cell-permeable or could be rapidly metabolized. Assess target engagement in live cells using assays like NanoBRET™ or Cellular Thermal Shift Assay (CETSA).[11] Evaluate the stability of the degrader in cell culture media and lysates using LC-MS/MS. |
Problem 2: A "hook effect" is observed in my dose-response curve.
The "hook effect" is characterized by a decrease in target degradation at high concentrations of the PROTAC.[11][13]
| Potential Cause | Troubleshooting Strategy |
| Formation of Binary Complexes | At high concentrations, SOS1 degrader-7 can saturate both SOS1 and the E3 ligase, leading to the formation of binary complexes (SOS1:PROTAC and E3:PROTAC) which compete with the formation of the productive ternary complex.[12][13] |
| Mitigation | Titrate SOS1 degrader-7 over a broad range of concentrations to fully characterize the bell-shaped curve and identify the optimal concentration range for maximal degradation.[13] Optimizing the concentrations of the target protein and E3 ligase can also help to shift the hook effect.[13] |
Problem 3: Inconsistent results between biochemical and cellular assays.
Discrepancies between in vitro and in-cell experiments are common.
| Potential Cause | Troubleshooting Strategy |
| Different Experimental Conditions | Biochemical assays using purified proteins may not fully replicate the complex cellular environment where factors like post-translational modifications and competing endogenous molecules can influence ternary complex formation.[11][13] |
| Validation | Use orthogonal assays to confirm ternary complex formation. A combination of in vitro (e.g., TR-FRET, AlphaLISA, SPR) and in-cell (e.g., NanoBRET™, Co-Immunoprecipitation) methods is recommended.[11][14] |
Quantitative Data Summary
While specific data for "SOS1 degrader-7" is limited, the following table summarizes representative quantitative data for other published SOS1 degraders to provide a frame of reference for expected potencies and binding affinities.
| SOS1 Degrader | Assay Type | Parameter | Value | Reference |
| P7 | Cellular Degradation | Max Degradation (CRC cells) | up to 92% | [4][15][16] |
| P7 | Cellular Proliferation | IC50 (CRC PDOs) | 5-fold lower than BI3406 (inhibitor) | [4][17][15][16] |
| Unnamed CRBN-based | Cellular Degradation | DC50 | < 15 nM | |
| Unnamed CRBN-based | Cellular Proliferation | IC50 | 0.5 - 70 nM | [5] |
| SIAIS562055 | Binding Affinity (SPR) | K_D (to SOS1) | 95.9 nM | [18][19] |
| SIAIS562055 | Cellular Degradation | SOS1 Degradation | Concentration-dependent | [18][19] |
| SIAIS562055 | SOS1-KRAS Interaction (HTRF) | IC50 (KRAS_G12C_) | 95.7 nM | [18] |
| SIAIS562055 | SOS1-KRAS Interaction (HTRF) | IC50 (KRAS_G12D_) | 134.5 nM | [18] |
Experimental Protocols
Protocol 1: Co-Immunoprecipitation (Co-IP) to Detect Ternary Complex Formation in Cells
This protocol allows for the detection of the SOS1:SOS1 degrader-7:E3 ligase complex within a cellular context.[20]
-
Cell Culture and Treatment:
-
Plate cells at an appropriate density and allow them to adhere overnight.
-
Treat cells with the optimal concentration of SOS1 degrader-7 (determined from dose-response experiments) and a vehicle control (e.g., DMSO) for a predetermined time (e.g., 2-4 hours).
-
-
Cell Lysis:
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Wash cells with ice-cold PBS.
-
Lyse cells in a non-denaturing lysis buffer containing protease and phosphatase inhibitors.
-
Centrifuge the lysate to pellet cell debris and collect the supernatant.
-
-
Immunoprecipitation:
-
Pre-clear the lysate by incubating with protein A/G beads.
-
Incubate the pre-cleared lysate with an antibody against either SOS1 or the E3 ligase (e.g., anti-CRBN) overnight at 4°C.
-
Add protein A/G beads to capture the antibody-protein complexes.
-
-
Washing and Elution:
-
Wash the beads several times with lysis buffer to remove non-specific binding.
-
Elute the protein complexes from the beads using a low-pH elution buffer or by boiling in SDS-PAGE sample buffer.
-
-
Western Blot Analysis:
-
Separate the eluted proteins by SDS-PAGE.
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Transfer the proteins to a PVDF membrane.
-
Probe the membrane with antibodies against SOS1, the E3 ligase, and a loading control to confirm the presence of all three components of the ternary complex.
-
Protocol 2: Surface Plasmon Resonance (SPR) for In Vitro Characterization of Ternary Complex Formation
SPR is a biophysical technique used to measure the kinetics and affinity of binding interactions in real-time.[14][21]
-
Immobilization:
-
Immobilize a biotinylated version of the E3 ligase (e.g., VHL or CRBN complex) onto a streptavidin-coated sensor chip.
-
-
Binary Interaction Analysis (Degrader-E3 Ligase):
-
Inject a series of concentrations of SOS1 degrader-7 over the immobilized E3 ligase to determine the binding affinity (K_D_) and kinetics (k_on_, k_off_) of this binary interaction.
-
-
Ternary Complex Formation Analysis:
-
There are two common approaches:
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Co-injection: Inject a pre-incubated mixture of SOS1 degrader-7 and the SOS1 protein over the immobilized E3 ligase.
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Sequential Injection: First, inject SOS1 degrader-7 to form the binary complex with the immobilized E3 ligase, followed by an injection of the SOS1 protein to observe the formation of the ternary complex.
-
-
-
Data Analysis:
Visualizations
Caption: The SOS1-mediated KRAS activation pathway.
Caption: Mechanism of action for SOS1 degrader-7.
Caption: Troubleshooting workflow for SOS1 degradation experiments.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. SOS1 - Wikipedia [en.wikipedia.org]
- 3. SOS1 gene: MedlinePlus Genetics [medlineplus.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. ascopubs.org [ascopubs.org]
- 6. youtube.com [youtube.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. pubs.acs.org [pubs.acs.org]
- 9. researchgate.net [researchgate.net]
- 10. pubs.acs.org [pubs.acs.org]
- 11. benchchem.com [benchchem.com]
- 12. diva-portal.org [diva-portal.org]
- 13. benchchem.com [benchchem.com]
- 14. The Development and Application of Biophysical Assays for Evaluating Ternary Complex Formation Induced by Proteolysis Targeting Chimeras (PROTACS) [jove.com]
- 15. Development of SOS1 Inhibitor-Based Degraders to Target KRAS-Mutant Colorectal Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. library.ncifrederick.cancer.gov [library.ncifrederick.cancer.gov]
- 18. aacrjournals.org [aacrjournals.org]
- 19. Targeted Degradation of SOS1 Exhibits Potent Anticancer Activity and Overcomes Resistance in KRAS-Mutant Tumors and BCR-ABL-Positive Leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. Protocol to test for the formation of ternary protein complexes in vivo or in vitro using a two-step immunoprecipitation approach - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Video: Author Spotlight: Evaluating Biophysical Assays for Characterizing PROTACS Ternary Complexes [jove.com]
Technical Support Center: Managing Low E3 Ligase Expression in Cells Treated with SOS1 Degraders
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with SOS1 degraders, particularly in cellular environments with low E3 ligase expression.
Frequently Asked Questions (FAQs)
Q1: My SOS1 degrader is not effective in my cell line. Could low E3 ligase expression be the cause?
A1: Yes, low expression of the recruited E3 ligase (typically Cereblon (CRBN) or von Hippel-Lindau (VHL)) is a common reason for poor degrader efficacy.[1] SOS1 degraders are heterobifunctional molecules that work by forming a ternary complex between the SOS1 protein and an E3 ligase, leading to the ubiquitination and subsequent proteasomal degradation of SOS1. If the concentration of the necessary E3 ligase is insufficient, the formation of this ternary complex is compromised, resulting in reduced degradation of the target protein.[1]
Q2: How do I know which E3 ligase my SOS1 degrader utilizes?
A2: The E3 ligase recruited by your degrader is determined by the specific ligand incorporated into its structure. Most currently developed SOS1 degraders recruit either CRBN, using ligands derived from thalidomide (B1683933) and its analogs (immunomodulatory drugs or IMiDs), or VHL, using ligands that mimic the hypoxia-inducible factor-1α (HIF-1α) peptide.[2][3][4] This information should be available from the supplier of the degrader or in the corresponding scientific literature.
Q3: How can I measure the expression levels of CRBN and VHL in my cell line?
A3: You can determine the endogenous expression levels of E3 ligases using several standard molecular biology techniques:[1]
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Western Blotting: This is the most direct method to quantify the protein levels of CRBN and VHL. It requires specific and validated antibodies.
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Quantitative PCR (qPCR): This technique measures the mRNA expression levels of the CRBN and VHL genes. While often correlated with protein levels, it is an indirect measurement.
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Mass Spectrometry (MS)-based Proteomics: This method provides a global and unbiased quantification of protein expression, including E3 ligases, across the entire proteome.[5][6][7]
Q4: Are there databases to check the expression levels of E3 ligases in different cell lines?
A4: Yes, several publicly available databases can provide insights into E3 ligase expression across various cell lines and tissues. These include:
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DepMap (Cancer Dependency Map): Provides transcriptomics and proteomics data for a wide range of cancer cell lines.
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The Human Protein Atlas: Offers information on protein expression in human tissues and cells.
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ELiAH (E3 Ligase Atlas of Human): A resource that allows for the exploration of E3 ligase-target gene pairs with tissue-specific expression profiles.[8][9]
Q5: What should I do if my cell line has low expression of the required E3 ligase?
A5: If you confirm that your cell line has low expression of the E3 ligase recruited by your SOS1 degrader, you have several options:
-
Switch to a Different Degrader: If your degrader is CRBN-based and your cells have low CRBN but adequate VHL, consider switching to a VHL-recruiting SOS1 degrader, and vice-versa.
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Select a Different Cell Line: If feasible for your experimental goals, choose a cell line known to have higher expression of the target E3 ligase.[1]
-
Overexpress the E3 Ligase: You can transiently or stably transfect your cells with a plasmid encoding the E3 ligase to increase its cellular concentration. This can help validate that low E3 ligase expression is the limiting factor.[1][10]
Troubleshooting Guide
| Problem | Potential Cause | Recommended Solution(s) |
| No or minimal SOS1 degradation observed at any concentration. | Low endogenous expression of the recruited E3 ligase (CRBN or VHL). | 1. Quantify E3 ligase expression: Perform Western Blot or qPCR to confirm low expression levels in your cell line. 2. Choose a cell line with higher expression: Consult databases like the DepMap portal or perform preliminary screens. 3. Overexpress the E3 ligase: Transiently transfect your cells with a plasmid for the relevant E3 ligase to see if degradation is rescued. 4. Switch degrader type: If using a CRBN-based degrader, try a VHL-based one, or vice-versa, depending on the expression profile of your cells. |
| Inconsistent SOS1 degradation results across different cell lines. | Variable expression levels of the E3 ligase between the cell lines. | 1. Profile E3 ligase expression: Quantify CRBN and VHL protein levels in all cell lines used in your study. 2. Correlate expression with efficacy: Analyze if there is a correlation between the DC50/Dmax of your degrader and the E3 ligase protein levels. |
| The "hook effect" is observed at lower than expected concentrations. | The relative abundance of the E3 ligase and the target protein can influence the concentration at which the hook effect occurs. | While not directly caused by low E3 ligase levels, the stoichiometry of the ternary complex is critical. Ensure you perform a full dose-response curve to identify the optimal concentration window for degradation. |
| My VHL-based SOS1 degrader is ineffective in hypoxic conditions. | VHL protein levels can be downregulated under hypoxic conditions. | 1. Confirm VHL levels: Check VHL protein expression in your specific hypoxic culture conditions. 2. Consider a CRBN-based degrader: CRBN expression is generally not regulated by oxygen levels. |
Data Presentation
Table 1: Relative Expression of CRBN and VHL in Common Cancer Cell Lines
| Cell Line | Cancer Type | CRBN mRNA Expression (TPM) | VHL mRNA Expression (TPM) |
| HEK293T | Embryonic Kidney | High | High |
| HeLa | Cervical Cancer | Moderate | High |
| A549 | Lung Carcinoma | Low | High |
| MCF7 | Breast Carcinoma | Moderate | Moderate |
| HCT116 | Colorectal Carcinoma | Low | High |
| K562 | Chronic Myelogenous Leukemia | High | Low |
| MOLT-4 | Acute Lymphoblastic Leukemia | High | Low |
| NCI-H358 | Non-Small Cell Lung Cancer | Low | High |
| MIA PaCa-2 | Pancreatic Cancer | Moderate | High |
Note: This table provides a general overview based on publicly available data. Expression levels can vary between different sources and culture conditions. It is highly recommended to experimentally validate the expression levels in your specific cell line.
Signaling Pathways and Experimental Workflows
Caption: SOS1 signaling pathway and the mechanism of action of SOS1 degraders.
References
- 1. benchchem.com [benchchem.com]
- 2. aacrjournals.org [aacrjournals.org]
- 3. aacrjournals.org [aacrjournals.org]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. A Label-free Quantitative Proteomics Strategy to Identify E3 Ubiquitin Ligase Substrates Targeted to Proteasome Degradation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. ELiah Database [eliahdb.org]
- 9. academic.oup.com [academic.oup.com]
- 10. icr.ac.uk [icr.ac.uk]
How to resolve inconsistent results in SOS1 degradation assays
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals resolve inconsistent results in Son of sevenless homolog 1 (SOS1) degradation assays.
Frequently Asked Questions (FAQs)
Q1: What is the typical mechanism of action for a SOS1 degrader?
A1: SOS1 degraders are often designed as Proteolysis Targeting Chimeras (PROTACs). These are heterobifunctional molecules with a ligand that binds to SOS1 and another ligand that recruits an E3 ubiquitin ligase (e.g., Cereblon or VHL). By bringing SOS1 and the E3 ligase into close proximity, the PROTAC facilitates the ubiquitination of SOS1, marking it for degradation by the proteasome.[1][2] This leads to a reduction in the total cellular levels of SOS1 protein.
Q2: How is the efficiency of a SOS1 degrader measured?
A2: The efficiency of a SOS1 degrader is typically quantified by two key parameters:
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DC50: The concentration of the degrader that results in 50% degradation of the target protein.
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Dmax: The maximum percentage of protein degradation achieved at high concentrations of the degrader.[3]
These values are determined by treating cells with a range of degrader concentrations and then measuring the remaining SOS1 protein levels, usually by Western blotting.[4]
Q3: What are some common positive and negative controls for a SOS1 degradation assay?
A3:
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Positive Controls: A known potent SOS1 degrader, if available. Alternatively, treating cells with a proteasome inhibitor (e.g., MG132) alongside the SOS1 degrader can confirm that the degradation is proteasome-dependent. A significant rescue of SOS1 levels in the presence of the proteasome inhibitor indicates a successful PROTAC mechanism.
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Negative Controls: A vehicle control (e.g., DMSO) is essential to establish the baseline SOS1 protein level. An inactive epimer of the degrader, if available, can also serve as an excellent negative control to rule out off-target effects.
Q4: What is the "hook effect" in the context of SOS1 degradation assays?
A4: The hook effect is a phenomenon observed in PROTAC-mediated degradation where, at very high concentrations, the efficiency of degradation decreases. This is because the PROTAC is more likely to form binary complexes (PROTAC-SOS1 or PROTAC-E3 ligase) rather than the productive ternary complex (SOS1-PROTAC-E3 ligase) required for ubiquitination. It is crucial to perform a full dose-response curve to identify the optimal concentration range for degradation and to determine if a hook effect is present.
Troubleshooting Guide
Inconsistent results in SOS1 degradation assays can arise from various factors, from cell culture conditions to the specifics of the Western blot protocol. This guide addresses common problems and provides actionable solutions.
Problem 1: High Variability in SOS1 Degradation Between Replicates
| Potential Cause | Troubleshooting Steps |
| Inconsistent Cell Health or Confluency | - Standardize cell seeding density and ensure cells are in the logarithmic growth phase during the experiment.- Use cells within a consistent and low passage number range.- Visually inspect cells for any signs of stress or morphological changes before and after treatment. |
| Variable Degrader Potency | - Ensure the SOS1 degrader is properly stored and protected from light and moisture.- Prepare fresh dilutions of the degrader from a concentrated stock for each experiment.- Verify the final DMSO concentration is consistent across all wells and is at a non-toxic level (typically ≤ 0.1%). |
| Inconsistent Incubation Times | - Use a precise timer for all incubation steps, especially for the degrader treatment.- Stagger the addition of reagents if processing a large number of samples to ensure consistent treatment times. |
Problem 2: No or Weak SOS1 Degradation Observed
| Potential Cause | Troubleshooting Steps |
| Low SOS1 Expression in Cell Line | - Confirm the baseline expression of SOS1 in your chosen cell line using a validated antibody and a positive control cell lysate known to express SOS1.[5] Different cancer cell lines can have varying levels of SOS1 expression.[6][7][8]- Consider using a cell line with higher endogenous SOS1 expression. |
| Ineffective Degrader | - Confirm the identity and purity of the degrader compound.- Perform a time-course experiment (e.g., 2, 4, 8, 12, 24 hours) to determine the optimal treatment duration for SOS1 degradation.[9]- Test a wider range of degrader concentrations, including lower concentrations, to rule out a potential "hook effect". |
| Poor Cell Permeability of the Degrader | - While difficult to assess directly without specialized assays, if other troubleshooting steps fail, consider that the degrader may not be efficiently entering the cells. |
| High SOS1 Protein Turnover Rate | - The intrinsic half-life of SOS1 in your cell system might be very short, masking the effect of the degrader. However, studies suggest that SOS1 has a relatively long half-life of over 18 hours in NIH 3T3 cells.[10] |
Problem 3: Inconsistent Western Blot Results for SOS1
| Potential Cause | Troubleshooting Steps |
| Poor SOS1 Antibody Performance | - Use a SOS1 antibody that has been validated for Western blotting.[11][12][13]- Titrate the primary antibody to determine the optimal concentration that provides a strong signal with low background.- Include a positive control lysate from cells known to express SOS1 to validate antibody performance in each experiment. |
| Protein Degradation During Sample Preparation | - Always use fresh protease inhibitor cocktails in your lysis buffer.[5][14]- Keep samples on ice or at 4°C throughout the lysis and sample preparation process.[14]- Avoid repeated freeze-thaw cycles of cell lysates.[15] |
| Issues with Protein Transfer | - Ensure complete and even transfer of the protein from the gel to the membrane. You can visualize total protein on the membrane using Ponceau S staining before blocking.- Optimize transfer time and voltage, especially for a large protein like SOS1 (~150 kDa). |
| High Background or Non-Specific Bands | - Optimize the blocking conditions (e.g., 5% non-fat milk or BSA in TBST for 1 hour at room temperature).- Increase the number and duration of washes between antibody incubations.- Ensure the secondary antibody is appropriate for the primary antibody's host species and is used at the correct dilution. |
Experimental Protocols
Key Experiment 1: Determining the DC50 of a SOS1 Degrader by Western Blot
1. Cell Seeding and Treatment:
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Seed the chosen cancer cell line (e.g., HeLa, SKOV3, HCT116) in 6-well plates at a density that will result in 70-80% confluency at the time of harvest.[6]
-
Allow cells to adhere overnight.
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Prepare serial dilutions of the SOS1 degrader in complete cell culture medium. A typical concentration range might be from 1 nM to 10 µM. Include a vehicle control (e.g., DMSO).
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Replace the medium in the wells with the medium containing the degrader or vehicle.
-
Incubate for the desired time (e.g., 24 hours).
2. Cell Lysis:
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Aspirate the medium and wash the cells once with ice-cold PBS.[16]
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Add ice-cold RIPA buffer supplemented with a protease inhibitor cocktail to each well.[17]
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Scrape the cells and transfer the lysate to a pre-chilled microcentrifuge tube.
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Incubate on ice for 30 minutes with occasional vortexing.
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Centrifuge the lysates at 14,000 x g for 15 minutes at 4°C.[17]
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Transfer the supernatant to a new tube.
3. Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA protein assay kit.[17]
4. Western Blotting:
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Normalize the protein concentration of all samples. Load 20-30 µg of total protein per lane on an SDS-PAGE gel (a 4-8% gel is suitable for SOS1).
-
Perform electrophoresis to separate the proteins.
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Transfer the proteins to a PVDF or nitrocellulose membrane.[15]
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Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
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Incubate the membrane with a validated primary SOS1 antibody overnight at 4°C.[11][18]
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Wash the membrane three times with TBST.
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Incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.[18]
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Wash the membrane three times with TBST.
-
Detect the signal using an ECL substrate and an imaging system.[16]
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Re-probe the membrane with an antibody for a loading control (e.g., GAPDH or β-actin) to ensure equal protein loading.
5. Data Analysis:
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Quantify the band intensities for SOS1 and the loading control using image analysis software.
-
Normalize the SOS1 band intensity to the corresponding loading control.
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Calculate the percentage of SOS1 remaining relative to the vehicle-treated control.
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Plot the percentage of remaining SOS1 against the logarithm of the degrader concentration and fit a dose-response curve to determine the DC50 value.[3]
Visualizations
SOS1 Signaling Pathway
References
- 1. Targeting of SOS1: from SOS1 Activators to Proteolysis Targeting Chimeras - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Development of PROTACS degrading KRAS and SOS1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. promega.com [promega.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Western Blotting Troubleshooting Guide | Cell Signaling Technology [cellsignal.com]
- 6. researchgate.net [researchgate.net]
- 7. Translational relevance of SOS1 targeting for KRAS-mutant colorectal cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 8. biorxiv.org [biorxiv.org]
- 9. benchchem.com [benchchem.com]
- 10. The Ras-specific exchange factors mouse Sos1 (mSos1) and mSos2 are regulated differently: mSos2 contains ubiquitination signals absent in mSos1 - PMC [pmc.ncbi.nlm.nih.gov]
- 11. SOS1 Antibody | Cell Signaling Technology [cellsignal.com]
- 12. SOS1 Antibodies [antibodies-online.com]
- 13. Anti-SOS1 Antibodies | Invitrogen [thermofisher.com]
- 14. benchchem.com [benchchem.com]
- 15. bio-rad.com [bio-rad.com]
- 16. origene.com [origene.com]
- 17. benchchem.com [benchchem.com]
- 18. Western Blot Procedure | Cell Signaling Technology [cellsignal.com]
Enhancing the stability of PROTAC SOS1 degrader-7 in experimental conditions
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to enhance the experimental stability and performance of PROTAC SOS1 degrader-7.
Note: "this compound" is used as a representative name. The data and protocols provided are based on well-characterized SOS1 PROTAC degraders, such as P7 and SIAIS562055, and are intended to serve as a general guide.[1][2][3][4] Researchers should adapt these protocols to their specific SOS1 degrader.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action for this compound?
This compound is a heterobifunctional molecule designed to induce the selective degradation of the Son of Sevenless 1 (SOS1) protein.[5] It functions by hijacking the body's natural ubiquitin-proteasome system.[5] The degrader simultaneously binds to SOS1 and an E3 ubiquitin ligase, forming a ternary complex.[6] This proximity facilitates the tagging of SOS1 with ubiquitin molecules, marking it for degradation by the 26S proteasome.[7] The result is the removal of the SOS1 protein from the cell, thereby disrupting downstream signaling pathways, such as the RAS/MAPK pathway, which is often implicated in cancer.[8]
Q2: What are the common causes of instability for this compound in experimental settings?
Several factors can contribute to the instability of this compound:
-
Metabolic Instability: The degrader can be rapidly metabolized by enzymes in liver microsomes or other cellular fractions, leading to a short half-life and reduced efficacy.[9] The linker component of the PROTAC is often susceptible to metabolic cleavage.[10][]
-
Chemical Instability: The chemical structure of the degrader may be susceptible to hydrolysis or other forms of degradation in aqueous buffer solutions or cell culture media over time.
-
Poor Solubility: Due to their often high molecular weight and lipophilicity, PROTACs can have poor aqueous solubility. This can lead to precipitation in experimental buffers and inaccurate concentration measurements, affecting the reproducibility of results.
-
Off-Target Binding: Non-specific binding to other proteins or cellular components can reduce the effective concentration of the PROTAC available to bind to SOS1 and the E3 ligase.
Q3: What is the "hook effect" and how can I mitigate it?
The "hook effect" is a phenomenon where the degradation of the target protein decreases at high concentrations of the PROTAC.[12] This occurs because at excessive concentrations, the PROTAC is more likely to form binary complexes with either SOS1 or the E3 ligase, rather than the productive ternary complex required for degradation.[13] To mitigate the hook effect, it is crucial to perform a wide dose-response experiment to identify the optimal concentration range for degradation and to observe the characteristic bell-shaped curve.[12]
Troubleshooting Guide
This guide addresses common issues encountered during experiments with this compound.
Issue 1: No or Poor Degradation of SOS1
| Possible Cause | Troubleshooting Step |
| Poor Cell Permeability | 1. Perform a cellular thermal shift assay (CETSA) or a NanoBRET assay to confirm target engagement in cells.[12]2. If permeability is low, consider modifying the linker to improve physicochemical properties.[12] |
| Inefficient Ternary Complex Formation | 1. Conduct an in vitro pull-down assay or a TR-FRET assay to assess the formation of the SOS1-PROTAC-E3 ligase ternary complex.[6][12]2. If complex formation is weak, redesigning the linker in terms of length and composition may be necessary.[12] |
| Incorrect E3 Ligase | 1. Confirm the expression of the recruited E3 ligase (e.g., Cereblon or VHL) in your cell line using Western Blot or qPCR.[13]2. If expression is low, consider using a cell line with higher expression or switching to a PROTAC that recruits a different E3 ligase.[12] |
| Lack of Ubiquitination | 1. Perform an in-cell or in vitro ubiquitination assay to determine if SOS1 is being ubiquitinated in the presence of the PROTAC.[7][14]2. If ubiquitination is absent despite ternary complex formation, the geometry of the complex may be non-productive, necessitating linker redesign. |
| Compound Instability | 1. Assess the stability of the PROTAC in cell culture media over the time course of the experiment using LC-MS/MS.[12]2. If the compound is unstable, reduce the incubation time or use a more stable analog if available. |
Issue 2: Inconsistent Degradation Results
| Possible Cause | Troubleshooting Step |
| Cell Health and Confluency | 1. Standardize cell culture conditions, including passage number and seeding density.[12]2. Ensure cells are healthy and in the logarithmic growth phase during the experiment.[15] |
| Assay Variability | 1. Ensure accurate and consistent pipetting, especially for serial dilutions of the PROTAC.2. Include appropriate controls in every experiment (e.g., vehicle control, proteasome inhibitor control).[16] |
| Reagent Quality | 1. Use fresh, high-quality reagents, including antibodies for Western Blotting.2. Validate the specificity and sensitivity of the primary antibody against SOS1.[13] |
Issue 3: Off-Target Effects
| Possible Cause | Troubleshooting Step |
| Promiscuous Warhead or E3 Ligase Ligand | 1. Perform quantitative proteomics (e.g., using TMT labeling) to get a global view of protein level changes upon PROTAC treatment.[17]2. If significant off-target degradation is observed, consider using a more selective warhead for SOS1 or a different E3 ligase ligand.[12] |
| Linker-Mediated Interactions | 1. Systematically vary the linker length and composition to assess the impact on selectivity.[12] |
Quantitative Data Summary
The following table summarizes the degradation potency of a representative SOS1 degrader, P7, in various colorectal cancer (CRC) cell lines.
| Cell Line | DC₅₀ (µM) at 24h | Maximum Degradation (%) |
| SW620 | 0.59 | >90 |
| HCT116 | 0.75 | >90 |
| SW1417 | 0.19 | >90 |
| C2BB | Not determined | >90 |
Data is based on the published results for the SOS1 degrader P7.[1]
Key Experimental Protocols
Protocol 1: Western Blot for SOS1 Degradation
This protocol is used to quantify the levels of SOS1 protein in cells following treatment with the PROTAC.[5][18]
-
Cell Seeding and Treatment:
-
Cell Lysis:
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA or Bradford assay.[18]
-
-
SDS-PAGE and Transfer:
-
Immunoblotting:
-
Detection and Analysis:
Protocol 2: In Vitro Metabolic Stability Assay using Human Liver Microsomes (HLM)
This assay determines the rate of metabolic degradation of the PROTAC.
-
Preparation:
-
Prepare a stock solution of this compound in DMSO.
-
Thaw HLM and an NADPH regenerating system on ice.
-
-
Reaction Incubation:
-
In a 96-well plate, combine phosphate (B84403) buffer (pH 7.4), HLM, and the PROTAC.
-
Pre-incubate the mixture at 37°C.
-
Initiate the reaction by adding the NADPH regenerating system.
-
-
Time Points and Quenching:
-
At various time points (e.g., 0, 5, 15, 30, 60 minutes), withdraw an aliquot of the reaction mixture.
-
Immediately quench the reaction by adding cold acetonitrile (B52724) with an internal standard.
-
-
Sample Preparation:
-
Vortex and centrifuge the samples to precipitate proteins.
-
Transfer the supernatant for analysis.
-
-
LC-MS/MS Analysis:
-
Data Analysis:
-
Plot the natural logarithm of the percentage of remaining PROTAC versus time to determine the in vitro half-life (t₁/₂).
-
Protocol 3: In-Cell Ubiquitination Assay
This assay confirms that the PROTAC is inducing the ubiquitination of SOS1.[16]
-
Cell Treatment:
-
Treat cells with the this compound.
-
Co-treat a set of cells with a proteasome inhibitor (e.g., MG132) for 4-6 hours before harvesting to allow ubiquitinated proteins to accumulate.[16]
-
-
Cell Lysis:
-
Lyse cells in a stringent buffer like RIPA buffer.[16]
-
-
Immunoprecipitation (IP):
-
Perform immunoprecipitation for SOS1 from the cell lysates using an anti-SOS1 antibody.[16]
-
-
Western Blot Analysis:
Visualizations
Caption: SOS1 signaling pathway and PROTAC-mediated degradation.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. researchgate.net [researchgate.net]
- 4. Development of SOS1 Inhibitor-Based Degraders to Target KRAS-Mutant Colorectal Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. An In Vitro Pull-down Assay of the E3 Ligase:PROTAC:Substrate Ternary Complex to Identify Effective PROTACs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. lifesensors.com [lifesensors.com]
- 9. researchgate.net [researchgate.net]
- 10. lcms.cz [lcms.cz]
- 12. benchchem.com [benchchem.com]
- 13. benchchem.com [benchchem.com]
- 14. Ubiquitination Assay - Profacgen [profacgen.com]
- 15. academic.oup.com [academic.oup.com]
- 16. benchchem.com [benchchem.com]
- 17. PROTAC SOS1 degrader-1 (TFA) | Benchchem [benchchem.com]
- 18. benchchem.com [benchchem.com]
Technical Support Center: Refinement of Experimental Protocols for Reproducible SOS1 Degradation
Welcome to the technical support center for researchers, scientists, and drug development professionals working on the targeted degradation of Son of sevenless homolog 1 (SOS1). This resource provides troubleshooting guidance and detailed protocols to help you achieve reproducible and reliable experimental results.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
This section addresses common issues encountered during SOS1 degradation experiments, particularly when using targeted degradation approaches like Proteolysis Targeting Chimeras (PROTACs).
Q1: Why am I not observing SOS1 degradation after treating cells with my PROTAC?
Possible Causes & Solutions:
-
Inefficient Ternary Complex Formation: The formation of a stable ternary complex between SOS1, the PROTAC, and an E3 ligase is crucial for degradation.
-
Troubleshooting:
-
Optimize PROTAC Concentration: Perform a dose-response experiment to identify the optimal concentration. High concentrations can lead to the "hook effect," where binary complexes are favored over the productive ternary complex.[1]
-
Vary Incubation Time: Assess SOS1 levels at different time points (e.g., 4, 8, 12, 24 hours) as degradation kinetics can vary.
-
Confirm Target Engagement: Use techniques like co-immunoprecipitation (Co-IP) to verify that the PROTAC is binding to both SOS1 and the E3 ligase.
-
-
-
Poor Cell Permeability of the PROTAC: PROTACs are often large molecules and may have difficulty crossing the cell membrane.[1]
-
Troubleshooting:
-
Modify Linker: Adjust the linker of the PROTAC to improve its physicochemical properties.[1]
-
-
-
Issues with the Ubiquitin-Proteasome System:
-
Troubleshooting:
-
Proteasome Inhibitor Control: As a positive control for the degradation pathway, pre-treat cells with a proteasome inhibitor (e.g., MG132) before adding the PROTAC. This should prevent the degradation of SOS1 and lead to its accumulation.
-
E3 Ligase Expression: Confirm that the target E3 ligase (e.g., Cereblon (CRBN) or Von Hippel-Lindau (VHL)) is expressed in your cell line using Western blot or qPCR.
-
-
Q2: I'm seeing high background or non-specific bands in my SOS1 Western blot.
Possible Causes & Solutions:
-
Antibody Issues:
-
Troubleshooting:
-
Antibody Validation: Ensure your primary antibody is specific for SOS1 and validated for Western blotting.
-
Optimize Antibody Concentration: Titrate the primary and secondary antibody concentrations to find the optimal signal-to-noise ratio.[2]
-
-
-
Blocking and Washing:
-
Sample Preparation:
-
Troubleshooting:
-
Use Fresh Lysates: Protein degradation in older lysates can lead to non-specific bands. Always use freshly prepared lysates with protease inhibitors.[4]
-
-
Q3: My cell viability assay results are inconsistent.
Possible Causes & Solutions:
-
Uneven Cell Seeding:
-
Troubleshooting:
-
Ensure a homogenous single-cell suspension before plating to have a consistent number of cells in each well.[5]
-
-
-
Compound Precipitation:
-
Troubleshooting:
-
Ensure the PROTAC or inhibitor is fully dissolved in the culture medium. Prepare a concentrated stock in a suitable solvent like DMSO and vortex thoroughly before diluting.[5]
-
-
-
Edge Effects:
-
Troubleshooting:
-
Avoid using the outer wells of the microplate for experimental samples as they are more prone to evaporation. Fill these wells with sterile PBS or media.[5]
-
-
Quantitative Data Summary
The following tables summarize key quantitative data from studies on SOS1 degraders.
Table 1: In Vitro Degradation and Antiproliferative Activity of SOS1 PROTACs
| Compound | Cell Line | DC₅₀ (nM)¹ | IC₅₀ (µM)² | Reference |
| PROTAC SOS1 degrader-1 | NCI-H358 | 98.4 | 0.525 | [6] |
| PROTAC SOS1 degrader-1 | MIA-PaCa2 | 255 | 0.218 | [6] |
| PROTAC SOS1 degrader-1 | AsPC-1 | 119 | 0.307 | [6] |
| PROTAC SOS1 degrader-1 | SK-LU-1 | 104 | 0.115 | [6] |
| PROTAC SOS1 degrader-1 | SW620 | 125 | 0.199 | [6] |
| PROTAC SOS1 degrader-1 | A549 | 22 | 0.232 | [6] |
| Degrader 4 | NCI-H358 | 13 | 0.005 | [7] |
¹DC₅₀: Half-maximal degradation concentration. ²IC₅₀: Half-maximal inhibitory concentration for cell proliferation.
Table 2: Pharmacokinetic Properties of PROTAC SOS1 degrader-1 in BALB/c mice (10 mg/kg, i.p.)
| Parameter | Value | Unit | Reference |
| Cₘₐₓ | 1221 | ng/mL | [6] |
| AUC₀-∞ | 4420 | h*ng/mL | [6] |
Experimental Protocols
Detailed methodologies for key experiments are provided below.
Cell Culture for KRAS Mutant Cell Lines (e.g., NCI-H358, MIA PaCa-2)
-
Media Preparation: Culture cell lines such as NCI-H358 and MIA PaCa-2 in RPMI-1640 medium supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.[8]
-
Cell Maintenance: Maintain cells in a humidified incubator at 37°C with 5% CO₂.
-
Subculturing: Subculture the cells every 2-3 days to maintain exponential growth.[9]
-
Cell Seeding for Experiments:
Western Blotting for SOS1 Degradation
-
Cell Lysis:
-
After treatment, wash cells with ice-cold PBS.
-
Lyse cells in RIPA buffer or a similar lysis buffer containing protease and phosphatase inhibitors.[10]
-
Scrape the cells and transfer the lysate to a microcentrifuge tube.
-
Sonicate the lysate to shear DNA and reduce viscosity.[11]
-
Centrifuge at 14,000 x g for 15 minutes at 4°C and collect the supernatant.[12]
-
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.[11]
-
Sample Preparation: Mix the desired amount of protein with Laemmli sample buffer and boil at 95-100°C for 5-10 minutes.[11][13]
-
SDS-PAGE and Transfer:
-
Load equal amounts of protein per lane onto an SDS-PAGE gel.
-
Separate proteins by electrophoresis.
-
Transfer the separated proteins to a nitrocellulose or PVDF membrane.[11]
-
-
Immunoblotting:
-
Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature.[11]
-
Incubate the membrane with a primary antibody specific for SOS1 overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.[13]
-
Wash the membrane three times with TBST.
-
-
Detection: Detect the signal using an enhanced chemiluminescence (ECL) substrate and image the blot.
Co-Immunoprecipitation (Co-IP) for Ternary Complex Formation
-
Cell Lysis: Lyse cells in a non-denaturing IP lysis buffer (e.g., containing 1% Triton X-100 or NP-40) with protease inhibitors to preserve protein-protein interactions.[14]
-
Pre-clearing: Incubate the lysate with Protein A/G agarose (B213101) or magnetic beads for 1 hour at 4°C to reduce non-specific binding.[15]
-
Immunoprecipitation:
-
Incubate the pre-cleared lysate with an antibody against the E3 ligase (e.g., anti-CRBN) or an epitope tag on your bait protein overnight at 4°C.[16]
-
Add fresh Protein A/G beads and incubate for another 1-3 hours at 4°C to capture the antibody-protein complexes.
-
-
Washing:
-
Pellet the beads by centrifugation and discard the supernatant.
-
Wash the beads three to five times with cold IP lysis buffer to remove non-specifically bound proteins.[17]
-
-
Elution: Elute the bound proteins from the beads by boiling in Laemmli sample buffer.[16]
-
Analysis: Analyze the eluate by Western blotting, probing for SOS1 and the E3 ligase.
Visualizations
SOS1 Degradation Signaling Pathway
Caption: PROTAC-mediated degradation of SOS1 via the ubiquitin-proteasome system.
Experimental Workflow for SOS1 Degradation Analysis
Caption: Workflow for analyzing SOS1 degradation and its effect on cell viability.
Troubleshooting Logic for No SOS1 Degradation
Caption: A logical approach to troubleshooting the absence of SOS1 degradation.
References
- 1. benchchem.com [benchchem.com]
- 2. bosterbio.com [bosterbio.com]
- 3. Protein Immunoprecipitation (IP), Co-Immunoprecipitation (Co-IP), and Pulldown Support—Troubleshooting | Thermo Fisher Scientific - SG [thermofisher.com]
- 4. Western Blotting Troubleshooting Guide | Cell Signaling Technology [cellsignal.com]
- 5. benchchem.com [benchchem.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. Discovery of Potent SOS1 PROTACs with Effective Antitumor Activities against NCI-H358 Tumor Cells In Vitro/In Vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Small Molecule KRAS Agonist for Mutant KRAS Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. bio-rad.com [bio-rad.com]
- 11. origene.com [origene.com]
- 12. Protocol for Immunoprecipitation (Co-IP) [protocols.io]
- 13. Western Blot Procedure | Cell Signaling Technology [cellsignal.com]
- 14. Immunoprecipitation Troubleshooting Guide | Cell Signaling Technology [cellsignal.com]
- 15. bitesizebio.com [bitesizebio.com]
- 16. Co-immunoprecipitation troubleshooting, tips and tricks | Proteintech Group [ptglab.com]
- 17. Co-immunoprecipitation (Co-IP): The Complete Guide | Antibodies.com [antibodies.com]
Validation & Comparative
A Head-to-Head Battle in KRAS-Mutant Colorectal Cancer: PROTAC SOS1 Degrader-7 vs. BI-3406
A new frontier in targeting KRAS-mutant colorectal cancer (CRC) is emerging, with novel therapeutic strategies aimed at the Son of Sevenless homolog 1 (SOS1), a crucial guanine (B1146940) nucleotide exchange factor for KRAS. This guide provides a comprehensive comparison of two leading molecules in this class: PROTAC SOS1 degrader-7, a proteolysis-targeting chimera designed to eliminate the SOS1 protein, and BI-3406, a small molecule inhibitor of the SOS1-KRAS interaction.
For researchers and drug development professionals, understanding the distinct mechanisms and performance of these two agents is critical. This guide synthesizes available preclinical data to offer an objective comparison of their efficacy, supported by experimental details and visual representations of the underlying biological pathways.
Executive Summary
This compound demonstrates significantly greater potency in in vitro models of KRAS-mutant CRC, specifically in patient-derived organoids (PDOs), exhibiting a five-fold lower IC50 compared to BI-3406.[1][2][3][4][5] While direct head-to-head in vivo comparative data in CRC models is not yet publicly available, existing studies on BI-3406 show its efficacy in patient-derived xenograft (PDX) models.[6] Data from another SOS1 PROTAC, SIAIS562055, suggests the potential for potent in vivo anti-tumor activity by the degrader class.[7]
Mechanism of Action: Inhibition vs. Degradation
BI-3406 is an orally bioavailable small molecule that selectively binds to the catalytic domain of SOS1, thereby preventing its interaction with KRAS-GDP.[8][9][10] This inhibition blocks the exchange of GDP for GTP, reducing the levels of active, GTP-bound KRAS and subsequently dampening the downstream MAPK signaling pathway.[8][9][10]
In contrast, this compound (also known as P7) is a heterobifunctional molecule.[1][2][3][4][5] It consists of a ligand that binds to SOS1, a linker, and a ligand that recruits an E3 ubiquitin ligase.[1][2][3][4][5] This proximity induces the ubiquitination of SOS1, marking it for degradation by the proteasome.[1][2][3][4][5] This degradation not only blocks SOS1's catalytic activity but also eliminates its scaffolding functions, potentially leading to a more profound and sustained inhibition of KRAS signaling.
Quantitative Data Presentation
In Vitro Efficacy
This compound has demonstrated superior potency in inhibiting the growth of KRAS-mutant CRC patient-derived organoids (PDOs) compared to BI-3406.
| Compound | Model | Assay | IC50 | Reference |
| This compound (P7) | CRC PDOs | Cell Viability | ~5x lower than BI-3406 | [1][2][3][4][5] |
| BI-3406 | CRC PDOs | Cell Viability | - | [1][2][3][4][5] |
Furthermore, the degradation capacity of this compound has been quantified in various CRC cell lines.
| Cell Line | KRAS Mutation | DC50 (24h) | Reference |
| SW620 | G12V | 0.59 µM | [5] |
| HCT116 | G13D | 0.75 µM | [5] |
| SW1417 | - | 0.19 µM | [5] |
In Vivo Efficacy
Direct comparative in vivo studies in CRC models are not yet available. However, individual studies provide insights into the potential of each molecule.
BI-3406:
| Model | Treatment | Outcome | Reference |
| CRC PDX (B8032) | 50 mg/kg, twice a day | Tumor growth inhibition | [6] |
| CRC PDX (C1047) | 50 mg/kg, twice a day | Tumor growth inhibition | [6] |
SIAIS562055 (a PROTAC SOS1 degrader based on a BI-3406 analog):
| Model | Treatment | Outcome | Reference |
| KRAS-mutant xenograft | 30 mg/kg, daily (i.p.) | 76.7% Tumor Growth Inhibition (TGI) | [7] |
Signaling Pathway
Both molecules ultimately target the KRAS-MAPK signaling pathway. By either inhibiting the SOS1-KRAS interaction or by degrading the SOS1 protein, they prevent the activation of KRAS and the subsequent phosphorylation cascade of RAF, MEK, and ERK. This leads to a reduction in cell proliferation and survival.
Experimental Protocols
Cell Viability Assay (Patient-Derived Organoids)
-
Organoid Culture: Patient-derived CRC organoids are established and maintained in Matrigel domes with appropriate growth medium.[6][11][12]
-
Drug Treatment: Organoids are dissociated into smaller fragments and seeded into 384-well plates. After a recovery period, they are treated with serial dilutions of this compound or BI-3406 for a specified duration (e.g., 72 hours).[6][11][12]
-
Viability Assessment: Cell viability is determined using a luminescent-based assay that measures ATP content, such as CellTiter-Glo® 3D.[6][11][12]
-
Data Analysis: Luminescence readings are normalized to vehicle-treated controls, and IC50 values are calculated using non-linear regression analysis.[6][11][12]
Western Blot for SOS1 Degradation
-
Cell Lysis: CRC cell lines are treated with varying concentrations of this compound for different time points. Cells are then lysed in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Protein concentration in the lysates is determined using a BCA assay.
-
SDS-PAGE and Transfer: Equal amounts of protein are separated by SDS-PAGE and transferred to a PVDF membrane.
-
Immunoblotting: The membrane is blocked and then incubated with a primary antibody against SOS1. A loading control antibody (e.g., GAPDH or β-actin) is also used.
-
Detection: After incubation with a horseradish peroxidase (HRP)-conjugated secondary antibody, the protein bands are visualized using an enhanced chemiluminescence (ECL) substrate.
-
Densitometry: Band intensities are quantified, and the level of SOS1 is normalized to the loading control to determine the percentage of degradation.
In Vivo Xenograft Study
-
Animal Model: Immunodeficient mice (e.g., NOD-SCID) are used.
-
Tumor Implantation: Patient-derived CRC tumor fragments or CRC cells are subcutaneously implanted into the flanks of the mice.
-
Tumor Growth and Randomization: Tumors are allowed to grow to a palpable size (e.g., 100-150 mm³). Mice are then randomized into treatment and control groups.[6]
-
Drug Administration: this compound or BI-3406 is administered to the treatment groups according to a predetermined dosing schedule (e.g., oral gavage or intraperitoneal injection). The control group receives a vehicle.[6][7]
-
Monitoring: Tumor volume and body weight are measured regularly (e.g., twice weekly).
-
Endpoint Analysis: At the end of the study, tumors are excised, weighed, and may be used for further analysis, such as Western blotting or immunohistochemistry, to assess target engagement and downstream pathway modulation. Tumor growth inhibition (TGI) is calculated.[7]
Conclusion
Both this compound and BI-3406 represent promising therapeutic strategies for KRAS-mutant CRC by targeting the crucial SOS1 protein. The available data strongly suggest that the degradation approach employed by this compound leads to superior in vitro potency compared to the inhibitory mechanism of BI-3406. While further in vivo studies are needed for a direct comparison, the initial findings highlight the potential of PROTAC technology to achieve a more profound and durable response in this challenging patient population. The continued investigation and clinical development of these and similar molecules will be critical in advancing the treatment landscape for KRAS-driven cancers.
References
- 1. Development of SOS1-based PROTACs for KRAS-Mutant colorectal cancer - American Chemical Society [acs.digitellinc.com]
- 2. researchgate.net [researchgate.net]
- 3. pubs.acs.org [pubs.acs.org]
- 4. utsouthwestern.elsevierpure.com [utsouthwestern.elsevierpure.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. benchchem.com [benchchem.com]
- 7. aacrjournals.org [aacrjournals.org]
- 8. A Potent SOS1 PROTAC Degrader with Synergistic Efficacy in Combination with KRASG12C Inhibitor. | Semantic Scholar [semanticscholar.org]
- 9. BI-3406, a Potent and Selective SOS1-KRAS Interaction Inhibitor, Is Effective in KRAS-Driven Cancers through Combined MEK Inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. cancer-research-network.com [cancer-research-network.com]
- 11. Protocol for generation of and high-throughput drug testing with patient-derived colorectal cancer organoids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Drug Sensitivity Assays of Human Cancer Organoid Cultures protocol v1 [protocols.io]
A Head-to-Head Comparison of VHL and Cereblon-Based SOS1 PROTACs: A Guide for Researchers
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of Proteolysis Targeting Chimeras (PROTACs) designed to degrade Son of Sevenless homolog 1 (SOS1) by hijacking either the von Hippel-Lindau (VHL) or Cereblon (CRBN) E3 ubiquitin ligases. This comparison is supported by experimental data from recent literature, with detailed methodologies for key experiments and visualizations to elucidate complex pathways and workflows.
SOS1 is a crucial guanine (B1146940) nucleotide exchange factor (GEF) that activates KRAS, a central node in signaling pathways that drive a significant portion of human cancers. Targeting SOS1 for degradation via PROTACs offers a promising therapeutic strategy to inhibit KRAS signaling irrespective of its mutation status, representing a potential "pan-KRAS" approach. The choice of the E3 ligase recruiter—primarily ligands for VHL or Cereblon—is a critical design element that influences the potency, selectivity, and overall pharmacological profile of the resulting SOS1 degrader.
General Principles and Mechanisms
PROTACs are heterobifunctional molecules composed of a ligand that binds to the target protein (SOS1), a second ligand that recruits an E3 ubiquitin ligase (VHL or Cereblon), and a chemical linker connecting the two. This tripartite structure facilitates the formation of a ternary complex between SOS1 and the E3 ligase, leading to the ubiquitination of SOS1 and its subsequent degradation by the proteasome.[1][2] This event-based, catalytic mechanism allows for the removal of the entire SOS1 protein, ablating both its catalytic and scaffolding functions.[3]
Below is a diagram illustrating the general mechanism of action for both VHL and Cereblon-based PROTACs.
Head-to-Head Performance Comparison
The choice between VHL and Cereblon as the E3 ligase for targeting SOS1 has significant implications for the resulting PROTAC's performance. Below is a summary of key characteristics and reported data for representative VHL and Cereblon-based SOS1 PROTACs.
General Characteristics of VHL vs. Cereblon Ligands
| Feature | VHL Ligands | Cereblon Ligands (IMiDs) |
| Cellular Localization | Predominantly cytosolic. | Can shuttle between the nucleus and cytoplasm. |
| Off-Target Effects | Generally considered to have a more favorable off-target profile. | Can induce degradation of neosubstrates (e.g., Ikaros, Aiolos). |
| Ligand Properties | Often based on a hydroxyproline (B1673980) scaffold, which can lead to higher molecular weight and potentially poorer cell permeability. | Based on smaller, orally available scaffolds like thalidomide (B1683933) and pomalidomide. |
| Expression | VHL levels can be downregulated in hypoxic conditions, potentially impacting degrader potency. | Cereblon is broadly expressed in many tissues. |
Quantitative Performance Data of SOS1 PROTACs
The following tables summarize the reported in vitro performance of specific VHL and Cereblon-based SOS1 PROTACs. It is important to note that these compounds were evaluated in different studies and cell lines, so direct comparisons should be made with caution.
Table 1: VHL-Based SOS1 PROTACs
| Compound | Target Ligand | E3 Ligand | Cell Line | Dmax | Reference |
| 9d | SOS1 Agonist (VUBI-1) | VHL | NCI-H358 | 56% at 0.1 µM, 92% at 1 µM | [3] |
Table 2: Cereblon-Based SOS1 PROTACs
| Compound | Target Ligand | E3 Ligand | Cell Line | DC50 | IC50 (Proliferation) | Reference |
| BTX-6654 | SOS1 Inhibitor | Cereblon | N/A | <11 nM | 1-32 nM (pERK), 4-22 nM (pS6) | |
| SIAIS562055 | SOS1 Inhibitor (BI-3406 analog) | Cereblon | K562 | 62.5 nM | 201.1 nM | |
| SIAIS562055 | SOS1 Inhibitor (BI-3406 analog) | Cereblon | KU812 | 8.4 nM | 45.6 nM | |
| Degrader 4 | SOS1 Inhibitor | Cereblon | NCI-H358 | 13 nM | 5 nM |
Experimental Protocols
Detailed methodologies are crucial for the accurate evaluation and comparison of PROTAC performance. Below are protocols for key experiments cited in the evaluation of SOS1 PROTACs.
Western Blot for SOS1 Degradation
This protocol is used to quantify the extent of SOS1 protein degradation following treatment with a PROTAC.
a. Cell Culture and Treatment:
-
Seed cells (e.g., NCI-H358, MIA PaCa-2) in 6-well plates at a density that allows for 70-80% confluency at the time of harvest.
-
Allow cells to adhere overnight.
-
Treat cells with varying concentrations of the SOS1 PROTAC or vehicle control (e.g., DMSO) for a specified duration (e.g., 24 hours).
b. Cell Lysis:
-
Aspirate the culture medium and wash the cells twice with ice-cold phosphate-buffered saline (PBS).
-
Add 100-200 µL of RIPA lysis buffer supplemented with protease and phosphatase inhibitors to each well.
-
Scrape the cells and transfer the lysate to a pre-chilled microcentrifuge tube.
-
Incubate on ice for 30 minutes, vortexing occasionally.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris.
-
Transfer the supernatant (protein lysate) to a new tube.
c. Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA protein assay kit according to the manufacturer's instructions.
d. SDS-PAGE and Western Blotting:
-
Normalize the protein concentration of all samples and prepare them for loading by adding Laemmli sample buffer and boiling at 95°C for 5 minutes.
-
Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-PAGE gel and separate by electrophoresis.
-
Transfer the separated proteins to a PVDF membrane.
-
Block the membrane with 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody against SOS1 overnight at 4°C. A loading control antibody (e.g., GAPDH, β-actin) should also be used.
-
Wash the membrane three times with TBST.
-
Incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again three times with TBST.
-
Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Quantify the band intensities using densitometry software (e.g., ImageJ) and normalize the SOS1 signal to the loading control.
Cell Viability (MTT) Assay
This assay measures the metabolic activity of cells as an indicator of cell viability and proliferation after PROTAC treatment.
-
Seed cells in a 96-well plate at an appropriate density (e.g., 5,000 cells/well) and allow them to adhere overnight.
-
Treat the cells with a serial dilution of the SOS1 PROTAC or vehicle control.
-
Incubate for a specified period (e.g., 72 or 120 hours).
-
Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Aspirate the medium and add 100 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle-treated control and determine the IC50 value.
Co-Immunoprecipitation (Co-IP) for Ternary Complex Formation
This protocol is designed to demonstrate the formation of the SOS1-PROTAC-E3 ligase ternary complex.
-
Culture cells to 70-80% confluency and pre-treat with a proteasome inhibitor (e.g., 10 µM MG132) for 2 hours to prevent degradation of the target protein.
-
Treat the cells with the SOS1 PROTAC or vehicle control for 4-6 hours.
-
Lyse the cells in a non-denaturing lysis buffer.
-
Pre-clear the lysate with Protein A/G agarose (B213101) beads.
-
To the pre-cleared lysate, add an antibody against the E3 ligase (e.g., anti-VHL or anti-CRBN). As a negative control, use a non-specific IgG.
-
Incubate overnight at 4°C with rotation.
-
Add Protein A/G agarose beads to capture the antibody-protein complexes.
-
Wash the beads several times with wash buffer to remove non-specific binders.
-
Elute the protein complexes from the beads using Laemmli sample buffer and boiling.
-
Analyze the eluates by Western blotting using antibodies against SOS1 and the E3 ligase to confirm the presence of all three components in the complex.
Signaling Pathway Context
The rationale for targeting SOS1 lies in its critical role in the RAS-MAPK signaling pathway, a key driver of cell proliferation and survival. The diagram below illustrates this pathway and the point of intervention for SOS1 PROTACs.
Conclusion
Both VHL and Cereblon-based PROTACs have demonstrated the ability to effectively degrade SOS1 and inhibit downstream signaling in KRAS-driven cancer models. The choice between these two E3 ligases for developing SOS1 degraders involves a trade-off between various factors. Cereblon-based PROTACs, leveraging well-established IMiD ligands, have shown potent anti-proliferative activity and have been more extensively characterized in the context of SOS1 degradation. However, the potential for off-target effects associated with IMiDs warrants careful consideration. VHL-based PROTACs may offer a more favorable selectivity profile, though further optimization may be required to match the potency of the leading Cereblon-based compounds. Ultimately, the optimal choice will depend on the specific therapeutic context, desired pharmacological properties, and the tolerability profile of the final PROTAC candidate. This guide provides a foundational framework and detailed methodologies to aid researchers in the continued development and evaluation of these promising therapeutic agents.
References
A Preclinical Head-to-Head: PROTAC SOS1 Degrader-7 vs. MRTX0902 in Cancer Models
A Comparative Analysis of Two distinct modalities targeting the Son of Sevenless homolog 1 (SOS1) for cancer therapy.
In the landscape of targeted cancer therapy, particularly for KRAS-mutant tumors, the guanine (B1146940) nucleotide exchange factor SOS1 has emerged as a critical node in the RAS/MAPK signaling pathway. Two distinct therapeutic strategies have been developed to neutralize its oncogenic function: small molecule inhibition and targeted protein degradation. This guide provides a detailed preclinical comparison of MRTX0902, a selective SOS1 inhibitor, and potent PROTAC (Proteolysis Targeting Chimera) SOS1 degraders, using publicly available data for compounds such as SIAIS562055 and P7 as representative examples for the PROTAC class, due to the limited public data on the specific "PROTAC SOS1 degrader-7".
Mechanism of Action: Inhibition vs. Degradation
MRTX0902 is an orally bioavailable small molecule inhibitor that disrupts the protein-protein interaction between SOS1 and KRAS. This prevents SOS1 from catalyzing the exchange of GDP for GTP on KRAS, thereby locking KRAS in its inactive state and suppressing downstream MAPK signaling.[1][2]
In contrast, PROTAC SOS1 degraders are heterobifunctional molecules that induce the degradation of the SOS1 protein.[3][4] One end of the PROTAC binds to SOS1, while the other end recruits an E3 ubiquitin ligase. This proximity results in the ubiquitination of SOS1, marking it for destruction by the proteasome.[3][4] This catalytic mechanism allows a single PROTAC molecule to eliminate multiple SOS1 proteins.
Quantitative Data Presentation
In Vitro Activity
| Compound | Target | Assay | Cell Line | IC50 / DC50 (nM) | Reference |
| MRTX0902 | SOS1 Inhibition | HTRF (biochemical) | - | 15 | [1] |
| pERK Inhibition | In-Cell Western | MKN1 | 29 | [5] | |
| 3D Cell Viability | CellTiter-Glo | NCI-H1435 (NF1 mutant) | <250 | [6] | |
| 3D Cell Viability | CellTiter-Glo | LN229 (PTPN11 mutant) | <250 | [6] | |
| PROTAC (SIAIS562055) | SOS1 Degradation | Western Blot | NCI-H358 (KRAS G12C) | Concentration-dependent | [7] |
| Antiproliferation | Not Specified | KRAS-mutant Ba/F3 cells | 128.0 - 438.7 | [8] | |
| PROTAC (P7) | SOS1 Degradation | Western Blot | SW620 | DC50 = 590 | [9] |
| SOS1 Degradation | Western Blot | HCT116 | DC50 = 750 | [9] | |
| SOS1 Degradation | Western Blot | SW1417 | DC50 = 190 | [9] | |
| Antiproliferation | Not Specified | CRC PDOs | 5-fold lower than BI-3406 | [10][11] |
In Vivo Efficacy
| Compound | Dose & Schedule | Xenograft Model | Tumor Growth Inhibition (TGI) / Regression | Reference |
| MRTX0902 | 25 mg/kg BID, p.o. | NCI-H1435 (NSCLC) | 50% TGI | [1] |
| 50 mg/kg BID, p.o. | NCI-H1435 (NSCLC) | 73% TGI | [1] | |
| 25 mg/kg BID, p.o. | MIA PaCa-2 (Pancreatic) | 41% TGI | [12][13] | |
| 50 mg/kg BID, p.o. | MIA PaCa-2 (Pancreatic) | 53% TGI | [12][13] | |
| PROTAC (SIAIS562055) | 20 mg/kg/day | MIA PaCa-2 (Pancreatic) | 45.9% TGI | [8] |
| 40 mg/kg/day | MIA PaCa-2 (Pancreatic) | 81.3% TGI | [8] | |
| 30 mg/kg | GP2d (KRAS G12D) | 80.7% TGI | [8] | |
| PROTAC (PROTAC SOS1 degrader-1) | 10 mg/kg, i.p., daily | Xenograft | 72.5% TGI | [14] |
| 20 mg/kg, i.p., daily | Xenograft | 86.1% TGI | [14] |
Pharmacokinetic Parameters
| Compound | Species | Route | T1/2 (h) | Bioavailability (F%) | Reference |
| MRTX0902 | Mouse | i.v./p.o. | 1.3 | - | [5][13] |
| PROTAC (SIAIS562055) | Not Specified | p.o. | Limited oral absorption | - | [15] |
| PROTAC (PROTAC SOS1 degrader-1) | Mouse | i.p. | - | Good PK profile | [14] |
Experimental Protocols
Cell Viability Assay (CellTiter-Glo®)
The CellTiter-Glo® Luminescent Cell Viability Assay is a widely used method to determine the number of viable cells in culture based on the quantification of ATP, which indicates the presence of metabolically active cells.[16]
Protocol Steps:
-
Cell Plating: Cells are seeded in opaque-walled multiwell plates in their respective culture medium.
-
Compound Treatment: The experimental wells are treated with various concentrations of the test compounds (MRTX0902 or PROTAC degrader) and incubated for a specified period.
-
Equilibration: The plate and its contents are equilibrated to room temperature for approximately 30 minutes.[17][18]
-
Reagent Addition: A volume of CellTiter-Glo® Reagent equal to the volume of cell culture medium in each well is added.[17][18]
-
Cell Lysis: The contents are mixed on an orbital shaker for about 2 minutes to induce cell lysis.[17][18]
-
Signal Stabilization: The plate is incubated at room temperature for 10 minutes to stabilize the luminescent signal.[17][18]
-
Luminescence Reading: The luminescence is recorded using a luminometer. The signal is directly proportional to the number of viable cells.
In Vivo Xenograft Tumor Model
Patient-derived or cell line-derived xenograft models in immunocompromised mice are standard for evaluating the in vivo efficacy of anti-cancer agents.
Protocol Outline:
-
Cell Implantation: A suspension of human cancer cells (e.g., MIA PaCa-2, NCI-H1435) is subcutaneously injected into immunocompromised mice (e.g., athymic nude mice).
-
Tumor Establishment: Tumors are allowed to grow to a predetermined size (e.g., 100-200 mm³).
-
Treatment: Mice are randomized into vehicle control and treatment groups. MRTX0902 is typically administered orally (p.o.) twice daily (BID).[12][13] PROTACs have been administered via intraperitoneal (i.p.) injection.[14]
-
Monitoring: Tumor volumes and mouse body weights are measured regularly throughout the study.
Concluding Remarks
Both MRTX0902 and PROTAC SOS1 degraders have demonstrated significant preclinical anti-tumor activity by targeting SOS1. MRTX0902 effectively inhibits the SOS1-KRAS interaction, leading to suppression of the MAPK pathway and tumor growth inhibition. PROTACs offer an alternative and potent mechanism by inducing the degradation of the SOS1 protein, which can lead to a more sustained pathway inhibition.
The choice between an inhibitor and a degrader may depend on several factors including the specific tumor context, potential for resistance mechanisms, and the pharmacokinetic and pharmacodynamic properties of the individual compounds. The data presented here, using representative SOS1 PROTACs, suggests that both modalities hold considerable promise. Direct, head-to-head preclinical studies of "this compound" and MRTX0902 will be necessary for a definitive comparison. Researchers are encouraged to consider the distinct advantages of each approach when designing future studies in the development of novel cancer therapeutics targeting the RAS pathway.
References
- 1. aacrjournals.org [aacrjournals.org]
- 2. The SOS1 Inhibitor MRTX0902 Blocks KRAS Activation and Demonstrates Antitumor Activity in Cancers Dependent on KRAS Nucleotide Loading - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Development of PROTACS degrading KRAS and SOS1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. verastem.com [verastem.com]
- 7. aacrjournals.org [aacrjournals.org]
- 8. SIAIS-562055, a SOS1 PROTAC with activity in models of KRAS-mutant tumors and BCR-ABL-positive leukemia | BioWorld [bioworld.com]
- 9. file.medchemexpress.com [file.medchemexpress.com]
- 10. Development of SOS1 Inhibitor-Based Degraders to Target KRAS-Mutant Colorectal Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Collection - Development of SOS1 Inhibitor-Based Degraders to Target KRAS-Mutant Colorectal Cancer - Journal of Medicinal Chemistry - Figshare [figshare.com]
- 12. The SOS1 Inhibitor MRTX0902 Blocks KRAS Activation and Demonstrates Antitumor Activity in Cancers Dependent on KRAS Nucleotide Loading - PMC [pmc.ncbi.nlm.nih.gov]
- 13. pubs.acs.org [pubs.acs.org]
- 14. medchemexpress.com [medchemexpress.com]
- 15. Targeted Degradation of SOS1 Exhibits Potent Anticancer Activity and Overcomes Resistance in KRAS-Mutant Tumors and BCR–ABL–Positive Leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 16. CellTiter-Glo® Luminescent Cell Viability Assay Protocol [worldwide.promega.com]
- 17. promega.com [promega.com]
- 18. promega.com [promega.com]
Evaluating the Synergistic Effects of PROTAC SOS1 Degraders with KRAS Inhibitors: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The development of targeted therapies against KRAS-driven cancers has been a significant challenge in oncology. While direct KRAS inhibitors, such as sotorasib (B605408) (AMG510) and adagrasib (MRTX849), have shown promise, their efficacy can be limited by intrinsic and acquired resistance mechanisms. A key mechanism of resistance involves the reactivation of the RAS-MAPK signaling pathway, often mediated by the Son of Sevenless homolog 1 (SOS1), a guanine (B1146940) nucleotide exchange factor (GEF) that loads KRAS with GTP, thereby activating it.
This guide provides a comprehensive evaluation of a promising therapeutic strategy that combines direct KRAS inhibition with the targeted degradation of SOS1 using Proteolysis Targeting Chimeras (PROTACs). We will focus on the synergistic effects observed with the PROTAC SOS1 degrader, SIAIS562055, and other reported SOS1 degraders, in combination with various KRAS inhibitors.
Mechanism of Action: A Dual-Pronged Attack
KRAS cycles between an inactive GDP-bound state and an active GTP-bound state. SOS1 facilitates the exchange of GDP for GTP, promoting KRAS activation and downstream signaling through pathways like the RAF-MEK-ERK cascade, which drives cell proliferation and survival.[1] Mutant KRAS proteins are often trapped in the active state.
KRAS inhibitors, such as sotorasib, specifically target the KRAS G12C mutation, locking it in its inactive state. However, cancer cells can adapt by upregulating SOS1 activity, leading to the reactivation of wild-type or other RAS isoforms, thus circumventing the inhibitor's effect.[2][3]
PROTAC SOS1 degraders are bifunctional molecules that induce the degradation of the SOS1 protein.[4] One end of the PROTAC binds to SOS1, while the other end recruits an E3 ubiquitin ligase (like Cereblon or VHL).[4] This proximity leads to the ubiquitination of SOS1, marking it for destruction by the proteasome.[4] By eliminating SOS1, these degraders prevent the activation of KRAS, regardless of its mutation status, and can block the feedback reactivation loops that limit the effectiveness of KRAS inhibitors.[5][6]
The combination of a KRAS inhibitor and a PROTAC SOS1 degrader thus represents a synergistic strategy to achieve a more profound and durable suppression of the RAS-MAPK pathway.[5][6]
Quantitative Data Presentation
The following tables summarize the quantitative data from preclinical studies evaluating the synergistic effects of PROTAC SOS1 degraders with KRAS inhibitors.
In Vitro Efficacy: Cell Viability (IC50)
| Cell Line | KRAS Mutation | PROTAC SOS1 Degrader | KRAS Inhibitor | IC50 (nM) - Degrader Alone | IC50 (nM) - Inhibitor Alone | IC50 (nM) - Combination | Synergy Reference |
| NCI-H358 | G12C | SIAIS562055 | Sotorasib (AMG510) | ~800 | ~5 | Enhanced Inhibition | [7][8] |
| MIA PaCa-2 | G12C | SIAIS562055 | Sotorasib (AMG510) | Not specified | Not specified | Synergistic Effects | [9] |
| GP2d | G12D | SIAIS562055 | MRTX1133 | Not specified | ~0.8 | Synergistic Inhibition | [5][7] |
| MIA PaCa-2 | G12C | BTX-B01 | Sotorasib (AMG510) | 1 | Not specified | Synergistic Activity | [10] |
| NCI-H358 | G12C | BTX-B01 | Sotorasib (AMG510) | 8 | Not specified | Synergistic Activity | [10] |
| CRC Organoids | Mutant | P7 | Not specified | ~5x lower than BI-3406 | Not applicable | Not specified | [11] |
In Vivo Efficacy: Tumor Growth Inhibition (TGI)
| Xenograft Model | KRAS Mutation | PROTAC SOS1 Degrader (Dose) | KRAS Inhibitor (Dose) | TGI (%) - Degrader Alone | TGI (%) - Inhibitor Alone | TGI (%) - Combination | Synergy Reference |
| MIA PaCa-2 | G12C | SIAIS562055 (40 mg/kg) | KRAS G12C Inhibitor | 81.3 | Not specified | 110.1 (Partial Regression) | [9] |
| GP2d | G12D | SIAIS562055 (30 mg/kg) | MRTX1133 | 80.7 | Not specified | 100 (Partial Regression) | [9] |
| MIA PaCa-2/R (Resistant) | G12C | SIAIS562055 | KRAS Inhibitor | 76.3 | Not specified | 100.5 | [9] |
| MIA PaCa-2 | G12C | BTX-B01 (10 mg/kg b.i.d.) | Sotorasib (10 mg/kg b.i.d.) | Not specified | Not specified | 83 | [10] |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of these findings. Below are summaries of key experimental protocols.
Cell Viability Assay
This assay determines the concentration of a drug that inhibits cell growth by 50% (IC50).
-
Cell Seeding: Plate cancer cells in 96-well plates at a density of 3,000-5,000 cells per well and incubate overnight to allow for attachment.[12]
-
Compound Treatment: Treat the cells with serial dilutions of the PROTAC SOS1 degrader, the KRAS inhibitor, or a combination of both. Include a vehicle control (e.g., DMSO).[12]
-
Incubation: Incubate the treated cells for a period of 72 to 120 hours.[7][8]
-
Viability Assessment: Add a viability reagent such as CellTiter-Glo® (which measures ATP levels) or MTT.[12][13]
-
Data Acquisition: Measure luminescence or absorbance using a plate reader.
-
Analysis: Calculate cell viability as a percentage of the vehicle-treated control and determine IC50 values using software like GraphPad Prism. Synergy is often calculated using the combination index (CI) method, where CI < 1 indicates synergy.[14][15]
Western Blot Analysis
This technique is used to measure the levels of specific proteins, such as SOS1, and the phosphorylation status of signaling proteins like ERK, which indicates pathway activity.
-
Cell Lysis: After treatment with the compounds for a specified time (e.g., 24 hours), wash the cells with ice-cold PBS and lyse them in a buffer containing protease and phosphatase inhibitors.[16]
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.[16]
-
Gel Electrophoresis: Separate 20-30 µg of protein from each sample on an SDS-PAGE gel.[16]
-
Protein Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking and Antibody Incubation: Block the membrane to prevent non-specific antibody binding, then incubate with primary antibodies against the proteins of interest (e.g., anti-SOS1, anti-p-ERK, anti-ERK, anti-GAPDH as a loading control).[7][8]
-
Secondary Antibody and Detection: Incubate with an HRP-conjugated secondary antibody and detect the protein bands using an enhanced chemiluminescence (ECL) substrate.[16]
-
Analysis: Quantify the band intensities using software like ImageJ.[14]
In Vivo Xenograft Studies
These studies evaluate the anti-tumor efficacy of the drug combinations in a living organism.
-
Cell Implantation: Subcutaneously inject cancer cells (e.g., MIA PaCa-2, GP2d) into the flank of immunodeficient mice.[9][17]
-
Tumor Growth and Randomization: Allow tumors to grow to a palpable size (e.g., 80-100 mm³), then randomize the mice into different treatment groups (vehicle, degrader alone, inhibitor alone, combination).[17]
-
Drug Administration: Administer the compounds via an appropriate route (e.g., intraperitoneal or oral) at the specified doses and schedule.[9]
-
Monitoring: Measure tumor volume and body weight two to three times per week.[17]
-
Endpoint Analysis: At the end of the study, euthanize the mice and excise the tumors for weight measurement and further analysis (e.g., western blotting for target engagement).[17]
-
Data Analysis: Calculate the tumor growth inhibition (TGI) percentage for each treatment group compared to the vehicle control.
Concluding Remarks
The combination of PROTAC SOS1 degraders with KRAS inhibitors is a highly promising therapeutic strategy for KRAS-driven cancers. The preclinical data strongly suggest that this dual-targeting approach can lead to synergistic anti-tumor effects, overcome resistance, and result in more durable responses than monotherapy.[5][6] The ability of SOS1 degraders to abrogate the feedback reactivation of the MAPK pathway is a key advantage.[6] Further clinical investigation of this combination therapy is warranted to translate these compelling preclinical findings into benefits for patients with KRAS-mutant tumors.
References
- 1. An overview of PROTACs targeting KRAS and SOS1 as antitumor agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. A Potent SOS1 PROTAC Degrader with Synergistic Efficacy in Combination with KRASG12C Inhibitor. | Semantic Scholar [semanticscholar.org]
- 4. researchgate.net [researchgate.net]
- 5. aacrjournals.org [aacrjournals.org]
- 6. A Potent SOS1 PROTAC Degrader with Synergistic Efficacy in Combination with KRASG12C Inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Targeted Degradation of SOS1 Exhibits Potent Anticancer Activity and Overcomes Resistance in KRAS-Mutant Tumors and BCR–ABL–Positive Leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. SIAIS-562055, a SOS1 PROTAC with activity in models of KRAS-mutant tumors and BCR-ABL-positive leukemia | BioWorld [bioworld.com]
- 10. BTX-B01, a novel SOS1 degrader with potential to treat KRAS-mutant cancers | BioWorld [bioworld.com]
- 11. researchgate.net [researchgate.net]
- 12. benchchem.com [benchchem.com]
- 13. benchchem.com [benchchem.com]
- 14. aacrjournals.org [aacrjournals.org]
- 15. Synergistic anticancer effects of camptothecin and sotorasib in KRAS-mutated pancreatic ductal adenocarcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 16. benchchem.com [benchchem.com]
- 17. benchchem.com [benchchem.com]
Comparative analysis of the pharmacokinetic properties of SOS1 degraders
For researchers, scientists, and drug development professionals, this guide provides a comparative analysis of the pharmacokinetic properties of emerging Son of Sevenless 1 (SOS1) degraders. This document summarizes key experimental data, outlines methodologies, and visualizes relevant biological pathways to support informed decision-making in the development of novel cancer therapeutics.
The degradation of SOS1, a guanine (B1146940) nucleotide exchange factor for KRAS, presents a promising therapeutic strategy for cancers driven by RAS mutations. Proteolysis-targeting chimeras (PROTACs) designed to induce the degradation of SOS1 have shown potent anti-tumor activity. A critical aspect of their development is understanding their pharmacokinetic (PK) profiles, which dictate their absorption, distribution, metabolism, and excretion (ADME), and ultimately their efficacy and safety in vivo. This guide compares the available pharmacokinetic data for several recently developed SOS1 degraders.
Quantitative Pharmacokinetic Parameters
The following table summarizes the available in vivo pharmacokinetic data for selected SOS1 degraders and a key inhibitor, BI-3406, in preclinical rodent models. These parameters are crucial for evaluating the systemic exposure and potential dosing regimens of these compounds.
| Compound | Species | Administration Route | Dose | Cmax (ng/mL) | AUC (ng·h/mL) | Oral Bioavailability (%) | Reference |
| SIAIS562055 | Mouse | Intraperitoneal (i.p.) | 20 mg/kg | 1800 | 4404 (AUC₀₋∞) | Limited (Oral) | [1] |
| BI-3406 | Mouse | Oral (p.o.) | 50 mg/kg | - | - | Suitable for in vivo testing | [2] |
| ZZ151 | Mouse | Intraperitoneal (i.p.) | 20 mg/kg | Data not explicitly found in abstract | Data not explicitly found in abstract | - | [2][3][4] |
| BTX-6654 | Mouse | Intraperitoneal (i.p.) | 2 and 10 mg/kg | Dose-dependent plasma and tumor concentrations observed | Dose-dependent plasma and tumor concentrations observed | - | [5][6][7] |
Note: Specific quantitative values for Cmax and AUC for ZZ151 and BTX-6654 were not available in the reviewed literature abstracts. The provided information reflects the qualitative descriptions of their pharmacokinetic properties.
Experimental Protocols
The pharmacokinetic parameters presented in this guide were determined using standard preclinical methodologies. While specific, detailed protocols for each compound are proprietary to the developing institutions, a generalized experimental workflow can be outlined.
Generalized In Vivo Pharmacokinetic Study Protocol in Mice
-
Animal Models: Studies are typically conducted in rodent models, such as BALB/c or athymic nude mice, which are standard for oncology and pharmacokinetic research.
-
Compound Administration: The SOS1 degrader is formulated in an appropriate vehicle and administered via the intended clinical route (e.g., oral gavage, intraperitoneal injection, or intravenous injection).
-
Blood Sampling: At predetermined time points following administration, blood samples are collected. Common collection sites include the retro-orbital sinus, saphenous vein, or via cardiac puncture for terminal collection.
-
Plasma Preparation: Blood samples are processed to separate plasma, which is then stored, typically at -80°C, until analysis.
-
Bioanalysis: The concentration of the degrader in plasma samples is quantified using a validated analytical method, most commonly liquid chromatography-tandem mass spectrometry (LC-MS/MS). This technique offers high sensitivity and specificity for detecting and quantifying small molecules in complex biological matrices.
-
Pharmacokinetic Analysis: The resulting plasma concentration-time data is analyzed using non-compartmental or compartmental modeling software to determine key PK parameters such as Cmax, AUC, half-life (t½), and clearance (CL).
Visualizing Key Pathways and Workflows
To provide a clearer understanding of the biological context and experimental processes, the following diagrams have been generated.
Caption: SOS1 Signaling Pathway.
Caption: Experimental Workflow for PK Studies.
Conclusion
The development of SOS1 degraders as a therapeutic modality for KRAS-driven cancers is a rapidly advancing field. The initial pharmacokinetic data for compounds like SIAIS562055 and the parent inhibitor BI-3406 provide a foundation for understanding their in vivo behavior. However, a more comprehensive and standardized reporting of quantitative PK parameters for emerging degraders such as ZZ151 and BTX-6654 is necessary for a complete comparative analysis. The methodologies outlined and the signaling pathway visualized in this guide offer a framework for researchers to contextualize new data as it becomes available and to design future experiments aimed at optimizing the drug-like properties of these promising therapeutic agents. As more data from preclinical and clinical studies emerge, a clearer picture of the therapeutic potential of SOS1 degraders will undoubtedly come into focus.
References
- 1. aacrjournals.org [aacrjournals.org]
- 2. researchgate.net [researchgate.net]
- 3. Discovery of a Potent, Cooperative, and Selective SOS1 PROTAC ZZ151 with In Vivo Antitumor Efficacy in KRAS-Mutant Cancers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Collection - Discovery of a Potent, Cooperative, and Selective SOS1 PROTAC ZZ151 with In Vivo Antitumor Efficacy in KRAS-Mutant Cancers - Journal of Medicinal Chemistry - Figshare [acs.figshare.com]
- 5. researchgate.net [researchgate.net]
- 6. Cereblon-based Bifunctional Degrader of SOS1, BTX-6654, Targets Multiple KRAS Mutations and Inhibits Tumor Growth - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. biotheryx.com [biotheryx.com]
Comparative Analysis of PROTAC SOS1 Degrader-7 and Other SOS1-Targeting Compounds
In the rapidly evolving field of targeted protein degradation, Son of Sevenless 1 (SOS1) has emerged as a compelling target for therapeutic intervention, particularly in KRAS-driven cancers. Proteolysis-targeting chimeras (PROTACs) that induce the degradation of SOS1 represent a promising strategy. This guide provides a comparative analysis of PROTAC SOS1 degrader-7, benchmarked against other SOS1-targeting degraders and inhibitors, with a focus on cross-reactivity and selectivity.
While specific experimental cross-reactivity data for this compound is not yet publicly available, this guide draws comparisons from closely related and well-characterized SOS1 degraders, such as SIAIS562055 and P7, and the parent SOS1 inhibitor, BI-3406, to provide a valuable reference for researchers.
Overview of Compared Molecules
This compound is identified as "Example 15" in patent WO2024083257A1. It is a heterobifunctional molecule composed of a SOS1-binding ligand, a linker, and an E3 ubiquitin ligase-recruiting moiety designed to induce the degradation of the SOS1 protein[1].
SIAIS562055 is a potent SOS1 PROTAC that utilizes an analogue of the SOS1 inhibitor BI-3406 linked to a CRBN E3 ligase ligand. It has been shown to induce sustained degradation of SOS1 and inhibit downstream ERK signaling[2].
PROTAC SOS1 degrader-3 (P7) is another SOS1 degrader that has demonstrated potent and specific degradation of SOS1 in colorectal cancer (CRC) cell lines and patient-derived organoids (PDOs)[3].
BI-3406 is a selective small-molecule inhibitor of the SOS1-KRAS interaction. It serves as the warhead for many SOS1 PROTACs and provides a baseline for comparing the effects of inhibition versus degradation[4].
Comparative Selectivity and Cross-Reactivity
The selectivity of a PROTAC is a critical attribute, determining its therapeutic window and potential off-target effects. Mass spectrometry-based proteomics is the gold standard for assessing the global selectivity of protein degraders[5].
While specific proteomics data for this compound is unavailable, studies on similar molecules like SIAIS562055 offer insights into the expected selectivity profile.
Table 1: Comparative Selectivity Data for SOS1-Targeting Compounds
| Compound | Method | Key Findings | Reference |
| SIAIS562055 | Label-free proteomics | Significant degradation of SOS1 was observed. Notably, known CRBN substrates such as GSPT1 and IKZF1/3 were not significantly affected, indicating high specificity for SOS1. | [2] |
| PROTAC SOS1 degrader-3 (P7) | Western Blot | Showed excellent specificity for SOS1 degradation in CRC cell lines and PDOs. | [3] |
| BI-3406 (Inhibitor) | Kinase Panel Screen | Highly selective for SOS1, with no significant inhibition of a large panel of kinases. | [4] |
Signaling Pathway Context: The Role of SOS1
SOS1 is a guanine (B1146940) nucleotide exchange factor (GEF) that plays a pivotal role in the activation of RAS proteins. By catalyzing the exchange of GDP for GTP on RAS, SOS1 initiates downstream signaling cascades, most notably the RAF-MEK-ERK (MAPK) pathway, which is crucial for cell proliferation, differentiation, and survival[6][7]. The dysregulation of this pathway is a hallmark of many cancers.
Figure 1. SOS1 signaling pathway and the mechanism of action of this compound.
Experimental Protocols
The assessment of PROTAC selectivity is crucial and typically involves a multi-faceted approach. Below are detailed methodologies for key experiments.
Global Proteomics for Selectivity Profiling
This method provides an unbiased, system-wide view of protein abundance changes following PROTAC treatment.
Experimental Workflow:
Figure 2. Experimental workflow for proteomics-based selectivity profiling of PROTACs.
Detailed Protocol:
-
Cell Culture and Treatment: Plate cancer cells (e.g., MIA PaCa-2) and allow them to adhere. Treat cells with the PROTAC (e.g., SIAIS562055 at a concentration around its DC50) and a vehicle control (e.g., DMSO) for a predetermined time (e.g., 16 hours)[2].
-
Cell Lysis and Protein Extraction: Harvest cells, wash with PBS, and lyse in a buffer containing protease and phosphatase inhibitors. Centrifuge to remove cell debris and collect the supernatant containing the proteome.
-
Protein Digestion: Quantify protein concentration. Reduce and alkylate cysteine residues, followed by enzymatic digestion (typically with trypsin) to generate peptides.
-
Peptide Preparation: For label-free quantification, peptides are desalted and directly analyzed. For multiplexed analysis, peptides are labeled with isobaric tags (e.g., TMT).
-
LC-MS/MS Analysis: Analyze the peptide mixture using a high-resolution mass spectrometer. Peptides are separated by liquid chromatography (LC) before being introduced into the mass spectrometer (MS) for fragmentation and analysis (MS/MS).
-
Data Analysis: Process the raw MS data using specialized software (e.g., MaxQuant, Proteome Discoverer). Identify peptides and proteins by searching against a protein database. Quantify protein abundance based on peptide intensities (label-free) or reporter ion intensities (TMT).
-
Selectivity Assessment: Statistically analyze the protein quantification data to identify proteins with significantly altered abundance in PROTAC-treated samples compared to controls. The primary target should be among the most significantly downregulated proteins. The number and extent of other downregulated proteins indicate the off-target effects.
Conclusion
This compound holds the potential to be a valuable tool in the targeted therapy of KRAS-driven cancers. While direct experimental data on its cross-reactivity is pending, the high selectivity observed for analogous SOS1 degraders like SIAIS562055 provides a strong rationale for its continued investigation. The comparison with the SOS1 inhibitor BI-3406 highlights the distinct therapeutic modality of targeted degradation, which may offer advantages in terms of efficacy and overcoming resistance. Future proteomic studies will be essential to fully delineate the selectivity profile of this compound and guide its development as a potential therapeutic agent.
References
- 1. WO2024083257A1 - Sos1 protein degradation agent and use thereof - Google Patents [patents.google.com]
- 2. Targeted Degradation of SOS1 Exhibits Potent Anticancer Activity and Overcomes Resistance in KRAS-Mutant Tumors and BCR–ABL–Positive Leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Development of SOS1 Inhibitor-Based Degraders to Target KRAS-Mutant Colorectal Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. benchchem.com [benchchem.com]
- 6. MAPK/ERK pathway - Wikipedia [en.wikipedia.org]
- 7. SOS signaling in RAS-mutated cancers | Frederick National Laboratory [frederick.cancer.gov]
A Comparative Guide: PROTAC-Mediated Degradation vs. Genetic Knockdown of SOS1
This guide provides an objective comparison between the pharmacological degradation of the SOS1 protein using PROTAC SOS1 degrader-7 and the genetic knockdown of SOS1 via RNA interference. The content is intended for researchers, scientists, and drug development professionals, offering a comprehensive look at the mechanisms, performance, and experimental considerations for both approaches.
Introduction to SOS1 Targeting
Son of Sevenless 1 (SOS1) is a critical guanine (B1146940) nucleotide exchange factor (GEF) that activates RAS proteins, pivotal regulators of cell growth, proliferation, and differentiation.[1][2] SOS1 facilitates the conversion of inactive, GDP-bound RAS to its active, GTP-bound state, initiating downstream signaling cascades like the MAPK/ERK pathway.[2][3] Given that KRAS is one of the most frequently mutated oncogenes, targeting its activator, SOS1, has emerged as a promising therapeutic strategy for a wide range of cancers.[4][5] This guide benchmarks two key methods for reducing SOS1 function: targeted protein degradation with PROTACs and genetic knockdown.
Part 1: Mechanisms of Action
This compound: Pharmacological Degradation
Proteolysis-targeting chimeras (PROTACs) are heterobifunctional molecules that induce the degradation of a target protein. This compound is designed to link the SOS1 protein to an E3 ubiquitin ligase.[6] This proximity induces the ubiquitination of SOS1, marking it for destruction by the cell's natural disposal system, the proteasome. This event-driven, catalytic mechanism allows a single PROTAC molecule to trigger the degradation of multiple target protein molecules.[5] Recent studies on similar SOS1 PROTACs, such as SIAIS562055 and compound P7, have demonstrated this potent and sustained degradation.[7][8][9]
References
- 1. SOS1 gene: MedlinePlus Genetics [medlineplus.gov]
- 2. SOS1 - Wikipedia [en.wikipedia.org]
- 3. rupress.org [rupress.org]
- 4. An overview of PROTACs targeting KRAS and SOS1 as antitumor agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Development of PROTACS degrading KRAS and SOS1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. medchemexpress.com [medchemexpress.com]
- 7. aacrjournals.org [aacrjournals.org]
- 8. gluetacs.com [gluetacs.com]
- 9. researchgate.net [researchgate.net]
Safety Operating Guide
Proper Disposal Procedures for PROTAC SOS1 Degrader-7: A Guide for Laboratory Professionals
Essential Safety and Logistical Information for Researchers, Scientists, and Drug Development Professionals
This guide provides comprehensive, step-by-step procedures for the safe handling and disposal of PROTAC SOS1 degrader-7. As a potent, biologically active compound designed to induce protein degradation, adherence to strict safety and disposal protocols is paramount to ensure personnel safety and environmental protection.[1][2][3] While a specific Safety Data Sheet (SDS) for this compound is not widely available, the following guidelines are based on best practices for handling similar PROTAC molecules and the SDS for the related compound, PROTAC SOS1 degrader-9.[4][5][6]
PROTAC compounds are often characterized by acute oral toxicity and are considered very toxic to aquatic life with long-lasting effects.[4][7] Therefore, all waste contaminated with this compound must be managed as hazardous chemical waste and disposed of through an approved waste disposal plant.[4][7] Under no circumstances should this compound or its contaminated materials be disposed of down the drain or in regular trash.[8]
Summary of Key Compound and Safety Data
The following table summarizes available information for this compound and general safety data for related compounds. Researchers should handle this compound with the caution required for a novel chemical entity with potential high potency.
| Property | Information | Reference |
| Chemical Name | This compound | [9] |
| CAS Number | 3036155-26-4 | [9] |
| Molecular Formula | C₅₁H₆₄F₂N₁₀O₄ | [9] |
| Storage Temperature | -20°C | [9] |
| Assumed Hazards | Acute oral toxicity; Very toxic to aquatic life with long-lasting effects. | [4][7] |
| Incompatible Materials | Strong acids/alkalis, strong oxidizing/reducing agents. | [7] |
| Primary Disposal Route | Incineration by an approved waste management facility. | [8] |
Step-by-Step Disposal Protocol
The proper segregation and disposal of waste contaminated with this compound are critical to prevent accidental exposure and environmental release.
Personal Protective Equipment (PPE)
Always wear appropriate PPE when handling this compound in any form (solid or solution) and during all disposal procedures.
-
Eye Protection: ANSI Z87.1-compliant safety glasses with side shields or chemical splash goggles are mandatory.[5]
-
Hand Protection: Use chemical-resistant gloves, such as nitrile. Double-gloving is recommended for added protection.[5]
-
Body Protection: A fully buttoned lab coat should be worn to protect personal clothing.[5]
-
Respiratory Protection: When handling the solid compound or if aerosols may be generated, a NIOSH-approved respirator with a particulate filter (e.g., N95) is recommended.[5] All handling of the solid form should be conducted within a chemical fume hood.[4]
Waste Segregation and Collection
All materials that have come into contact with this compound are considered hazardous waste and must be segregated at the point of generation.[8]
-
Solid Waste:
-
Liquid Waste:
-
Items: Includes unused stock solutions, experimental media containing the compound, and the first solvent rinse from decontaminating glassware.[8]
-
Procedure: Collect all liquid waste in a compatible, leak-proof container (e.g., a high-density polyethylene (B3416737) or plastic-coated glass bottle) with a secure screw-top cap.[8] The container must be clearly labeled. Do not mix with other waste streams unless explicitly permitted by your institution's Environmental Health and Safety (EHS) department.[5][8]
-
Labeling and Storage
-
Labeling: All waste containers must be clearly labeled with "Hazardous Waste," the full chemical name "this compound," the CAS number, and any relevant hazard symbols.[8]
-
Storage: Store sealed waste containers in a designated and secure secondary containment area within the laboratory. This area should be away from general lab traffic and incompatible materials.[10]
Final Disposal
-
Institutional Procedures: Strictly adhere to your institution's hazardous waste disposal procedures. This typically involves contacting the EHS office to schedule a waste pickup.[10]
-
Transportation: Ensure that waste containers are securely sealed and properly labeled before being transported by EHS personnel.
-
Ultimate Disposal: The designated disposal method for this type of chemical waste is high-temperature incineration at a licensed hazardous waste facility.[8]
Experimental Protocol: Spill Management
In the event of a spill, immediate and proper response is crucial to mitigate exposure and contamination.
-
Evacuate and Alert: Immediately alert others in the vicinity and evacuate the affected area.
-
Ventilate: Ensure the area is well-ventilated. If the spill is in a fume hood, keep the hood running.[4]
-
Don PPE: Before addressing the spill, put on the full complement of recommended PPE, including respiratory protection if dealing with a powder.[4]
-
Contain Spill: Prevent the spill from spreading.
-
Clean-up:
-
For liquid spills: Absorb with an inert material such as vermiculite, sand, or earth. Do not use combustible materials like paper towels as the primary absorbent.[4][7]
-
For solid spills: Carefully sweep or vacuum the material, avoiding dust generation.[4] Use a vacuum equipped with a HEPA filter if available.
-
-
Collect Waste: Place all contaminated absorbent and cleaning materials into a sealed, labeled hazardous waste container.[7]
-
Decontaminate: Decontaminate the spill area with a suitable solvent (e.g., ethanol (B145695) or acetone) and then wash thoroughly with soap and water.[10] All decontamination materials must also be disposed of as hazardous waste.[8]
Disposal Workflow Diagram
The following diagram illustrates the logical workflow for the proper disposal of this compound.
Caption: A workflow for the safe disposal of this compound waste.
References
- 1. nurixtx.com [nurixtx.com]
- 2. drugtargetreview.com [drugtargetreview.com]
- 3. New System Triggers Cellular Waste Disposal • Targeted Protein Degradation [protein-degradation.org]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. targetmol.com [targetmol.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. This compound - Immunomart [immunomart.com]
- 10. benchchem.com [benchchem.com]
Essential Safety and Operational Guide for Handling PROTAC SOS1 Degrader-7
For Researchers, Scientists, and Drug Development Professionals
This document provides crucial safety and logistical information for the handling of PROTAC SOS1 degrader-7, a novel compound with specific antitumor activity. Adherence to these guidelines is essential to ensure laboratory safety, prevent contamination, and maintain the integrity of your research. This guide offers procedural, step-by-step advice on personal protective equipment (PPE), operational plans, and disposal methods.
Summary of Key Safety and Handling Data
While specific quantitative toxicity, solubility, and stability data for this compound are not publicly available, the following table summarizes essential information based on available data sheets and information for similar PROTAC compounds. Researchers should always consult the most recent Safety Data Sheet (SDS) provided by the supplier for the most accurate and complete information.
| Parameter | Information | Source |
| Chemical Name | This compound | - |
| CAS Number | 3036155-26-4 | [1] |
| Molecular Formula | C₅₁H₆₄F₂N₁₀O₄ | [1] |
| Storage Temperature | -20°C | [1] |
| Appearance | Solid (assumption based on similar compounds) | - |
| Solubility | Soluble in DMSO (assumption based on similar compounds) | [2] |
| Toxicity | No specific data available. Handle as a potent, hazardous compound. | - |
| Stability | No specific data available. Store at recommended temperature and protect from light and moisture. | - |
Personal Protective Equipment (PPE)
Due to the potent nature of PROTAC compounds, a comprehensive PPE strategy is mandatory to prevent accidental exposure.
Minimum PPE Requirements:
-
Eye Protection: Chemical safety goggles or a face shield.
-
Hand Protection: Chemical-resistant gloves (e.g., nitrile) are required. Double-gloving is highly recommended. Gloves should be changed frequently and immediately if contaminated.
-
Body Protection: A fully buttoned lab coat is mandatory. For operations with a higher risk of splashes or aerosol generation, a disposable gown over the lab coat is recommended.
-
Respiratory Protection: For handling the solid compound or when there is a risk of aerosol formation, a fit-tested N95 (or higher) respirator is essential. All handling of the solid should be performed in a certified chemical fume hood.
Operational Plan: Step-by-Step Handling Procedures
A meticulous operational plan is critical for the safe and effective use of this compound.
1. Preparation and Weighing:
- All handling of the solid compound must be conducted within a certified chemical fume hood to minimize inhalation exposure.
- Use dedicated spatulas and weighing boats.
- Ensure the balance is placed within the fume hood or in a ventilated balance enclosure.
- Clean the balance and surrounding area thoroughly after each use.
2. Solution Preparation:
- When dissolving the compound, add the solvent slowly to the solid to avoid splashing.
- Cap vials securely and vortex or sonicate as needed to ensure complete dissolution.
- Clearly label all solutions with the compound name, concentration, solvent, and date of preparation.
3. Cell Culture and In Vitro Assays:
- All cell culture work involving this compound should be performed in a Class II biological safety cabinet.
- Use dedicated incubators and other equipment where possible to prevent cross-contamination.
- Decontaminate all surfaces and equipment that come into contact with the compound.
4. Spill Management:
- In the event of a spill, evacuate the immediate area.
- Wear full PPE, including respiratory protection, before attempting to clean the spill.
- For solid spills, gently cover with an absorbent material to avoid raising dust, then carefully sweep into a designated waste container.
- For liquid spills, absorb with an inert material (e.g., vermiculite, sand) and place in a sealed container for disposal.
- Decontaminate the spill area with an appropriate solvent (e.g., 70% ethanol), followed by a thorough wash.
Disposal Plan: Managing PROTAC Waste
PROTAC compounds and all materials that come into contact with them must be treated as hazardous chemical waste.
1. Waste Segregation:
- Establish clearly marked and dedicated waste containers for solid and liquid waste contaminated with this compound.
- Solid Waste: Includes contaminated gloves, pipette tips, vials, bench paper, and any other disposable materials.
- Liquid Waste: Includes unused stock solutions, cell culture media containing the compound, and the initial rinses from decontaminating glassware.
2. Waste Collection and Storage:
- Collect solid waste in a sealed, labeled bag or container.
- Collect liquid waste in a compatible, leak-proof container with a secure cap. The container must be clearly labeled as "Hazardous Waste" and include the chemical name.
- Store waste containers in a designated and secure area, away from incompatible materials, until collection for disposal.
3. Final Disposal:
- Do not dispose of any PROTAC-contaminated waste down the drain or in the regular trash.
- All waste must be disposed of through your institution's Environmental Health and Safety (EHS) office or a certified hazardous waste disposal company, in accordance with local, state, and federal regulations.
SOS1 Signaling Pathway and PROTAC Mechanism of Action
This compound functions by targeting the Son of Sevenless 1 (SOS1) protein for degradation. SOS1 is a guanine (B1146940) nucleotide exchange factor (GEF) that plays a critical role in the activation of RAS proteins, which are key components of signaling pathways that control cell growth, proliferation, and survival. By inducing the degradation of SOS1, this PROTAC effectively shuts down these oncogenic signaling cascades.
Caption: SOS1 signaling pathway and the mechanism of PROTAC-mediated degradation.
References
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